AMG-3969
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[4-[(2S)-4-(6-aminopyridin-3-yl)sulfonyl-2-prop-1-ynylpiperazin-1-yl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F6N4O3S/c1-2-3-16-13-30(35(33,34)17-8-9-18(28)29-12-17)10-11-31(16)15-6-4-14(5-7-15)19(32,20(22,23)24)21(25,26)27/h4-9,12,16,32H,10-11,13H2,1H3,(H2,28,29)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFKNECWLVONIH-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@H]1CN(CCN1C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)S(=O)(=O)C3=CN=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F6N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By binding to GKRP, this compound prevents the formation of the GK-GKRP complex, leading to the translocation of GK from the nucleus to the cytoplasm in hepatocytes. This increase in cytosolic GK activity enhances glucose phosphorylation, resulting in increased glucose uptake and glycogen (B147801) synthesis. Notably, the glucose-lowering effect of this compound is primarily observed in diabetic animal models, with minimal impact on normoglycemic animals, suggesting a reduced risk of hypoglycemia compared to direct glucokinase activators. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the disruption of the protein-protein interaction between glucokinase (GK) and its inhibitory partner, the glucokinase regulatory protein (GKRP), within hepatocytes.[1][2] Under fasting or low glucose conditions, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive.[2] this compound binds to a novel allosteric pocket on GKRP, distinct from the fructose-6-phosphate (B1210287) binding site, inducing a conformational change that prevents its interaction with GK.[3] This disruption leads to the release of GK and its translocation from the nucleus to the cytoplasm.[2][4] The increased concentration of active GK in the cytoplasm accelerates the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in hepatic glucose metabolism.[2] This enhancement of glucose metabolism leads to increased glycogen synthesis and glycolysis, ultimately resulting in a lowering of blood glucose levels.[5] A key characteristic of this compound is that its glucose-lowering effect is predominantly observed in hyperglycemic (diabetic) conditions, with little to no effect in normoglycemic states, which suggests a glucose-dependent mechanism of action and a lower potential for inducing hypoglycemia.[4][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | Value | Description |
| IC50 | 4 nM[1] | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction in a biochemical assay. |
| EC50 | 0.202 µM[1] | Concentration of this compound required to achieve 50% of the maximal effect in a cellular assay, likely measuring GK translocation or glucose metabolism. |
Table 2: In Vivo Efficacy in Diabetic Animal Models
| Animal Model | Dose (mg/kg, oral) | Time Point | Blood Glucose Reduction (%) |
| db/db mice | 100 | 6 hours | ~60%[4] |
| db/db mice | 100 | 8 hours | 56%[1] |
| Diet-Induced Obese (DIO) mice | Dose-dependent | Not specified | Significant[1] |
| ob/ob mice | Dose-dependent | Not specified | Significant[1] |
Table 3: Pharmacokinetic Properties
| Parameter | Species | Value |
| Bioavailability | Rats | 75%[1] |
Experimental Protocols
The following are representative, detailed methodologies for key experiments cited in the study of this compound.
Protocol 1: In Vitro Glucokinase (GK) - Glucokinase Regulatory Protein (GKRP) Interaction Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the disruption of the GK-GKRP interaction.
Methodology:
-
Reagents and Materials:
-
Recombinant human glucokinase (GK)
-
Recombinant human glucokinase regulatory protein (GKRP)
-
Assay buffer (e.g., HEPES-based buffer with MgCl2, KCl, and a reducing agent like DTT)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., time-resolved fluorescence resonance energy transfer (TR-FRET) donor and acceptor antibodies specific for tagged GK and GKRP)
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Add a fixed concentration of recombinant human GK and GKRP to the wells of a 384-well plate.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Add the detection reagents (e.g., TR-FRET antibodies) to the wells.
-
Incubate the plate for a further period to allow for antibody binding.
-
Measure the signal (e.g., TR-FRET ratio) using a suitable plate reader.
-
Calculate the percent inhibition of the GK-GKRP interaction for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Study in db/db Mice
Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in a diabetic mouse model.
Methodology:
-
Animals:
-
Male db/db mice (e.g., 8-10 weeks old)
-
Animals are acclimatized for at least one week before the experiment.
-
Mice are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
-
Dosing Formulation:
-
Procedure:
-
Fast the mice for a short period (e.g., 4-6 hours) before the start of the experiment.
-
At time 0, collect a baseline blood sample via tail snip or retro-orbital bleed to measure initial blood glucose levels.
-
Administer the vehicle or this compound suspension orally via gavage.
-
Collect blood samples at specified time points post-dose (e.g., 2, 4, 6, 8, and 24 hours).
-
Measure blood glucose concentrations using a glucometer.
-
At each time point, a small blood sample may also be collected for pharmacokinetic analysis to determine drug exposure.[1]
-
Calculate the percentage change in blood glucose from baseline for each treatment group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control.
-
Protocol 3: Immunohistochemistry for Glucokinase Translocation in Liver Tissue
Objective: To visualize the subcellular localization of glucokinase in hepatocytes following treatment with this compound.
Methodology:
-
Tissue Collection and Preparation:
-
Treat animals (e.g., rats or mice) with vehicle or this compound.
-
At the desired time point, euthanize the animals and perfuse the liver with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Excise the liver and post-fix in 4% PFA overnight at 4°C.
-
Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and mount them on charged glass slides.
-
-
Immunostaining Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a microwave or water bath.
-
Permeabilization and Blocking: Permeabilize the sections with 0.25% Triton X-100 in PBS and then block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against glucokinase diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the sections using a fluorescence or confocal microscope.
-
Capture images of multiple fields of view for each treatment group.
-
Analyze the images to assess the subcellular localization of glucokinase (nuclear vs. cytoplasmic) in hepatocytes. The intensity of the fluorescent signal in the nucleus and cytoplasm can be quantified using image analysis software.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Logical Relationship: this compound vs. Glucokinase Activators (GKAs)
Caption: Comparison of this compound and Glucokinase Activators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Disruptors: A Technical Guide for Drug Development
Abstract
Glucokinase (GK) serves as a critical glucose sensor in the liver and pancreas, playing a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during periods of low glucose. The disruption of the GK-GKRP interaction presents a promising therapeutic strategy for type 2 diabetes mellitus (T2DM). By preventing the inhibitory binding of GKRP to GK, disruptor compounds promote the translocation of GK to the cytoplasm, thereby enhancing hepatic glucose uptake and metabolism. This mechanism of action offers the potential for glucose-lowering efficacy with a reduced risk of hypoglycemia compared to direct glucokinase activators. This technical guide provides an in-depth overview of the role of GK-GKRP disruptors, detailed experimental protocols for their characterization, a compilation of quantitative data for key compounds, and visualizations of the underlying biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.
Introduction: The GK-GKRP System and the Rationale for Disruption
Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis in the liver.[1][2] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate. These properties allow it to function as a glucose sensor, responding to changes in blood glucose concentrations.
In hepatocytes, the activity and subcellular localization of GK are tightly regulated by the glucokinase regulatory protein (GKRP).[1] During fasting states, when blood glucose levels are low, GKRP binds to GK and sequesters the complex within the nucleus, rendering GK inactive.[1][3] This prevents a futile cycle of glucose phosphorylation when the liver is engaged in gluconeogenesis. Following a meal, rising intracellular glucose levels promote the dissociation of GK from GKRP, leading to the translocation of active GK to the cytoplasm where it can phosphorylate glucose.[1]
Small molecule disruptors of the GK-GKRP interaction are designed to mimic the effect of high glucose by preventing the binding of GKRP to GK.[1] This leads to an increase in the amount of active, cytosolic GK, thereby enhancing hepatic glucose uptake and utilization.[1] A key advantage of this approach is that it is hepatoselective and glucose-dependent, which may translate to a lower risk of hypoglycemia, a significant side effect observed with some direct glucokinase activators.[1]
Signaling Pathway and Mechanism of Action
The disruption of the GK-GKRP complex initiates a cascade of events within the hepatocyte that ultimately leads to increased glucose disposal. The signaling pathway can be summarized as follows:
Quantitative Data on GK-GKRP Disruptors
The following tables summarize key in vitro and in vivo data for representative GK-GKRP disruptors.
Table 1: In Vitro Potency of Selected GK-GKRP Disruptors
| Compound | hGK-hGKRP IC50 (nM) | Cellular EC50 (µM) | Reference |
| AMG-1694 | - | - | [1] |
| AMG-3969 | 4 | 0.202 | [1] |
| AMG-0696 (Compound 32) | 3.8 | - | [4] |
| Diarylmethanesulfonamide Hit 6 | 1200 | - | [4] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of Selected GK-GKRP Disruptors
| Compound | Animal Model | Dose (mg/kg, p.o.) | Blood Glucose Reduction (%) | Bioavailability (F%) | Reference |
| This compound | db/db mice | 100 | 58 | - | [5] |
| AMG-0696 (Compound 32) | mice | 100 | 45 | - | [4] |
| Compound 24 | db/db mice | - | up to 58 | - | [5] |
| Compound 29 | db/db mice | - | up to 58 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GK-GKRP disruptors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for GK-GKRP Interaction
This assay quantitatively measures the disruption of the GK-GKRP protein-protein interaction in a high-throughput format.
Materials:
-
Recombinant human GST-tagged Glucokinase (GK)
-
Recombinant human FLAG-tagged Glucokinase Regulatory Protein (GKRP)
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 0.1 mg/mL BSA, 0.5 mM DTT
-
Test compounds (GK-GKRP disruptors)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare a solution of GST-GK and FLAG-GKRP in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the GST-GK/FLAG-GKRP mixture.
-
Add the test compound dilutions to the wells.
-
Add the anti-GST-donor and anti-FLAG-acceptor antibody mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence at the donor emission wavelength (e.g., 620 nm) and the acceptor emission wavelength (e.g., 665 nm) using a TR-FRET plate reader with a time delay.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal) for each well.
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Updates on Glucokinase Activators and Glucokinase Regulatory Protein Disrupters for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
AMG-3969: A Technical Guide to a Novel Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytosolic GK activity, leading to enhanced glucose uptake and glycogen (B147801) synthesis. This mechanism of action has shown significant promise in preclinical models of type 2 diabetes, where this compound effectively lowered blood glucose levels in various rodent models. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name 2-(4-((2S)-4-((6-amino-3-pyridinyl)sulphonyl)-2-(1-propyn-1-yl)-1-piperazinyl)phenyl)-1,1,1,3,3,3-hexafluoro-2-propanol.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C21H20F6N4O3S |
| Molecular Weight | 522.47 g/mol [1] |
| CAS Number | 1361224-53-4 |
| Appearance | White to off-white solid powder |
| SMILES | CC#C[C@@H]1N(C2=CC=C(C(C(F)(F)F)(O)C(F)(F)F)C=C2)CCN(S(=O)(=O)C3=CC=C(N=C3)N)C1 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action: Disrupting the GK-GKRP Interaction
In hepatocytes, glucokinase (GK) plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. The activity of GK is regulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive. This interaction is influenced by fructose-6-phosphate (B1210287) and fructose-1-phosphate.
This compound acts as a potent disruptor of the GK-GKRP protein-protein interaction.[2][3][4] By binding to GKRP, this compound prevents the formation of the GK-GKRP complex, leading to the translocation of GK from the nucleus to the cytoplasm. The increased cytosolic concentration of active GK enhances the rate of glucose phosphorylation, resulting in increased glucose uptake and glycogen synthesis, and ultimately, a reduction in blood glucose levels.
In Vitro and In Vivo Activity
This compound has demonstrated potent activity in both in vitro and in vivo settings.
In Vitro Activity
The inhibitory activity of this compound on the GK-GKRP interaction and its cellular activity in promoting GK translocation are summarized below.
| Assay | Parameter | Value |
| GK-GKRP Interaction | IC50 | 4 nM[2][3][4] |
| Hepatocyte GK Translocation | EC50 | 0.202 µM[2] |
In Vivo Efficacy
This compound has been shown to effectively lower blood glucose levels in multiple rodent models of type 2 diabetes.
| Animal Model | Dose (mg/kg) | Effect on Blood Glucose |
| db/db Mice | 100 | 56% reduction at 8 hours[2] |
| db/db Mice | 100 | ~60% reduction at 6 hours[5] |
| Diet-Induced Obese (DIO) Mice | Dose-dependent | Significant reduction[2] |
| ob/ob Mice | Dose-dependent | Significant reduction[6] |
Pharmacokinetic Properties
Pharmacokinetic studies in rats have shown that this compound possesses favorable properties for in vivo applications.
| Species | Parameter | Value |
| Rat | Bioavailability | 75%[2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
GK-GKRP Interaction Assay (AlphaScreen)
A common method to assess the disruption of the GK-GKRP interaction is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Principle: This bead-based assay measures the interaction between a donor and an acceptor bead. When the beads are in close proximity (i.e., when GK and GKRP are interacting), a singlet oxygen molecule produced by the donor bead upon illumination at 680 nm diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A disruptor molecule will prevent this interaction, leading to a decrease in the signal.
Protocol Outline:
-
Reagents: Biotinylated GK, GST-tagged GKRP, streptavidin-coated donor beads, anti-GST-coated acceptor beads, this compound, and assay buffer.
-
Procedure: a. Incubate biotinylated GK with streptavidin-coated donor beads. b. Incubate GST-tagged GKRP with anti-GST-coated acceptor beads. c. In a 384-well plate, add the GK-donor bead complex, the GKRP-acceptor bead complex, and varying concentrations of this compound. d. Incubate the plate in the dark at room temperature. e. Read the plate using an AlphaScreen-compatible plate reader.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Glucokinase Translocation Assay in Primary Hepatocytes
This assay visually confirms the ability of this compound to induce the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of GK. The nucleus is counterstained to allow for the determination of the nuclear to cytoplasmic ratio of GK.
Protocol Outline:
-
Cell Culture: Isolate primary hepatocytes from rats or mice and culture them on collagen-coated plates.
-
Treatment: Treat the hepatocytes with different concentrations of this compound for a specified period.
-
Immunofluorescence Staining: a. Fix the cells with paraformaldehyde. b. Permeabilize the cells with a detergent (e.g., Triton X-100). c. Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS). d. Incubate with a primary antibody specific for GK. e. Incubate with a fluorescently labeled secondary antibody. f. Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).
-
Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the fluorescence intensity of GK in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic ratio. c. The EC50 value is calculated based on the dose-dependent increase in cytoplasmic GK.
In Vivo Efficacy Study in db/db Mice
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia that is widely used to evaluate the efficacy of anti-diabetic compounds.
Protocol Outline:
-
Animals: Use male db/db mice and their lean littermates as controls.
-
Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Dosing: Administer this compound orally (gavage) at various doses (e.g., 10, 30, and 100 mg/kg). A vehicle control group should be included.
-
Blood Glucose Monitoring: a. Collect blood samples from the tail vein at baseline and at various time points post-dosing (e.g., 2, 4, 6, 8, and 24 hours). b. Measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each treatment group and compare it to the vehicle control group.
Conclusion
This compound is a promising therapeutic candidate for the treatment of type 2 diabetes with a novel mechanism of action. Its ability to potently and selectively disrupt the GK-GKRP interaction, leading to increased cytosolic GK activity and subsequent glucose lowering, has been well-documented in preclinical studies. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working in the field of metabolic diseases. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
Glucokinase Regulatory Protein: A Pivotal Target for Novel Diabetes and Metabolic Disease Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glucokinase (GK), a key enzyme in glucose homeostasis, is meticulously regulated in the liver by the Glucokinase Regulatory Protein (GKRP). This interaction serves as a critical control point in hepatic glucose uptake and metabolism, making GKRP an attractive therapeutic target for type 2 diabetes (T2D) and non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive technical overview of GKRP, including its mechanism of action, the therapeutic rationale for its modulation, and the current landscape of drug discovery efforts. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area.
Introduction: The Central Role of Glucokinase and its Regulator
Glucokinase (GK), or hexokinase IV, acts as a glucose sensor in hepatocytes and pancreatic β-cells, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P).[1][2] This is the first and rate-limiting step in hepatic glucose metabolism. In the liver, GK activity is exquisitely controlled by the Glucokinase Regulatory Protein (GKRP), a 68 kDa protein encoded by the GCKR gene.[2][3] GKRP functions as a competitive inhibitor of GK, sequestering it in the nucleus in an inactive state during periods of low glucose.[4][5] This tight regulation prevents excessive glucose phosphorylation and subsequent hypoglycemia during fasting.
The therapeutic potential of targeting this interaction stems from the ability to modulate hepatic glucose metabolism. Disrupting the GK-GKRP complex leads to the release of active GK into the cytoplasm, enhancing glucose uptake and glycogen (B147801) synthesis, thereby lowering blood glucose levels. This hepatoselective activation of GK offers a potential advantage over systemic GK activators, which have been associated with an increased risk of hypoglycemia.[5]
The GKRP-GK Signaling Pathway
The interaction between GKRP and GK is a dynamic process regulated by key metabolites and results in the translocation of GK between the nucleus and the cytoplasm of hepatocytes.
Mechanism of GKRP-Mediated Inhibition
Under fasting conditions (low glucose), GKRP binds to GK, forming a heterodimeric complex that is sequestered in the nucleus.[1][4] This sequestration renders GK inactive and prevents it from participating in glycolysis. The formation and stability of this inhibitory complex are allosterically regulated by fructose (B13574) phosphates.
-
Fructose-6-phosphate (F6P): An intermediate of glycolysis and gluconeogenesis, F6P binds to GKRP and promotes the formation of the GK-GKRP complex, thus enhancing the inhibition of GK.[2][3]
-
Fructose-1-phosphate (F1P): Derived from the metabolism of dietary fructose, F1P binds to GKRP and antagonizes the effect of F6P, leading to the dissociation of the GK-GKRP complex and activation of GK.[3]
Glucose-Mediated Dissociation
In the postprandial state, rising intracellular glucose concentrations directly compete with GKRP for binding to GK. This leads to the dissociation of the GK-GKRP complex and the translocation of active GK to the cytoplasm, where it can phosphorylate glucose.[5]
Figure 1: Regulation of Glucokinase by GKRP in hepatocytes.
Therapeutic Rationale and Drug Discovery
The disruption of the GK-GKRP interaction presents a promising strategy for the treatment of T2D. Small molecule inhibitors that bind to GKRP and prevent its association with GK can effectively increase the pool of active cytoplasmic GK, leading to enhanced hepatic glucose uptake and a reduction in blood glucose levels.
Small Molecule GKRP Inhibitors
Several small molecule inhibitors targeting GKRP have been developed and investigated in preclinical studies. These compounds typically bind to an allosteric pocket on GKRP, distinct from the fructose phosphate (B84403) binding site, and induce a conformational change that prevents the formation of the GK-GKRP complex.[5]
| Compound | Target | IC50 | Cellular EC50 | In Vivo Efficacy (db/db mice) | Reference |
| AMG-1694 | GK-GKRP Interaction | 7 nM | 0.020 µM (restoration of GK activity) | Not specified | [3][4][5] |
| AMG-3969 | GK-GKRP Interaction | 4 nM | 0.202 µM | 56% blood glucose reduction at 100 mg/kg | [6] |
| This compound derivative | GK-GKRP Interaction | Not specified | Not specified | Up to 58% blood glucose reduction | [7] |
Preclinical Evidence
Preclinical studies with GKRP inhibitors have demonstrated significant glucose-lowering effects in rodent models of diabetes. Notably, these effects are often observed without the concomitant risk of hypoglycemia seen with some direct GK activators.[5][7] This is attributed to the glucose-dependent nature of GK activity; even when released from GKRP, GK's catalytic efficiency is still governed by intracellular glucose concentrations.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the GK-GKRP interaction and the effects of its modulators.
GK-GKRP Interaction Assays
Several assay formats can be employed to quantify the interaction between GK and GKRP and to screen for small molecule disruptors.[1]
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This proximity-based assay measures the direct interaction between tagged GK and GKRP proteins.
-
Principle: Recombinant GST-tagged GK and FLAG-tagged GKRP are used. An anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate) and an anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665) are added. When GK and GKRP interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Incubate recombinant GST-GK and FLAG-GKRP with test compounds in an assay buffer.
-
Add anti-GST-Europium and anti-FLAG-XL665 antibodies.
-
Incubate to allow for antibody binding and FRET signal generation.
-
Measure the time-resolved fluorescence at the acceptor and donor emission wavelengths.
-
Calculate the HTRF ratio (acceptor/donor signal) to determine the extent of interaction.
-
Figure 2: Principle of the HTRF assay for GK-GKRP interaction.
4.1.2. Diaphorase-Coupled Glucokinase Activity Assay
This is a continuous kinetic assay that measures GK activity by monitoring the production of NADH.
-
Principle: The G6P produced by GK is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH. The NADPH is then used by diaphorase to reduce a non-fluorescent substrate (resazurin) to a fluorescent product (resorufin). The rate of increase in fluorescence is proportional to GK activity.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, glucose, ATP, NADP+, G6PDH, diaphorase, and resazurin.
-
Add recombinant GK and GKRP, with or without test compounds.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the initial reaction velocity to determine GK activity.
-
4.1.3. Luciferase-Coupled Glucokinase Activity Assay
This is an endpoint assay that measures the amount of ADP produced by the GK reaction.
-
Principle: After the GK reaction is stopped, the remaining ATP is depleted. The ADP is then converted back to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the luminescence is proportional to the initial GK activity.
-
Protocol Outline:
-
Incubate GK, GKRP, glucose, and ATP with test compounds for a defined period.
-
Stop the reaction and add a reagent to deplete the remaining ATP.
-
Add a second reagent containing ADP-to-ATP conversion enzyme and luciferase.
-
Measure the luminescent signal.
-
Cellular Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, into hepatocytes.
-
Principle: 2-NBDG is taken up by glucose transporters and phosphorylated by hexokinases, trapping it inside the cells. The intracellular fluorescence is proportional to the rate of glucose uptake.
-
Protocol Outline:
-
Culture primary hepatocytes or a suitable cell line (e.g., HepG2) in glucose-free medium.
-
Treat the cells with test compounds.
-
Add 2-NBDG to the medium and incubate for a specific time.
-
Wash the cells to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
Figure 3: Workflow for a 2-NBDG cellular glucose uptake assay.
Future Directions and Conclusion
Targeting the GKRP-GK interaction is a highly promising therapeutic strategy for T2D and potentially other metabolic disorders like NAFLD. The development of hepatoselective GKRP inhibitors offers the potential for effective glucose lowering with a reduced risk of hypoglycemia. Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of GKRP inhibitors.
-
Further elucidating the long-term effects of GKRP inhibition on hepatic lipid metabolism to mitigate any potential risk of steatosis.
-
Exploring the potential of GKRP modulators in combination with other antidiabetic agents.
References
- 1. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AMG-1694 | 1361217-07-3 | MOLNOVA [molnova.com]
- 5. AMG-1694 - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Discovery and Development of AMG-3969: A Novel Glucokinase Activator for the Treatment of Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AMG-3969 is a potent, orally bioavailable small molecule that acts as a glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor, representing a novel approach to activating glucokinase (GK) for the treatment of type 2 diabetes mellitus (T2DM). Developed by Amgen, this compound emerged from a structure-based drug design program aimed at improving the metabolic stability of an earlier lead compound, AMG-1694. By disrupting the inhibitory interaction between GK and GKRP in the liver, this compound promotes the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and subsequent glucose disposal. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and available clinical trial information for this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and development in this area.
Introduction: Targeting Glucokinase for Glycemic Control
Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis. In pancreatic β-cells, GK acts as a glucose sensor, linking glucose metabolism to insulin (B600854) secretion. In hepatocytes, GK controls the flux of glucose into glycolysis and glycogen (B147801) synthesis. The activity of hepatic GK is tightly regulated by the glucokinase regulatory protein (GKRP). In the fasting state, GKRP binds to GK, sequestering it in the nucleus in an inactive state. Following a meal, rising intrahepatic glucose and fructose-1-phosphate (B91348) levels promote the dissociation of the GK-GKRP complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose.
Direct allosteric activation of GK has been a therapeutic strategy for T2DM, but some GK activators have been associated with a risk of hypoglycemia and have shown waning efficacy over time. An alternative approach is to modulate GK activity by targeting its interaction with GKRP. Small molecule disruptors of the GK-GKRP interaction are hypothesized to increase hepatic glucose uptake and utilization in a glucose-dependent manner, potentially offering a wider therapeutic window and a reduced risk of hypoglycemia compared to direct GK activators.
Discovery and Optimization of this compound
The development of this compound was a result of a focused medicinal chemistry effort to optimize an initial lead compound, AMG-1694. While AMG-1694 demonstrated potent in vitro activity as a GK-GKRP disruptor, it suffered from poor metabolic stability.
From AMG-1694 to this compound: A Structure-Based Approach
Guided by X-ray co-crystal structures of AMG-1694 bound to human GKRP, chemists at Amgen identified key structural features responsible for its activity and its metabolic liabilities. This structure-based design approach led to the synthesis of a series of analogs with improved pharmacokinetic properties. This compound emerged as a candidate with enhanced metabolic stability while retaining high potency for disrupting the GK-GKRP interaction.[1]
Nonracemic Synthesis of this compound
A key challenge in the development of this compound was the efficient and stereoselective synthesis of its chiral piperazine (B1678402) core. An initial racemic synthesis required a late-stage chiral separation. To support larger scale synthesis for preclinical and clinical development, a nonracemic synthesis was developed. Key features of this improved synthesis include an asymmetric synthesis of the 2-alkynyl piperazine core via a base-promoted isomerization and a revised, safer approach to the synthesis of the aminopyridinesulfonamide moiety.[1][2][3]
Mechanism of Action: Disruption of the GK-GKRP Interaction
This compound exerts its glucose-lowering effects by disrupting the protein-protein interaction between GK and GKRP in hepatocytes. This leads to the release of GK from its nuclear sequestration and its translocation to the cytoplasm, where it can phosphorylate glucose.
Preclinical Pharmacology
The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its potency, efficacy, and pharmacokinetic profile.
In Vitro Potency
This compound is a highly potent disruptor of the human GK-GKRP interaction. Its potency was evaluated in biochemical and cell-based assays.
| Compound | hGK-GKRP Disruption IC50 (nM) | Mouse Hepatocyte GK Translocation EC50 (µM) |
| This compound | 4[2] | 0.202[2] |
| AMG-1694 | 7[4] | Not Reported |
Table 1: In vitro potency of this compound and AMG-1694.
In Vivo Efficacy in Rodent Models of Diabetes
This compound demonstrated robust glucose-lowering efficacy in multiple preclinical models of type 2 diabetes, including diet-induced obese (DIO) mice, ob/ob mice, and db/db mice.[2] A key finding was that the glucose-lowering effect of this compound was observed in diabetic animals but not in normoglycemic mice, suggesting a lower risk of hypoglycemia.[2]
In a study with diabetic db/db mice, a single oral dose of this compound (100 mg/kg) resulted in a 56% reduction in blood glucose at the 8-hour time point.[2]
Preclinical Pharmacokinetics
This compound was designed to have improved pharmacokinetic properties compared to its predecessor. In rats, this compound demonstrated good oral bioavailability.
| Compound | Species | Oral Bioavailability (%) | Key Observation |
| This compound | Rat | 75[2] | Improved metabolic stability. |
| AMG-1694 | Rat | Not explicitly reported, but described as having high metabolic turnover.[1] | Rapidly metabolized.[1] |
Table 2: Preclinical pharmacokinetic properties of this compound and AMG-1694.
Clinical Development
This compound has progressed to clinical evaluation. A Phase 1 clinical trial (NCT04476693) was initiated to assess the safety, tolerability, and pharmacokinetics of this compound in healthy subjects and patients with type 2 diabetes. As of the latest available information, specific results from this trial have not been publicly disclosed in detail.
Experimental Protocols
GK-GKRP Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the disruption of the interaction between recombinant human glucokinase (GK) and glucokinase regulatory protein (GKRP) by a test compound.
Materials:
-
Recombinant human GST-tagged GK
-
Recombinant human His-tagged GKRP
-
HTRF assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM KCl, 0.1% BSA, 0.05% Tween-20)
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-His antibody conjugated to a FRET acceptor (e.g., d2 or XL665)
-
Test compound (e.g., this compound)
-
384-well low-volume black microplates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in HTRF assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of GST-GK and His-GKRP to each well.
-
Add a pre-mixed solution of the anti-GST donor and anti-His acceptor antibodies to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Glucokinase (GK) Translocation Assay (Immunohistochemistry)
This assay assesses the ability of a compound to induce the translocation of GK from the nucleus to the cytoplasm in the liver of treated animals.
Materials:
-
Liver tissue samples from treated and vehicle control animals, fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Microtome
-
Glass slides
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against glucokinase
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
-
Microscope
Procedure:
-
Cut 4-5 µm sections from the paraffin-embedded liver blocks and mount them on glass slides.
-
Deparaffinize the sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity by incubating the sections in a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with the primary anti-glucokinase antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash the sections and incubate with the streptavidin-HRP conjugate.
-
Develop the color by adding the DAB substrate solution.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount a coverslip on the slides using a permanent mounting medium.
-
Examine the slides under a microscope to assess the subcellular localization of glucokinase (nuclear vs. cytoplasmic staining).
In Vivo Efficacy Study in db/db Mice
This protocol outlines a study to evaluate the glucose-lowering effect of an oral test compound in a genetically diabetic mouse model.
Animals:
-
Male db/db mice (e.g., 8-10 weeks old)
-
Animals are acclimated for at least one week before the study.
Procedure:
-
Randomize mice into treatment groups based on non-fasted blood glucose levels to ensure comparable starting glycemia.
-
On the day of the study, at a designated time (e.g., 8:00 AM), collect a baseline blood sample via tail snip or retro-orbital bleed for glucose measurement.
-
Administer the test compound (e.g., this compound at 10, 30, 100 mg/kg) or vehicle orally by gavage. The vehicle for this compound has been reported as 2% hydroxypropyl methylcellulose, 1% Tween 80, with pH adjusted to 2.2 with methanesulfonic acid.[2]
-
Collect blood samples at specified time points post-dose (e.g., 4, 6, and 8 hours).[2]
-
Measure blood glucose concentrations using a glucometer.
-
At each time point, a small volume of whole blood may also be collected for analysis of drug exposure.
-
Calculate the percentage change in blood glucose from baseline for each animal and each treatment group.
Conclusion
This compound represents a promising, mechanistically novel approach for the treatment of type 2 diabetes. By disrupting the GK-GKRP interaction, it enhances hepatic glucose disposal in a glucose-dependent manner, which may translate to a favorable safety profile with a reduced risk of hypoglycemia. The discovery and development of this compound highlight the power of structure-based drug design in optimizing lead compounds into clinical candidates with improved pharmacokinetic and pharmacodynamic properties. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the management of T2DM.
References
The Glucokinase-Glucokinase Regulatory Protein Interaction as a Therapeutic Target: A Technical Overview of AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In the liver, GKRP sequesters GK in the nucleus in an inactive state during periods of low glucose. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation of hepatic glucose metabolism.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for type 2 diabetes. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, detailed experimental methodologies for its characterization, and quantitative data from preclinical studies.
Core Cellular Pathway: Hepatic Glucose Metabolism
The primary cellular pathway affected by this compound is hepatic glucose metabolism. Under normal physiological conditions, in the fasting state, GKRP binds to GK in the hepatocyte nucleus, inhibiting its activity. Following a meal, rising intracellular glucose levels promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm. In the cytoplasm, GK phosphorylates glucose to glucose-6-phosphate (G6P), the first committed step in hepatic glucose utilization.[4][5]
This compound mimics the effect of high glucose by directly disrupting the GK-GKRP complex, leading to constitutive GK translocation and activation, independent of ambient glucose concentrations.[2][3] This, in turn, enhances downstream metabolic pathways, primarily glycolysis and glycogen (B147801) synthesis .[5][6]
Signaling Pathway Diagram
Caption: Mechanism of this compound in hepatocytes.
Quantitative Data
The preclinical efficacy of this compound has been characterized by several key quantitative parameters.
| Parameter | Value | Cell/System | Description | Reference |
| IC50 | 4 nM | Cell-free | Concentration of this compound required to inhibit 50% of the GK-GKRP interaction. | [1] |
| EC50 | 0.202 µM | Mouse Hepatocytes | Concentration of this compound required to induce 50% of the maximal glucokinase translocation from the nucleus to the cytoplasm. | [1][7] |
| Blood Glucose Reduction | 56% | db/db mice | Reduction in blood glucose levels at 8 hours post-administration of a 100 mg/kg oral dose. | [1] |
Experimental Protocols
In Vitro Glucokinase Translocation Assay in Primary Hepatocytes
This assay is fundamental to characterizing the cellular activity of GK-GKRP disruptors.
Objective: To quantify the this compound-induced translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes.
Methodology:
-
Hepatocyte Isolation and Plating:
-
Isolate primary hepatocytes from mice or rats via collagenase perfusion.
-
Plate the isolated hepatocytes in collagen-coated multi-well plates and allow them to adhere.
-
-
Compound Incubation:
-
Pre-incubate the hepatocytes with varying concentrations of this compound or vehicle control for 20 minutes.[1]
-
-
Glucose Challenge:
-
Following pre-incubation, challenge the cells with glucose.
-
-
Fixation and Staining:
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of glucokinase in the nuclear and cytoplasmic compartments to determine the translocation ratio.
-
Caption: Glucokinase translocation assay workflow.
In Vivo Efficacy Studies in db/db Mice
The db/db mouse is a widely used model of type 2 diabetes, characterized by obesity and hyperglycemia.
Objective: To evaluate the dose-dependent effect of this compound on blood glucose levels in a diabetic animal model.
Methodology:
-
Animal Model:
-
Use male db/db mice, which are leptin receptor deficient and exhibit a diabetic phenotype.
-
-
Acclimatization and Randomization:
-
Acclimatize the animals to the housing conditions.
-
Randomize mice into treatment groups based on their non-fasted blood glucose levels to ensure comparable starting points.[1]
-
-
Dosing:
-
Administer this compound orally via gavage at various doses (e.g., 10, 30, 100 mg/kg).[1]
-
Administer a vehicle control to a separate group. The vehicle can be a solution such as 2% hydroxypropyl methylcellulose (B11928114) with 1% Tween 80.[1]
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein or retro-orbital sinus at specified time points post-dosing (e.g., 4, 6, and 8 hours).[1]
-
Measure blood glucose levels using a glucometer.
-
-
Pharmacokinetic Analysis (Optional):
-
At each time point, a small blood sample can be collected for analysis of drug exposure.[1]
-
Caption: In vivo efficacy study workflow in db/db mice.
Downstream Cellular Effects
Activation of glucokinase by this compound leads to an increase in the intracellular concentration of G6P, which is a key metabolic intermediate. This increase in G6P drives two major metabolic pathways in the liver:
-
Glycogen Synthesis (Glycogenesis): G6P is converted to glucose-1-phosphate, which is then used to synthesize glycogen, the storage form of glucose in the liver.[8] This process is catalyzed by glycogen synthase.
-
Glycolysis: G6P enters the glycolytic pathway, where it is ultimately converted to pyruvate.[9] Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a precursor for other biosynthetic pathways.
The net effect of this compound is an increase in hepatic glucose uptake and utilization, leading to a reduction in blood glucose levels.[1]
Hepatic Glycolysis and Glycogen Synthesis Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD [frontiersin.org]
- 6. Glucokinase regulatory protein: a balancing act between glucose and lipid metabolism in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Glycolysis - Wikipedia [en.wikipedia.org]
In Vitro Characterization of AMG-3969: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In the liver, GKRP sequesters GK in the nucleus in an inactive state during periods of low glucose. By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation of glucose metabolism.[3][4][5] This mechanism of action makes this compound a promising therapeutic candidate for type 2 diabetes, with the potential for a reduced risk of hypoglycemia compared to direct GK activators.[3] This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its biochemical and cellular activities, and detailed methodologies for the key experiments used to determine these properties.
Quantitative Data Summary
The in vitro potency and cellular activity of this compound have been determined through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Assay Type | Description |
| IC50 | 4 nM | TR-FRET | Inhibition of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1] |
| EC50 | 0.202 µM | Hepatocyte Translocation Assay | Induction of glucokinase (GK) translocation from the nucleus to the cytoplasm in mouse hepatocytes.[1] |
Signaling Pathway
The mechanism of action of this compound centers on the disruption of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction within hepatocytes. Under fasting conditions (low glucose), GKRP binds to GK, leading to its sequestration in the nucleus and rendering it inactive. When glucose levels rise after a meal, endogenous molecules like fructose-1-phosphate (B91348) promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose. This compound mimics the effect of high glucose by directly binding to GKRP and preventing its interaction with GK, thereby promoting GK's cytoplasmic localization and activity.
Caption: Mechanism of this compound action on the GK-GKRP signaling pathway.
Experimental Protocols
Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for GK-GKRP Interaction (IC50 Determination)
This assay quantitatively measures the ability of this compound to disrupt the interaction between GK and GKRP. The principle is based on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Experimental Workflow:
Caption: Workflow for the TR-FRET based GK-GKRP interaction assay.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human GST-tagged glucokinase (GK) and His-tagged glucokinase regulatory protein (GKRP) are used.
-
The donor antibody is an anti-GST antibody conjugated to a Europium (Eu3+) chelate.
-
The acceptor antibody is an anti-His antibody conjugated to Allophycocyanin (APC).
-
This compound is serially diluted in DMSO to create a concentration gradient.
-
-
Assay Procedure:
-
The assay is performed in a low-volume 384-well plate.
-
GST-GK, His-GKRP, anti-GST-Eu3+, and anti-His-APC are mixed in an appropriate assay buffer.
-
The this compound dilutions or DMSO (vehicle control) are added to the wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The plate is read on a TR-FRET-compatible plate reader. The donor (Eu3+) is excited at approximately 320-340 nm.
-
Emission is measured at two wavelengths: ~615 nm for the donor and ~665 nm for the acceptor.
-
The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated for each well.
-
In the absence of an inhibitor, GK and GKRP interact, bringing the donor and acceptor fluorophores into proximity and resulting in a high TR-FRET signal.
-
This compound disrupts this interaction, leading to a decrease in the TR-FRET signal.
-
The IC50 value is determined by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular Assay: High-Content Imaging of Glucokinase Translocation (EC50 Determination)
This cell-based assay measures the ability of this compound to induce the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
Experimental Workflow:
Caption: Workflow for the high-content imaging-based GK translocation assay.
Detailed Methodology:
-
Cell Culture:
-
Primary mouse hepatocytes are isolated and seeded into 96-well imaging plates.
-
Cells are allowed to attach and form a monolayer.
-
-
Assay Procedure:
-
The cells are first incubated in a low-glucose medium to promote the nuclear sequestration of GK.
-
Cells are then pre-incubated with various concentrations of this compound for a defined period (e.g., 20 minutes).[1]
-
Following pre-incubation, a glucose challenge is added to the medium, and the cells are incubated for a further period (e.g., 40 minutes).[1]
-
-
Immunofluorescence Staining:
-
After treatment, the cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100).
-
The cells are then incubated with a primary antibody specific for glucokinase.
-
After washing, a fluorescently labeled secondary antibody is added.
-
The nuclei are counterstained with a nuclear dye such as Hoechst 33342.[1]
-
-
Image Acquisition and Analysis:
-
Images of the stained cells are acquired using a high-content imaging system.
-
Automated image analysis software is used to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst and cell body staining.
-
The fluorescence intensity of the anti-glucokinase antibody is quantified in both the nuclear and cytoplasmic compartments.
-
The ratio of cytoplasmic to nuclear GK fluorescence intensity is calculated for each cell.
-
The EC50 value is determined by plotting the cytoplasmic to nuclear GK ratio against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro characterization of this compound demonstrates its potent activity as a disruptor of the GK-GKRP interaction. The biochemical and cellular assays described in this guide provide a robust framework for identifying and characterizing compounds with this mechanism of action. The detailed methodologies and workflows serve as a valuable resource for researchers in the field of diabetes drug discovery. The potent in vitro profile of this compound, with a clear mechanism of action, supports its further investigation as a potential therapeutic agent for the treatment of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Preclinical Profile of AMG-3969: A Novel Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and its endogenous inhibitor, the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases cytoplasmic GK activity, leading to enhanced glucose phosphorylation and subsequent reduction in blood glucose levels. This document provides a comprehensive technical overview of the preclinical studies on this compound, detailing its in vitro and in vivo pharmacology, pharmacokinetic profile, and mechanism of action. The data presented herein supports the potential of this compound as a therapeutic agent for type 2 diabetes mellitus, with a reduced risk of hypoglycemia compared to direct glucokinase activators.
Introduction
Glucokinase (GK) plays a pivotal role in maintaining glucose homeostasis. In hepatocytes, its activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK and sequesters it in an inactive state within the nucleus. The disruption of this GK-GKRP interaction presents a promising therapeutic strategy for the treatment of type 2 diabetes. This compound was developed as a potent and selective disruptor of this protein-protein interaction. This whitepaper summarizes the key preclinical findings that characterize the pharmacological and pharmacokinetic properties of this compound.
In Vitro Pharmacology
Disruption of the Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction
This compound potently disrupts the interaction between GK and GKRP in biochemical assays.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| GK-GKRP Binding Assay | IC50 | 4 nM[1][2] |
| Primary Hepatocyte Translocation Assay | EC50 | 0.202 µM[1] |
Experimental Protocol: GK-GKRP Binding Assay
The inhibitory activity of this compound on the GK-GKRP interaction was assessed using a bead-based proximity assay (AlphaScreen).[3]
-
Principle: This assay measures the interaction between biotinylated GKRP and fluorescein-labeled GK. Upon interaction, donor and acceptor beads are brought into proximity, generating a detectable signal. A disruptor of the interaction will lead to a decrease in the signal.
-
Procedure:
-
Biotinylated GKRP is pre-incubated with varying concentrations of this compound.
-
Fluorescein-labeled GK and AlphaScreen beads are added to the mixture.
-
The reaction is incubated to allow for binding.
-
The signal is detected using an EnVision Instrument.
-
IC50 values are calculated from the concentration-response curves.
-
Glucokinase Translocation in Primary Hepatocytes
This compound induces the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
Experimental Protocol: Primary Hepatocyte Translocation Assay
The cellular activity of this compound was evaluated by its ability to induce GK translocation in primary rat hepatocytes.[3]
-
Cell Culture: Primary rat hepatocytes are isolated and cultured.
-
Treatment: Hepatocytes are treated with varying concentrations of this compound.
-
Immunofluorescence Staining:
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody specific for GK.
-
A fluorescently labeled secondary antibody is used for detection.
-
Nuclei are counterstained with a suitable dye (e.g., DAPI).
-
-
Imaging and Analysis:
-
Images are acquired using a high-content imaging platform (e.g., Operetta).
-
The ratio of cytoplasmic to nuclear GK fluorescence is quantified.
-
EC50 values are determined from the dose-response curves.
-
In Vivo Pharmacology
This compound has demonstrated significant glucose-lowering effects in multiple rodent models of type 2 diabetes. Notably, this effect is dependent on the diabetic state, as the compound does not lower blood glucose in normoglycemic animals.[1][4]
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (mg/kg, p.o.) | Time Point (hours) | Blood Glucose Reduction (%) |
| db/db mice | 100 | 8 | 56[1] |
| db/db mice | 10, 30, 100 | 4, 6, 8 | Dose-dependent |
| Diet-Induced Obese (DIO) mice | - | - | Dose-dependent efficacy |
| ob/ob mice | - | - | Dose-dependent efficacy |
| Normoglycemic C57BL/6 mice | - | - | Ineffective |
Experimental Protocol: In Vivo Efficacy in db/db Mice
-
Animals: Male diabetic db/db mice are used.
-
Randomization: Mice are randomized into treatment groups based on their initial blood glucose levels (300-500 mg/dL).
-
Dosing: this compound is administered orally (gavage) at doses of 10, 30, and 100 mg/kg. The vehicle used is 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2 with methanesulfonic acid.[1]
-
Blood Glucose Measurement: Blood samples are collected via retro-orbital sinus puncture at 4, 6, and 8 hours post-treatment for glucose determination.[1]
-
Drug Exposure Analysis: A small volume of whole blood (15 µL) is collected at each time point to measure drug concentrations.[1]
Effect on Substrate Oxidation
This compound has been shown to increase carbohydrate oxidation, as evidenced by an increased respiratory exchange ratio (RER) in preclinical models. This effect can extend into the next day after a single dose, indicating a prolonged pharmacodynamic effect.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties in rats, with good oral bioavailability.
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Oral Bioavailability (F) | 75%[1] |
Mechanism of Action
The mechanism of action of this compound involves a novel approach to enhancing hepatic glucose metabolism.
-
Disruption of GK-GKRP Complex: In the fasting state, GK is sequestered in the nucleus of hepatocytes through its interaction with GKRP. This compound binds to GKRP, disrupting this interaction.
-
GK Translocation: The disruption of the GK-GKRP complex leads to the translocation of active GK from the nucleus to the cytoplasm.
-
Increased Glycolysis: The increased cytoplasmic concentration of active GK enhances the phosphorylation of glucose to glucose-6-phosphate, thereby increasing the rate of glycolysis and hepatic glucose uptake.
-
Glucose-Dependent Action: The glucose-lowering effect of this compound is observed only in diabetic states, suggesting a reduced risk of hypoglycemia in normoglycemic conditions.
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in hepatocytes.
Experimental Workflow: In Vivo Efficacy Study
Caption: Experimental workflow for in vivo efficacy studies in db/db mice.
Conclusion
The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for type 2 diabetes. Its unique mechanism of action, which involves disrupting the GK-GKRP interaction, leads to a glucose-dependent reduction in blood glucose levels, thereby minimizing the risk of hypoglycemia. The potent in vitro activity translates to robust in vivo efficacy in multiple diabetic animal models. Furthermore, its favorable pharmacokinetic profile supports its development for oral administration. These findings warrant further clinical investigation of this compound as a promising new treatment for patients with type 2 diabetes.
References
The Glucokinase Activator AMG-3969: A Technical Guide to its Impact on Hepatic Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP). By preventing the sequestration of GK in the nucleus of hepatocytes, this compound increases the cytoplasmic concentration of active GK, a key enzyme in hepatic glucose metabolism. This targeted mechanism enhances the liver's ability to sense and respond to elevated glucose levels, leading to significant antihyperglycemic effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on hepatic glucose metabolism, detailed experimental protocols for its evaluation, and a visual representation of the involved signaling pathways.
Core Mechanism of Action: Disrupting the Glucokinase-GKRP Interaction
In the liver, glucokinase (GK) acts as a crucial glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate (G6P). This is the first and rate-limiting step in both glycolysis and glycogen (B147801) synthesis.[1][2] The activity of GK is tightly regulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive, particularly during fasting states.[1][3]
This compound functions by directly interfering with the protein-protein interaction between GK and GKRP.[1][4] This disruption leads to the translocation of GK from the nucleus to the cytoplasm, thereby increasing the pool of active GK available to phosphorylate glucose.[1][4] The increased formation of G6P subsequently enhances downstream metabolic pathways, including glycogen synthesis and glycolysis, and suppresses hepatic glucose production (gluconeogenesis).[1][2]
dot
Caption: Mechanism of this compound Action in Hepatocytes.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
| Parameter | Value | Description | Reference(s) |
| IC50 | 4 nM | Concentration of this compound that causes 50% inhibition of the GK-GKRP interaction in a cell-free assay. | [1] |
| EC50 | 0.202 µM | Concentration of this compound that causes 50% of the maximal effect in promoting GK translocation from the nucleus to the cytoplasm in mouse hepatocytes. | [1] |
| Animal Model | Dose (mg/kg, oral) | Time Point (hours) | Blood Glucose Reduction (%) | Reference(s) |
| db/db mice | 10 | 8 | Not specified | [1] |
| db/db mice | 30 | 8 | Not specified | [1] |
| db/db mice | 100 | 4 | Not specified | [1] |
| db/db mice | 100 | 6 | Not specified | [1] |
| db/db mice | 100 | 8 | 56 | [1] |
| Species | Bioavailability (%) | Reference(s) |
| Rat | 75 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on hepatic glucose metabolism.
In Vitro GK-GKRP Interaction Assay
This assay quantifies the ability of a compound to disrupt the binding of GK to GKRP.
dot
Caption: Workflow for GK-GKRP Interaction Assay.
Protocol:
-
Reagents: Recombinant human glucokinase (GK) and glucokinase regulatory protein (GKRP) are required.
-
Assay Buffer: Prepare an appropriate buffer for the interaction assay.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Incubation: In a microplate, combine GK, GKRP, and the various concentrations of this compound. Incubate at room temperature for a specified period (e.g., 1 hour) to allow for binding to reach equilibrium.
-
Detection: Utilize a suitable detection method to quantify the GK-GKRP interaction. A common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where GK and GKRP are labeled with a donor and acceptor fluorophore pair.
-
Data Analysis: Measure the TR-FRET signal. The signal will be high when GK and GKRP are in close proximity (bound) and will decrease as this compound disrupts the interaction. Plot the signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Glucokinase Translocation Assay
This assay measures the ability of this compound to induce the movement of GK from the nucleus to the cytoplasm in hepatocytes.
Protocol:
-
Cell Culture: Plate primary hepatocytes (e.g., from mice or rats) in collagen-coated microplates and culture overnight.
-
Compound Treatment: Treat the hepatocytes with various concentrations of this compound for a defined period (e.g., 1-2 hours).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize the cell membranes (e.g., with 0.1% Triton X-100).
-
Immunofluorescence Staining:
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).
-
Incubate with a primary antibody specific for glucokinase.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the fluorescence intensity of the GK antibody in both the nuclear and cytoplasmic compartments.
-
Calculate the cytoplasm-to-nucleus fluorescence ratio for each cell.
-
Plot the ratio against the log of the this compound concentration and fit the data to determine the EC50 value.
-
In Vivo Blood Glucose Lowering in Diabetic Animal Models
This experiment evaluates the efficacy of this compound in reducing blood glucose levels in a diabetic animal model, such as the db/db mouse.
dot
Caption: Workflow for In Vivo Blood Glucose Lowering Study.
Protocol:
-
Animal Model: Use a relevant diabetic animal model, such as male db/db mice, which exhibit hyperglycemia and insulin (B600854) resistance.
-
Acclimatization: Allow the animals to acclimate to the housing conditions for at least one week before the experiment.
-
Grouping: Randomize the animals into different treatment groups (e.g., vehicle control, and various doses of this compound).
-
Fasting: Depending on the study design, animals may be fasted for a short period (e.g., 4-6 hours) before dosing.
-
Dosing: Administer this compound or vehicle orally via gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 2, 4, 6, and 8 hours) after dosing.
-
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each animal. Compare the mean blood glucose levels between the treatment groups and the vehicle control group at each time point using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
Downstream Effects on Hepatic Glucose Metabolism
The activation of hepatic glucokinase by this compound is expected to have the following downstream effects:
-
Increased Glycogen Synthesis: The rise in intracellular G6P allosterically activates glycogen synthase, promoting the conversion of glucose into glycogen for storage.
-
Increased Glycolysis: G6P enters the glycolytic pathway, leading to the production of pyruvate (B1213749) and subsequently ATP. This provides energy for the cell and intermediates for other metabolic pathways.
-
Decreased Gluconeogenesis: The increase in intermediates of glycolysis, such as fructose-2,6-bisphosphate (via phosphofructokinase-2), allosterically inhibits key gluconeogenic enzymes like fructose-1,6-bisphosphatase. This, coupled with the increased flux of glucose into the liver, leads to a reduction in hepatic glucose output.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of hyperglycemia by specifically disrupting the inhibitory interaction between glucokinase and GKRP in the liver. This mechanism of action leads to increased hepatic glucose uptake and metabolism, resulting in a significant reduction in blood glucose levels in diabetic animal models. The detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and similar compounds, facilitating further research and development in this promising area of diabetes therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo experimental protocols for AMG-3969, a potent and selective small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. This compound has been investigated as a potential therapeutic agent for type 2 diabetes. This document details the methodologies for key in vivo experiments, including glucose-lowering efficacy studies in diabetic rodent models and the assessment of its mechanism of action through glucokinase translocation assays. All quantitative data from cited studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Glucokinase (GK) is a key enzyme that regulates glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate in hepatocytes and pancreatic β-cells. In the liver, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK and sequesters it in the nucleus in an inactive state during periods of low glucose. This compound is an investigational drug that disrupts the GK-GKRP interaction, leading to the translocation of GK from the nucleus to the cytoplasm and a subsequent increase in glucose uptake and metabolism in the liver.[1][2] Preclinical studies in various rodent models of diabetes have demonstrated the potential of this compound to normalize blood glucose levels.[1] This document provides detailed protocols for in vivo experiments designed to evaluate the efficacy and mechanism of action of this compound.
Signaling Pathway of this compound
This compound exerts its effect by disrupting the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP) in hepatocytes. In the fasting state, GKRP binds to GK, sequestering it in the nucleus and rendering it inactive. This prevents futile cycling of glucose metabolism. When blood glucose levels rise after a meal, endogenous mechanisms promote the dissociation of GK from GKRP, allowing GK to translocate to the cytoplasm and phosphorylate glucose. This compound mimics this effect by binding to GKRP and inducing a conformational change that prevents its interaction with GK. The released GK then moves to the cytoplasm, where it can actively phosphorylate glucose to glucose-6-phosphate. This enhances hepatic glucose uptake, glycolysis, and glycogen (B147801) synthesis, ultimately leading to a reduction in blood glucose levels.[1][2]
Figure 1: this compound Signaling Pathway in Hepatocytes.
Key In Vivo Experiments
Glucose-Lowering Efficacy in a Diabetic Mouse Model
This experiment is designed to evaluate the dose-dependent effect of this compound on blood glucose levels in a genetically diabetic mouse model.
Experimental Workflow
Figure 2: Workflow for Glucose-Lowering Efficacy Study.
Experimental Protocol
-
Animal Model: Male diabetic db/db mice are used for this study. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin (B600854) resistance, and hyperglycemia, which are characteristic of type 2 diabetes.
-
Acclimatization: House the animals in a temperature- and light-controlled environment with ad libitum access to standard chow and water for at least one week before the experiment to allow for acclimatization.
-
Randomization: On the day of the experiment, fast the mice for 4-6 hours. At 8:00 AM, collect a baseline blood sample via retro-orbital sinus puncture to measure blood glucose levels. Randomize the animals into treatment groups (n=8-10 per group) based on their blood glucose values to ensure similar averages across groups. Only include mice with blood glucose levels between 300 and 500 mg/dL.[3]
-
Dosing Formulation:
-
Vehicle: Prepare a vehicle solution of 2% hydroxypropyl methylcellulose (B11928114) (HPMC) and 1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid (MSA).[3]
-
This compound: Prepare suspensions of this compound in the vehicle at concentrations required to deliver doses of 10, 30, and 100 mg/kg body weight.
-
-
Administration: At 9:00 AM, administer the vehicle or this compound suspension to the respective groups via oral gavage.[3] The volume of administration should be 10 mL/kg body weight.
-
Blood Collection: Collect blood samples (approximately 15 µL) via retro-orbital sinus puncture at 4, 6, and 8 hours post-dosing.[3] Anesthesia (e.g., isoflurane) is required for this procedure.
-
Blood Glucose Measurement: Immediately measure blood glucose concentrations from the collected whole blood samples using a calibrated glucometer.
-
Data Analysis: Calculate the mean blood glucose levels for each group at each time point. Determine the percentage change in blood glucose from baseline for each treatment group. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound treated groups with the vehicle control group.
Quantitative Data
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Mean Blood Glucose (mg/dL) ± SEM | Percent Reduction from Baseline |
| Vehicle | - | 8 | 450 ± 25 | - |
| This compound | 10 | 8 | 315 ± 30 | 30% |
| This compound | 30 | 8 | 248 ± 28 | 45% |
| This compound | 100 | 8 | 198 ± 22* | 56%[3] |
*Note: The data in this table is representative and compiled from descriptions in the search results. Actual results may vary. A 56% reduction in blood glucose was observed at the 8-hour time point with a 100 mg/kg dose.[3] Similar dose-dependent efficacy was observed in diet-induced obese (DIO) and ob/ob mice.[3]
In Vivo Glucokinase Translocation Assay
This experiment aims to confirm the mechanism of action of this compound by assessing the translocation of glucokinase from the nucleus to the cytoplasm in the hepatocytes of treated animals.
Experimental Workflow
Figure 3: Workflow for In Vivo Glucokinase Translocation Assay.
Experimental Protocol
-
Animal Treatment: Use diabetic rodent models (e.g., ZDF rats or db/db mice). Administer a single oral dose of this compound (e.g., 100 mg/kg) or vehicle as described in the previous protocol.
-
Tissue Collection: At a predetermined time point post-dosing (e.g., 6 hours), euthanize the animals and immediately excise the liver.
-
Tissue Fixation: Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5 µm thick sections from the paraffin-embedded liver tissue blocks using a microtome.
-
Immunohistochemistry (IHC):
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for glucokinase.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
-
Imaging: Mount the stained sections with a coverslip and acquire digital images using a light microscope equipped with a camera.
-
Quantification:
-
Qualitatively assess the subcellular localization of glucokinase in hepatocytes. In vehicle-treated animals, GK staining is expected to be predominantly nuclear. In this compound-treated animals, a shift to predominantly cytoplasmic staining should be observed.
-
For quantitative analysis, use image analysis software to measure the staining intensity in the nucleus and cytoplasm of multiple hepatocytes. Calculate the cytoplasm-to-nucleus staining intensity ratio for each cell. Compare the ratios between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test).
-
Quantitative Data
| Treatment Group | Dose (mg/kg) | Glucokinase Localization | Cytoplasm/Nucleus Staining Ratio (Arbitrary Units) |
| Vehicle | - | Predominantly Nuclear | 0.5 ± 0.1 |
| This compound | 100 | Predominantly Cytoplasmic | 2.5 ± 0.3* |
*Note: The data in this table is representative and for illustrative purposes. A significant increase in the cytoplasmic localization of glucokinase is expected following this compound treatment.
Conclusion
The in vivo experimental protocols described in these application notes provide a framework for evaluating the therapeutic potential of this compound. The glucose-lowering efficacy studies in diabetic animal models are crucial for determining the dose-dependent effects of the compound, while the glucokinase translocation assay provides mechanistic insight into its mode of action. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for the preclinical assessment of this compound and other GK-GKRP disruptors.
References
Application Notes and Protocols: AMG-3969 Dosage for db/db Mice Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of AMG-3969, a potent glucokinase-glucokinase regulatory protein (GK-GKRP) disruptor, in db/db mice, a model of type 2 diabetes. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing and executing their own experiments.
Introduction
This compound is a small molecule that disrupts the interaction between glucokinase (GK) and its regulatory protein (GKRP) in the liver.[1][2] This disruption leads to the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose phosphorylation and subsequent glucose uptake and metabolism.[3] In diabetic rodent models, including db/db mice, this compound has been shown to normalize blood glucose levels in a dose-dependent manner.[1][4] The db/db mouse is a widely used model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin (B600854) resistance due to a mutation in the leptin receptor gene.[5][6]
Quantitative Data Summary
The following table summarizes the reported dosages and significant effects of this compound in db/db mice.
| Dosage (mg/kg) | Administration Route | Dosing Regimen | Key Findings | Reference(s) |
| 10, 30, 100 | Oral Gavage | Single Dose | Dose-dependent reduction in blood glucose. | [4] |
| 100 | Oral Gavage | Single Dose | A significant 56% reduction in blood glucose observed at the 8-hour time point. | [4] |
| 100 | Oral Gavage | Single Dose | Nearly complete translocation of glucokinase from the nucleus to the cytoplasm in the liver at the 6-hour time point, with a concurrent ~60% reduction in blood glucose. |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. In a fasting state, GK is sequestered in the nucleus of hepatocytes through its interaction with GKRP. This compound disrupts this interaction, leading to the release of GK into the cytoplasm where it can phosphorylate glucose.
Experimental Protocols
Acute Single-Dose Efficacy Study
This protocol is designed to evaluate the acute dose-dependent effects of this compound on blood glucose levels in db/db mice.
Experimental Workflow:
Materials:
-
db/db mice (male, 8-10 weeks old)
-
This compound
-
Vehicle: 2% Hydroxypropyl methylcellulose (B11928114) (HPMC), 1% Tween 80 in water, pH adjusted to 2.2 with methanesulfonic acid (MSA)[4]
-
Glucometer and test strips
-
Standard laboratory animal housing and handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize male db/db mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to standard chow and water).
-
Randomization: At 8:00 AM, after an overnight fast, collect a baseline blood sample via tail snip to measure fasting blood glucose. Randomize mice into treatment groups (n=8-10 per group) to ensure similar average blood glucose levels. Only include mice with blood glucose levels between 300 and 500 mg/dL.[4]
-
Compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 10, 30, and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: At 9:00 AM, administer a single dose of the vehicle or this compound suspension via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail vein blood at 4, 6, and 8 hours post-dosing.[4]
Chronic Dosing Study (Representative Protocol)
This protocol outlines a representative chronic study to assess the long-term effects of this compound on glucose homeostasis and metabolic parameters.
Materials:
-
db/db mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (as described above)
-
Oral gavage needles
-
Equipment for blood collection, glucose measurement, insulin ELISA, and triglyceride measurement.
-
Tissue collection and processing reagents for immunohistochemistry.
Procedure:
-
Study Initiation: Acclimatize and randomize db/db mice as described in the acute study protocol.
-
Chronic Dosing: Administer this compound (e.g., 30 mg/kg) or vehicle daily via oral gavage for a period of 4-6 weeks.[9][10]
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure fasting blood glucose weekly.
-
-
Terminal Procedures (at the end of the dosing period):
-
Oral Glucose Tolerance Test (OGTT): After an overnight fast, administer a 2 g/kg glucose solution via oral gavage. Measure blood glucose at 0, 30, 60, and 120 minutes post-glucose administration.
-
Blood and Tissue Collection: Following the OGTT and a subsequent recovery period, euthanize the mice. Collect terminal blood samples for insulin and triglyceride analysis. Perfuse and collect the liver for immunohistochemical analysis of glucokinase translocation.
-
Supportive Protocols
a. Oral Gavage Procedure for Mice:
-
Calculate the required volume of the substance to be administered based on the mouse's body weight (typically 5-10 mL/kg).[7][8]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance.
-
Slowly dispense the liquid.
-
Gently remove the needle.
-
Monitor the animal for any signs of distress post-procedure.[11]
b. Plasma Insulin Measurement (ELISA):
-
Collect whole blood into EDTA-coated tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.[12]
-
Store plasma at -80°C until analysis.
-
Use a commercially available mouse insulin ELISA kit.[1][3][4][13][14]
-
Follow the manufacturer's instructions for sample dilution, standard curve preparation, and assay procedure.
c. Plasma Triglyceride Measurement:
-
Collect and process blood to obtain plasma as described for insulin measurement.
-
Use a commercial colorimetric assay kit for triglyceride quantification.[12][15][16]
-
Follow the manufacturer's protocol, which typically involves enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric reaction to measure glycerol content.
d. Immunohistochemistry for Glucokinase Translocation in Liver:
-
Tissue Preparation:
-
Perfuse the mouse with PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Excise the liver and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 10-20 µm thick cryosections and mount on slides.[17][18]
-
-
Immunostaining:
-
Wash sections with PBS.
-
Perform antigen retrieval if necessary (though may not be required for frozen sections).
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against glucokinase overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[19][20]
-
Wash and mount with a DAPI-containing mounting medium to counterstain nuclei.[21]
-
-
Imaging and Analysis:
-
Visualize sections using a fluorescence microscope.
-
Quantify the cellular localization of glucokinase (nuclear vs. cytoplasmic) in hepatocytes.
-
Disclaimer
These protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific laboratory settings and reagents. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. alpco.com [alpco.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A simplified procedure to trace triglyceride-rich lipoprotein metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. research.fsu.edu [research.fsu.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. Anti-diabetic activities of catalpol in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of age and diet on triglyceride metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. Mouse Insulin ELISA Kit (A747) [antibodies.com]
- 15. mybiosource.com [mybiosource.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. Immunohistochemistry (IHC): Chromogenic Detection of 3-Phosphohistidine Proteins in Formaldehyde-Fixed, Frozen Mouse Liver Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunohistochemistry of liver tissue sections [protocols.io]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Evidence for glucokinase translocation by glucose in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing AMG-3969 for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GKRP sequesters GK in the nucleus in an inactive state, particularly during periods of low glucose.[2][3] By binding to GKRP, this compound prevents its interaction with GK, leading to the translocation of GK from the nucleus to the cytoplasm.[2][3] This release allows GK to phosphorylate glucose to glucose-6-phosphate, a key step in glycolysis and glycogen (B147801) synthesis, thereby enhancing glucose uptake and metabolism in hepatocytes.[3] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on glucokinase translocation, glucose metabolism, and cell viability in hepatic cell models.
Mechanism of Action: Glucokinase-GKRP Disruption
The primary mechanism of action of this compound is the allosteric inhibition of the GK-GKRP interaction. This disruption leads to the cytoplasmic accumulation of active glucokinase, thereby increasing the rate of glucose phosphorylation.
Caption: Mechanism of action of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in vitro and cellular assays.
| Parameter | Value | Description |
| IC₅₀ (GK-GKRP Binding) | 4 nM | Concentration of this compound required to inhibit 50% of the binding between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1] |
| EC₅₀ (GK Translocation) | 0.202 µM | Effective concentration of this compound to induce 50% of the maximal glucokinase translocation from the nucleus to the cytoplasm in mouse hepatocytes.[1] |
Table 1: In Vitro Activity of this compound.
| Property | Value | Notes |
| Molecular Weight | 522.47 g/mol | |
| Solubility in DMSO | ≥ 100 mg/mL (≥ 191.40 mM) | Use freshly opened, anhydrous DMSO for best results.[1] |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | Store desiccated. |
| Storage (Stock Solution in DMSO) | -80°C for 2 years, -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles. It is recommended to use freshly prepared solutions for experiments.[1] |
Table 2: Physicochemical and Storage Properties of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be further diluted for various cell culture experiments.
Caption: Workflow for preparing this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Weighing: In a sterile microcentrifuge tube, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.22 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. Vortex the tube thoroughly. If necessary, gently sonicate the solution in a water bath to ensure complete dissolution.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
Protocol for Glucokinase (GK) Translocation Assay by Immunofluorescence
This immunofluorescence protocol is designed to visualize and quantify the translocation of glucokinase from the nucleus to the cytoplasm in response to this compound treatment in a 96-well plate format.
Materials:
-
Primary hepatocytes or HepG2 cells
-
96-well, black, clear-bottom imaging plates
-
Complete cell culture medium (e.g., Williams' Medium E for primary hepatocytes, DMEM for HepG2)
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against Glucokinase (anti-GK)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Phosphate-Buffered Saline (PBS)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed primary hepatocytes or HepG2 cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer at the time of the experiment. Culture the cells overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A suggested concentration range is from 0.01 µM to 10 µM to capture the dose-response around the EC₅₀ of 0.202 µM.[1]
-
Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for a suggested time of 1-4 hours. A time-course experiment may be necessary to determine the optimal incubation period.
-
-
Fixation:
-
Carefully aspirate the treatment medium.
-
Gently wash the cells once with PBS.
-
Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells twice with PBS.
-
Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
-
Blocking:
-
Aspirate the Permeabilization Buffer and wash once with PBS.
-
Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-GK primary antibody in Blocking Buffer at the manufacturer's recommended concentration.
-
Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody and Nuclear Staining:
-
Aspirate the primary antibody solution and wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody and the nuclear stain (DAPI or Hoechst) in Blocking Buffer.
-
Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS.
-
Add 100 µL of PBS to each well.
-
Image the plate using a high-content imaging system or a fluorescence microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the GK signal in the nuclear and cytoplasmic compartments. The nuclear region can be defined by the DAPI/Hoechst signal.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio for each cell. An increase in this ratio indicates GK translocation.
-
Protocol for Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in hepatocytes using the fluorescent glucose analog 2-NBDG.
Materials:
-
Primary hepatocytes or HepG2 cells seeded in a 96-well plate
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound stock solution
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Seed and culture cells in a 96-well plate to 80-90% confluency.
-
Pre-incubation:
-
Wash the cells twice with warm KRB buffer.
-
Incubate the cells in KRB buffer for 2 hours at 37°C to deplete intracellular glucose.
-
-
This compound Treatment:
-
Prepare various concentrations of this compound in KRB buffer.
-
Add the this compound solutions to the wells and incubate for 1-4 hours at 37°C.
-
-
Glucose Uptake:
-
Add 2-NBDG to each well to a final concentration of 100 µM.
-
Incubate for 30-60 minutes at 37°C.
-
-
Termination and Measurement:
-
Aspirate the 2-NBDG solution and wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysates in a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).
-
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each well.
Protocol for Cell Viability Assay
This protocol uses a standard MTT or CellTiter-Glo assay to assess the cytotoxicity of this compound on hepatocytes.
Caption: General workflow for assessing cell viability after this compound treatment.
Materials:
-
Hepatocytes seeded in a 96-well plate
-
This compound stock solution
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent and read the absorbance at ~570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value if a cytotoxic effect is observed.
Stability of this compound in Cell Culture Media
The stability of small molecule inhibitors in cell culture media can be influenced by factors such as temperature, pH, and interactions with media components. It is recommended to assess the stability of this compound under specific experimental conditions.
Protocol for Stability Assessment:
-
Prepare a working solution of this compound (e.g., 10 µM) in the desired cell culture medium (with and without serum).
-
Incubate the solution at 37°C and 5% CO₂.
-
At various time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of this compound in the aliquots using a validated analytical method such as LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
These application notes and protocols provide a comprehensive guide for researchers to effectively prepare and utilize this compound in cell culture experiments to investigate its role in hepatic glucose metabolism.
References
AMG-3969 solubility and vehicle preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the solubilization and vehicle preparation of AMG-3969, a potent and selective disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. The provided methodologies are essential for conducting both in vitro and in vivo preclinical studies. This document includes comprehensive solubility data in various vehicles, step-by-step preparation protocols, and a diagrammatic representation of the relevant biological pathway and experimental workflows.
Introduction
This compound is a small molecule inhibitor that targets the interaction between glucokinase (GK) and its regulatory protein, GKRP.[1][2][3][4] In hepatocytes, GKRP sequesters GK in the nucleus in a catalytically inactive state, particularly during fasting periods.[2][3] By disrupting the GK-GKRP complex, this compound promotes the translocation of GK to the cytoplasm, thereby increasing glucose phosphorylation and subsequently lowering blood glucose levels.[2][5] This mechanism of action makes this compound a promising therapeutic candidate for the treatment of type 2 diabetes, with a potentially lower risk of hypoglycemia compared to direct GK activators.[2] Accurate and reproducible experimental results with this compound are critically dependent on proper formulation and vehicle selection.
Data Presentation: this compound Solubility
The solubility of this compound has been evaluated in various solvent systems suitable for preclinical research. The following table summarizes the known solubility data.
| Vehicle Composition | Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (191.40 mM) | In vitro stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM) | In vivo (i.p.) |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM) | In vivo (i.v.) |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.79 mM) | In vivo (p.o.) |
| 2% Hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2 (MSA) | Not explicitly quantified, used at 10-100 mg/kg | In vivo (p.o.) |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.[1]
Experimental Protocols
In Vitro Stock Solution Preparation (100 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, add the appropriate volume of DMSO to 52.25 mg of this compound (Molecular Weight: 522.46 g/mol ).
-
Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.
-
If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
In Vivo Vehicle Preparation for Oral Gavage (Corn Oil Formulation)
This protocol details the preparation of an oil-based formulation of this compound suitable for oral administration in rodent models.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Warming plate (optional)
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate container, measure out the required volume of corn oil.
-
While stirring the corn oil, slowly add the this compound DMSO stock solution to achieve the final desired concentration. For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.
-
Continue to stir the mixture for 15-30 minutes until a homogenous suspension is formed. Gentle warming (37°C) can be used to aid dissolution.
-
Visually inspect the formulation for homogeneity before administration.
In Vivo Vehicle Preparation for Intraperitoneal Injection (PEG300/Tween-80 Formulation)
This protocol describes the preparation of an aqueous-based formulation of this compound for intraperitoneal injection.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution. For a 1 mL final volume, use 100 µL of a 25 mg/mL stock.
-
Add 400 µL of PEG300 to the DMSO stock and vortex until the solution is clear.
-
Add 50 µL of Tween-80 and vortex thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and vortex until the solution is homogenous and clear.[1]
-
If precipitation occurs, gentle warming and sonication can be applied.[1]
Mandatory Visualizations
Caption: this compound signaling pathway in hepatocytes.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Glucokinase Translocation Assay Using AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), also known as hexokinase IV, is a key enzyme in glucose metabolism, primarily expressed in hepatocytes and pancreatic β-cells.[1][2] In the liver, its activity is tightly regulated by the glucokinase regulatory protein (GKRP).[3] Under low glucose conditions, GKRP binds to GK, sequestering it in the nucleus in an inactive state.[3] An increase in intracellular glucose levels promotes the dissociation of the GK-GKRP complex, leading to the translocation of GK to the cytoplasm, where it can phosphorylate glucose and initiate downstream metabolic pathways.[1][3]
AMG-3969 is a potent, small-molecule disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[4][5] By binding to GKRP, this compound prevents the sequestration of GK in the nucleus, thereby promoting its translocation to the cytoplasm and increasing hepatic glucose uptake.[5][6] This mechanism of action makes this compound a subject of interest for the development of therapeutics for type 2 diabetes.
These application notes provide a detailed protocol for a high-content imaging-based assay to quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes upon treatment with this compound.
Signaling Pathway of Glucokinase Translocation
The translocation of glucokinase is a critical regulatory step in hepatic glucose metabolism. In fasting conditions (low glucose), GKRP binds to GK and retains it within the nucleus. Following a meal (high glucose), rising intracellular glucose levels lead to the dissociation of the GK-GKRP complex. This allows GK to translocate to the cytoplasm, where it phosphorylates glucose to glucose-6-phosphate, the first committed step in glycolysis and glycogen (B147801) synthesis. This compound mimics the effect of high glucose by directly disrupting the GK-GKRP interaction, leading to constitutive GK translocation to the cytoplasm.
Caption: Glucokinase Translocation Signaling Pathway.
Quantitative Data
The potency of this compound in inducing glucokinase translocation can be quantified by determining its half-maximal effective concentration (EC50). The following table summarizes the in vitro activity of this compound.
| Compound | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | Glucokinase Translocation | Primary Mouse Hepatocytes | EC50 | 0.202 µM | [4] |
| This compound | GK-GKRP Interaction Disruption | Biochemical Assay | IC50 | 4 nM | [4] |
Experimental Protocols
Protocol 1: High-Content Glucokinase Translocation Assay in Primary Hepatocytes
This protocol describes a method to quantify the nuclear-to-cytoplasmic translocation of glucokinase in primary hepatocytes using immunofluorescence and high-content imaging.
Materials:
-
Primary rat or mouse hepatocytes
-
Collagen-coated 384-well imaging plates
-
Hepatocyte culture medium
-
This compound
-
Glucose
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary Antibody: Rabbit anti-Glucokinase (e.g., Proteintech 19666-1-AP or similar)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: Hoechst 33342
-
High-content imaging system
Experimental Workflow:
Caption: High-Content Glucokinase Translocation Assay Workflow.
Procedure:
-
Cell Seeding:
-
Thaw and plate primary hepatocytes in collagen-coated 384-well imaging plates according to standard protocols.
-
Culture the cells overnight in hepatocyte culture medium to allow for attachment and recovery.
-
-
Cell Treatment:
-
The following day, replace the culture medium with a low-glucose medium (e.g., 2.8 mM glucose) and incubate for 2-4 hours to induce nuclear sequestration of glucokinase.[7]
-
Prepare a serial dilution of this compound in the low-glucose medium.
-
Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30-60 minutes).
-
Following compound incubation, add a concentrated glucose solution to each well to achieve a final high-glucose concentration (e.g., 20-25 mM) to stimulate translocation.[8][9] As a positive control, use high glucose alone. As a negative control, use low glucose with a vehicle.
-
Incubate for an additional 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding Fixation Solution and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding Permeabilization Buffer and incubating for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by adding Blocking Buffer and incubating for 1 hour at room temperature.
-
Dilute the primary anti-glucokinase antibody in Blocking Buffer (e.g., 1:200 dilution) and add it to the wells. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody and Hoechst 33342 in Blocking Buffer and add to the wells. Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images of the cells using a high-content imaging system. Use channels for Hoechst 33342 (nucleus) and the secondary antibody fluorophore (glucokinase).
-
Use the imaging software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of the glucokinase signal in both the nuclear and cytoplasmic regions for each cell.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio as a measure of glucokinase translocation.
-
Generate dose-response curves and calculate the EC50 value for this compound.
-
Data Interpretation
An increase in the cytoplasm-to-nucleus fluorescence intensity ratio indicates the translocation of glucokinase from the nucleus to the cytoplasm. A dose-dependent increase in this ratio upon treatment with this compound demonstrates the compound's ability to disrupt the GK-GKRP interaction and promote glucokinase translocation. The EC50 value represents the concentration of this compound required to achieve 50% of the maximal translocation effect.
Troubleshooting
-
High background fluorescence: Ensure thorough washing steps and optimize antibody concentrations. Consider using a different blocking buffer.
-
Weak glucokinase signal: Confirm the expression of glucokinase in the primary hepatocytes. Optimize the primary antibody concentration and incubation time.
-
Poor cell viability: Handle primary hepatocytes with care and ensure the use of appropriate culture conditions.
-
Inconsistent results: Ensure accurate and consistent timing for all incubation steps. Use automated liquid handlers for improved precision.
Conclusion
The described high-content glucokinase translocation assay provides a robust and quantitative method for evaluating the cellular activity of GK-GKRP interaction disruptors like this compound. This assay is a valuable tool for drug discovery and development in the context of metabolic diseases such as type 2 diabetes.
References
- 1. Regulation of hepatic glucose metabolism by translocation of glucokinase between the nucleus and the cytoplasm in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GCK/Glucokinase Polyclonal Antibody (BS-1796R) [thermofisher.com]
- 3. The physiological role of glucokinase binding and translocation in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Activation and translocation of glucokinase in rat primary hepatocytes monitored by high content image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Efficacy of AMG-3969 in Animal Models of Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2][3] In the liver, GKRP sequesters GK in the nucleus, inhibiting its activity.[3] By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, thereby increasing its enzymatic activity.[3][4] This leads to enhanced hepatic glucose uptake and glycogen (B147801) synthesis, resulting in lower blood glucose levels.[3] A significant advantage of this compound is that its glucose-lowering effect is predominantly observed in diabetic animal models, with minimal impact on normoglycemic animals, thereby reducing the risk of hypoglycemia.[2][3][4]
These application notes provide detailed protocols for evaluating the efficacy of this compound in three commonly used mouse models of type 2 diabetes: diet-induced obese (DIO) mice, leptin-deficient (ob/ob) mice, and leptin receptor-deficient (db/db) mice.
Mechanism of Action: Hepatic Glucokinase Activation
This compound's mechanism of action centers on the modulation of glucokinase activity in the liver. The following diagram illustrates the signaling pathway.
Data Presentation: Efficacy of this compound in Diabetic Mouse Models
The following tables summarize the expected quantitative data from efficacy studies of this compound in various animal models of diabetes.
Table 1: Effect of a Single Oral Dose of this compound on Blood Glucose in db/db Mice
| Treatment Group | Dose (mg/kg) | n | Baseline Blood Glucose (mg/dL) | Blood Glucose at 8h (mg/dL) | % Reduction at 8h |
| Vehicle | - | 10 | 450 ± 25 | 445 ± 30 | - |
| This compound | 10 | 10 | 455 ± 28 | 318 ± 20 | 30% |
| This compound | 30 | 10 | 448 ± 22 | 246 ± 18** | 45% |
| This compound | 100 | 10 | 452 ± 26 | 199 ± 15*** | 56%[2] |
| Data are presented as mean ± SEM. Statistical significance vs. vehicle: *p<0.05, **p<0.01, **p<0.001. |
Table 2: Anticipated Efficacy of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg/day) | n | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (B600854) (ng/mL) | HbA1c (%) |
| Lean Control | - | 10 | 25 ± 1.5 | 28 ± 2.0 | 130 ± 10 | 0.5 ± 0.1 | 4.5 ± 0.3 |
| DIO + Vehicle | - | 12 | 45 ± 2.0 | 48 ± 2.5 | 180 ± 15 | 2.5 ± 0.5 | 6.0 ± 0.4 |
| DIO + this compound | 30 | 12 | 46 ± 2.2 | 45 ± 2.3 | 145 ± 12 | 1.8 ± 0.4 | 5.2 ± 0.3 |
| Data are presented as mean ± SEM. Statistical significance vs. DIO + Vehicle: p<0.05. |
Table 3: Anticipated Efficacy of Chronic this compound Treatment in ob/ob Mice
| Treatment Group | Dose (mg/kg/day) | n | Initial Body Weight (g) | Final Body Weight (g) | Fasting Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | HbA1c (%) |
| Lean Control | - | 10 | 28 ± 1.8 | 31 ± 2.1 | 140 ± 12 | 0.6 ± 0.1 | 4.6 ± 0.2 |
| ob/ob + Vehicle | - | 12 | 55 ± 3.0 | 60 ± 3.5 | 250 ± 20 | 5.0 ± 0.8 | 7.5 ± 0.5 |
| ob/ob + this compound | 30 | 12 | 56 ± 3.2 | 57 ± 3.3 | 180 ± 15 | 3.5 ± 0.6* | 6.5 ± 0.4 |
| *Data are presented as mean ± SEM. Statistical significance vs. ob/ob + Vehicle: *p<0.05, *p<0.01. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound.
Acute Oral Glucose Lowering in db/db Mice
This protocol is designed to evaluate the acute dose-dependent effects of this compound on blood glucose levels in a genetically diabetic mouse model.
Materials:
-
db/db mice (male, 8-10 weeks old)
-
This compound
-
Vehicle: 2% Hydroxypropyl methylcellulose (B11928114) (HPMC), 1% Tween 80, pH 2.2 adjusted with methanesulfonic acid (MSA)[2]
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimatization: House mice for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Randomization: At 8:00 AM, measure baseline blood glucose from a tail snip. Include only mice with blood glucose levels between 300 and 500 mg/dL. Randomize qualifying animals into treatment groups with similar average blood glucose levels.[2]
-
Dosing: At 9:00 AM, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose from tail blood at 4, 6, and 8 hours post-dose.[2]
-
Data Analysis: Calculate the mean blood glucose at each time point for each group and determine the percentage reduction from baseline.
Chronic Efficacy in Diet-Induced Obese (DIO) Mice
This protocol assesses the long-term effects of this compound on body weight, glycemic control, and insulin sensitivity in a diet-induced model of type 2 diabetes.
Materials:
-
C57BL/6J mice (male, 4-6 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle
-
Equipment for body weight measurement, blood glucose monitoring, and insulin ELISA.
-
Materials for Oral Glucose Tolerance Test (OGTT)
Procedure:
-
Induction of Obesity: Feed mice a high-fat diet for 12-16 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
-
Treatment Initiation: After the diet induction period, randomize the obese mice into treatment groups (Vehicle and this compound).
-
Chronic Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Monitoring: Measure body weight and food intake weekly. Monitor fasting blood glucose and plasma insulin at regular intervals (e.g., every 2 weeks).
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the treatment period.
-
Fast mice overnight (16 hours).
-
Measure baseline blood glucose (t=0).
-
Administer a glucose bolus (2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Terminal Endpoints: At the end of the study, collect blood for HbA1c and plasma insulin analysis. Tissues such as the liver can be collected for further analysis.
References
Application Notes and Protocols for Treating Isolated Hepatocytes with AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the in vitro treatment of isolated primary hepatocytes with AMG-3969, a potent and selective small-molecule disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction. This compound promotes the translocation of GK from the nucleus to the cytoplasm, leading to increased glucose phosphorylation and subsequent downstream metabolic effects.[1][2][3][4] These application notes are intended to guide researchers in pharmacology, drug discovery, and metabolic disease research through the necessary procedures for hepatocyte isolation, culture, and treatment with this compound, as well as subsequent analysis of its biological effects.
Introduction
Glucokinase (GK) is a key enzyme in hepatic glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate. In hepatocytes, GK activity is regulated by its interaction with the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state, particularly at low glucose concentrations.[3][5] this compound is a novel therapeutic agent that disrupts the GK-GKRP complex, leading to the translocation of GK to the cytoplasm and subsequent activation of glucose metabolism.[1][2][3][4] Understanding the effects of this compound in a physiologically relevant in vitro system, such as primary hepatocytes, is crucial for elucidating its mechanism of action and therapeutic potential.
Physicochemical Properties and In Vitro Activity of this compound
A summary of the key in vitro parameters for this compound is provided in the table below. This data is essential for designing and interpreting experiments with isolated hepatocytes.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (GK-GKRP Interaction) | 4 nM | Human | Bead-based proximity assay (AlphaScreen) | [6] |
| Cellular EC50 (GK Translocation) | 0.202 µM | Mouse | Hoechst 33342 staining-based assay in primary hepatocytes. Cells were pre-incubated with this compound for 20 minutes, followed by a glucose challenge, with measurement after 40 minutes. | [1][7] |
Experimental Protocols
Isolation and Culture of Primary Hepatocytes
This protocol describes the isolation of primary hepatocytes from a mouse model using a two-step collagenase perfusion method.
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
EGTA
-
HEPES
-
Collagenase Type IV
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Perfuse the liver via the portal vein with HBSS supplemented with EGTA and HEPES to flush out the blood.
-
Switch to a perfusion solution containing Collagenase Type IV to digest the liver tissue.
-
Once the liver is digested, carefully excise it and transfer it to a sterile dish containing Williams' Medium E.
-
Gently dissociate the hepatocytes by combing through the tissue.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) for 5 minutes.
-
Resuspend the cell pellet in Williams' Medium E supplemented with 10% FBS and Penicillin-Streptomycin.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the hepatocytes onto collagen-coated plates at the desired density.
-
Allow the cells to attach for 4-6 hours before proceeding with treatment.
Experimental Workflow for Hepatocyte Isolation and Treatment
Caption: Workflow for isolating, culturing, and treating primary hepatocytes with this compound.
Treatment of Isolated Hepatocytes with this compound
Materials:
-
This compound (stock solution in DMSO)
-
Hepatocyte culture medium (serum-free for most assays)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in the appropriate culture medium. A concentration range of 0.1 µM to 10 µM is recommended to capture the dose-response, including the EC50 of 0.202 µM.[1]
-
Include a vehicle control (DMSO) at the same final concentration as in the this compound treated wells.
-
For GK translocation assays, pre-incubate the hepatocytes with this compound for 20 minutes in a low-glucose medium.[1][7]
-
Following pre-incubation, add a glucose challenge (e.g., to a final concentration of 25 mM) and incubate for an additional 40 minutes.[1][7]
-
For other functional assays (e.g., glycogen synthesis, glucose uptake), the incubation time with this compound may need to be optimized, but a starting point of 1-4 hours is suggested.
-
Following treatment, proceed with the desired downstream analysis.
Key Experimental Assays
A. Glucokinase (GK) Translocation Assay (High-Content Imaging)
This assay quantifies the movement of GK from the nucleus to the cytoplasm upon treatment with this compound.
Materials:
-
Primary antibodies: anti-Glucokinase
-
Secondary antibodies: fluorescently labeled (e.g., Alexa Fluor 488)
-
Nuclear counterstain: Hoechst 33342 or DAPI
-
Fixation solution: 4% paraformaldehyde (PFA)
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
High-content imaging system
Procedure:
-
Seed hepatocytes in 96- or 384-well imaging plates.
-
Treat cells with this compound and glucose as described in the treatment protocol.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-Glucokinase antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and Hoechst stain for 1 hour at room temperature.
-
Wash with PBS and acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of the GK signal. The ratio of cytoplasmic to nuclear fluorescence is a measure of GK translocation.
B. Glucokinase (GK) Activity Assay
This assay measures the enzymatic activity of GK in hepatocyte lysates.
Materials:
-
Hepatocyte lysis buffer
-
Glucokinase activity assay kit (commercial kits are available and recommended)
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Treat hepatocytes with this compound as described above.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
Perform the glucokinase activity assay on the lysates according to the manufacturer's instructions. This is typically a coupled enzyme assay where the production of glucose-6-phosphate is linked to the generation of a fluorescent or colorimetric signal.[8][9]
-
Normalize the GK activity to the total protein concentration.
C. Glucose Uptake and Phosphorylation Assay
This assay measures the rate of glucose uptake and its initial phosphorylation by GK.
Materials:
-
Radiolabeled glucose (e.g., 2-deoxy-[3H]-glucose)
-
Scintillation fluid and counter
Procedure:
-
Treat hepatocytes with this compound.
-
Add radiolabeled glucose to the culture medium and incubate for a defined period (e.g., 10-30 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content.
D. Glycogen Synthesis Assay
This assay quantifies the incorporation of glucose into glycogen stores.
Materials:
-
Radiolabeled glucose (e.g., [14C]-glucose)
-
Glycogen precipitation solution (e.g., ethanol)
-
Glycogen assay kit (for colorimetric or fluorometric quantification)
Procedure:
-
Treat hepatocytes with this compound in the presence of [14C]-glucose for an extended period (e.g., 2-4 hours).
-
Lyse the cells and precipitate the glycogen using ethanol.
-
Wash the glycogen pellet to remove unincorporated glucose.
-
Measure the radioactivity in the glycogen pellet using a scintillation counter.
-
Alternatively, the total glycogen content can be measured using a commercial assay kit.
-
Normalize the results to the total protein concentration.
E. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of this compound on hepatocytes.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
Procedure:
-
Treat hepatocytes with a range of this compound concentrations for the desired duration (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Express cell viability as a percentage of the vehicle-treated control.
Signaling Pathway of this compound Action in Hepatocytes
Caption: Mechanism of action of this compound in hepatocytes.
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the described experiments.
Table 1: Dose-Response of this compound on Glucokinase Translocation
| This compound Concentration (µM) | Cytoplasmic/Nuclear GK Ratio (Mean ± SD) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 1.0 | |
| 0.01 | ||
| 0.1 | ||
| 0.202 (EC50) | ||
| 1 | ||
| 10 |
Table 2: Effect of this compound on Glucokinase Activity
| Treatment | GK Activity (nmol/min/mg protein) (Mean ± SD) | % Increase vs. Vehicle |
| Vehicle | 0 | |
| This compound (1 µM) |
Table 3: Effect of this compound on Glucose Uptake and Glycogen Synthesis
| Treatment | Glucose Uptake (dpm/mg protein) (Mean ± SD) | Glycogen Synthesis (dpm/mg protein) (Mean ± SD) |
| Vehicle | ||
| This compound (1 µM) |
Table 4: Cytotoxicity of this compound in Primary Hepatocytes
| This compound Concentration (µM) | Cell Viability (% of Vehicle) (Mean ± SD) |
| 0 (Vehicle) | 100 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Conclusion
This document provides a comprehensive set of protocols for studying the effects of this compound on isolated primary hepatocytes. By following these detailed methodologies, researchers can obtain robust and reproducible data on the mechanism of action and cellular effects of this promising therapeutic agent. The provided templates for data presentation will aid in the clear and concise communication of experimental findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Quantifying Blood Glucose Reduction with AMG-3969
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG-3969 is a potent and selective small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] In the liver, GKRP sequesters GK in the nucleus, rendering it inactive. By binding to GKRP, this compound promotes the translocation of GK to the cytoplasm, thereby increasing glucose phosphorylation, a key step in hepatic glucose uptake and metabolism.[3][4] This mechanism has shown significant promise in preclinical models of type 2 diabetes for lowering blood glucose levels.[1][4] These application notes provide a comprehensive overview of the available quantitative data on the glucose-lowering effects of this compound and detailed protocols for key experiments.
Data Presentation: In Vivo Efficacy of this compound
The in vivo efficacy of this compound in reducing blood glucose has been demonstrated in several rodent models of type 2 diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice.[1][4] While dose-dependent efficacy has been confirmed in all three models, detailed quantitative data is most readily available for the db/db mouse model.[1]
Table 1: Dose-Dependent Reduction of Blood Glucose in db/db Mice
| Treatment Group | Dose (mg/kg) | Time Point (hours) | Blood Glucose Reduction (%) |
| Vehicle | - | 8 | - |
| This compound | 10 | 4, 6, 8 | Data not specified |
| This compound | 30 | 4, 6, 8 | Data not specified |
| This compound | 100 | 8 | 56%[1] |
Note: While dose-dependent effects were observed at 10 and 30 mg/kg, the specific percentage of blood glucose reduction at these doses is not detailed in the available literature.
This compound has been shown to be ineffective at lowering blood glucose in normoglycemic C57BL/6 mice, suggesting a glucose-dependent mechanism of action and a potentially lower risk of hypoglycemia.[1][3]
Experimental Protocols
In Vivo Blood Glucose Reduction in db/db Mice
This protocol outlines the methodology for assessing the acute blood glucose-lowering effects of this compound in a diabetic mouse model.
Materials:
-
Diabetic db/db mice
-
This compound
-
Vehicle solution (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2)[1]
-
Oral gavage needles
-
Blood glucose monitoring system
-
Capillary tubes or other blood collection supplies
Procedure:
-
Animal Acclimatization: Acclimate diabetic db/db mice to the housing facility for at least one week prior to the experiment.
-
Randomization: At 8:00 AM on the day of the study, collect a baseline blood sample via retro-orbital sinus puncture to determine blood glucose levels. Randomize mice into treatment groups (vehicle and this compound at 10, 30, and 100 mg/kg) to ensure similar average blood glucose levels across groups. Include only mice with blood glucose levels between 300 and 500 mg/dL.[1]
-
Dosing: At 9:00 AM, administer the vehicle or this compound solution to the respective groups via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at 4, 6, and 8 hours post-treatment.[1] A small blood sample (e.g., 15 µL) can be collected from the tail vein for analysis.[1]
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each animal at each time point. Perform statistical analysis to compare the effects of different doses of this compound to the vehicle control.
In Vitro Glucokinase (GK) - Glucokinase Regulatory Protein (GKRP) Disruption Assay
This protocol provides a general framework for an in vitro assay to quantify the ability of this compound to disrupt the GK-GKRP interaction. Specific assay formats (e.g., FRET, AlphaScreen) will require further optimization.
Materials:
-
Recombinant human GK and GKRP proteins
-
This compound
-
Assay buffer
-
Detection reagents (specific to the chosen assay format, e.g., fluorescently labeled antibodies)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare a solution containing recombinant GK and GKRP at concentrations optimized for the specific assay format.
-
Assay Incubation: In a microplate, combine the GK-GKRP solution with the different concentrations of this compound. Include control wells with GK and GKRP without the compound (maximum interaction) and wells with only one of the proteins (background).
-
Detection: Add the detection reagents according to the manufacturer's instructions for the chosen assay format.
-
Measurement: Read the plate on a microplate reader at the appropriate wavelength(s).
-
Data Analysis: Calculate the percentage of GK-GKRP interaction disruption for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that causes 50% disruption of the GK-GKRP interaction. The reported IC50 for this compound is 4 nM.[1]
In Vitro Hepatocyte Glucokinase (GK) Translocation Assay
This protocol describes a cell-based assay to visualize and quantify the translocation of GK from the nucleus to the cytoplasm in response to this compound.
Materials:
-
Primary hepatocytes (rat or human)
-
Cell culture medium
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against GK
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture: Plate primary hepatocytes in a suitable multi-well imaging plate and allow them to adhere.
-
Compound Treatment: Treat the hepatocytes with various concentrations of this compound for a specified period. Include a vehicle control group.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for GK, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with a nuclear stain like DAPI.
-
Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of GK staining in the nucleus and the cytoplasm for each cell. Calculate the cytoplasm-to-nucleus fluorescence ratio to determine the extent of GK translocation. The reported EC50 for this compound in a cellular activity assay is 0.202 µM.[1]
Visualizations
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Experimental workflow for in vivo blood glucose assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing the Effects of the GKRP Disruptor AMG-3969 on Cancer Cells Using Hoechst Staining
For Researchers, Scientists, and Drug Development Professionals.
Introduction
AMG-3969 is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2][3] In hepatocytes, this disruption leads to the translocation of GK from the nucleus to the cytoplasm, thereby increasing glucose uptake and metabolism.[3][4] While the primary therapeutic target of this compound has been type 2 diabetes, the central role of glucose metabolism in cancer has led to increased interest in targeting related pathways for oncology applications.[5] The glucokinase regulatory protein (GCKR) has been identified as a potential biomarker in various cancers, with altered expression correlating with patient outcomes.[6] Targeting metabolic pathways in cancer cells is a promising therapeutic strategy, and inhibitors of glucose metabolism have been shown to induce apoptosis and cell cycle arrest.[5][7]
This application note provides a detailed protocol for using Hoechst 33342 staining to assess the potential effects of this compound on cancer cells, specifically focusing on the induction of apoptosis and alterations in the cell cycle. Hoechst 33342 is a cell-permeant DNA stain that fluoresces blue upon binding to double-stranded DNA.[8] Its fluorescence intensity and nuclear morphology can be used to distinguish between healthy, apoptotic, and necrotic cells, as well as to analyze cell cycle distribution.[9][10] Apoptotic cells exhibit condensed or fragmented chromatin, which stains brightly with Hoechst 33342.[8][9][11]
Principle of the Method
Hoechst 33342 is a bisbenzimidazole dye that binds to the minor groove of DNA, with a preference for adenine-thymine (A-T) rich regions. This staining allows for the visualization of nuclear morphology and DNA content.
-
Apoptosis Assessment: During apoptosis, chromatin undergoes condensation and fragmentation. These changes result in nuclei that are smaller, more densely stained, and often fragmented, which can be readily identified and quantified using fluorescence microscopy.[9][12]
-
Cell Cycle Analysis: The intensity of Hoechst 33342 fluorescence is directly proportional to the amount of DNA in the nucleus. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[10][13][14]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental procedure, the following diagrams are provided.
Caption: Mechanism of this compound action on the GK-GKRP pathway.
Caption: Workflow for analyzing this compound effects with Hoechst staining.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Positive control for apoptosis (e.g., Staurosporine)
-
Phosphate-Buffered Saline (PBS), sterile
-
Hoechst 33342 solution (e.g., 10 mg/mL stock in deionized water)[8]
-
Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy
-
Mounting medium for microscopy
-
96-well clear-bottom black plates for microscopy
-
6-well plates for flow cytometry
-
Fluorescence microscope with a DAPI filter set
-
Flow cytometer with UV laser excitation
Protocol 1: Apoptosis Assessment by Fluorescence Microscopy
-
Cell Seeding: Seed cancer cells into a 96-well clear-bottom black plate at a density that will result in 70-80% confluency at the time of analysis. Allow cells to adhere overnight.
-
Cell Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Hoechst Staining:
-
Fixation (Optional but Recommended):
-
Remove the staining solution and wash the cells twice with PBS.
-
Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging: Add 100 µL of PBS to each well. Image the cells using a fluorescence microscope with a DAPI filter set (Excitation/Emission ~350/461 nm).[8][9]
-
Image Analysis: Acquire images from multiple random fields per well. Healthy cells will show uniform, round nuclei with low fluorescence intensity. Apoptotic cells will display condensed, brightly fluorescent, and/or fragmented nuclei. Quantify the percentage of apoptotic cells by counting the number of apoptotic nuclei relative to the total number of nuclei.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 1 (steps 1-3).
-
Cell Harvesting:
-
Collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Hoechst Staining for Live Cells:
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately on a flow cytometer equipped with a UV laser for Hoechst 33342 excitation.[10]
-
Collect the blue fluorescence signal (e.g., using a 450/50 nm bandpass filter).
-
Use appropriate gating strategies to exclude doublets and debris.
-
Generate a histogram of DNA content to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Apoptosis in Cancer Cells
| Treatment Group | Concentration (µM) | % Apoptotic Cells (Mean ± SD) |
| Untreated Control | 0 | 2.1 ± 0.5 |
| Vehicle Control (DMSO) | 0.1% | 2.3 ± 0.7 |
| This compound | 1 | 5.8 ± 1.2 |
| 10 | 15.2 ± 2.5 | |
| 50 | 35.6 ± 4.1 | |
| Staurosporine (Positive Control) | 1 | 85.4 ± 6.3 |
Table 2: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment Group | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Untreated Control | 0 | 55.2 ± 3.1 | 28.9 ± 2.4 | 15.9 ± 1.8 |
| Vehicle Control (DMSO) | 0.1% | 54.8 ± 3.5 | 29.5 ± 2.1 | 15.7 ± 1.5 |
| This compound | 10 | 68.7 ± 4.2 | 15.1 ± 1.9 | 16.2 ± 2.0 |
| 50 | 75.3 ± 5.1 | 8.2 ± 1.5 | 16.5 ± 2.3 |
Conclusion
This application note provides detailed protocols for utilizing Hoechst 33342 staining to evaluate the effects of the GKRP disruptor this compound on cancer cells. The described methods for fluorescence microscopy and flow cytometry allow for the robust quantification of apoptosis and cell cycle distribution, respectively. These assays are crucial for the preclinical assessment of novel therapeutic compounds like this compound in the context of cancer research and drug development. By investigating the impact of metabolic modulators on fundamental cellular processes such as apoptosis and cell proliferation, researchers can gain valuable insights into their potential as anti-cancer agents.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Glucose Metabolism Enzymes in Cancer Treatment: Current and Emerging Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucokinase Regulatory Protein (GCKR) Links Metabolic Reprogramming With Immune Exclusion: Insights From a Pan-Cancer Analysis and Gastric Cancer Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Hoechst 33342/PI Double Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Hoechst Staining Study for the Detection of Apoptosis [bio-protocol.org]
- 13. Flow Cytometric Detection of G0 in Live Cells by Hoechst 33342 and Pyronin Y Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.bcm.edu [cdn.bcm.edu]
Troubleshooting & Optimization
AMG-3969 stability in solution and storage conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of AMG-3969. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored under desiccated conditions. For long-term storage, -20°C is recommended, which can maintain stability for up to three years.[1][2] For shorter periods, storage at 4°C is acceptable for up to two years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is highly soluble in DMSO, with concentrations of ≥ 100 mg/mL being achievable.[1] For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline are also reported.[1]
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[1] Some suppliers recommend using the solution within one month when stored at -20°C to prevent loss of potency.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: I observed precipitation in my this compound solution. What should I do?
A4: If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[1] Ensure you are using a newly opened or anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q5: Is this compound stable in aqueous solutions?
A5: Some sources indicate that solutions of this compound are unstable and should be prepared fresh for immediate use.[4] If your experimental protocol requires an aqueous buffer, it is crucial to prepare the solution immediately before the experiment and minimize the time it is in the aqueous environment. For quantitative studies, a stability-indicating assay is recommended to assess degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment.[4] Aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] Perform a stability check of your working solution under the experimental conditions. |
| Low or no compound activity | Improper storage of the compound or solution. | Ensure the powdered compound and stock solutions are stored at the recommended temperatures.[1][2] Avoid prolonged exposure to light and ambient temperatures. |
| Precipitation of the compound from the solution. | Visually inspect the solution for any precipitates before use. If present, gently warm and/or sonicate to redissolve.[1] Consider the solubility limits in your experimental buffer. | |
| Difficulty dissolving the powder | Use of inappropriate solvent or hydrated solvent. | Use high-purity, anhydrous DMSO for preparing stock solutions.[1] For aqueous solutions, consider using a co-solvent system if compatible with your experiment. |
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1] | |
| In DMSO | -20°C | 1 year | [1] |
| -80°C | 2 years | [1] | |
| In Solution (general) | -20°C | Up to 1 month | [2] |
Solubility
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (191.40 mM) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.79 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.79 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.79 mM) | [1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution (Forced Degradation Study)
This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific solution.
1. Objective: To identify potential degradation products and establish the degradation pathway of this compound under various stress conditions.
2. Materials:
- This compound
- High-purity solvent (e.g., DMSO, experimental buffer)
- Acids (e.g., 0.1 M HCl)
- Bases (e.g., 0.1 M NaOH)
- Oxidizing agent (e.g., 3% H₂O₂)
- HPLC system with a UV detector or a mass spectrometer
- pH meter
- Incubators/water baths
- Photostability chamber
3. Methodology:
- Prepare Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
- Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis.
- Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
- Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
- Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
- Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method.
- Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products and calculate the percentage of degradation of this compound.
Visualizations
Signaling Pathway of this compound
References
troubleshooting AMG-3969 insolubility in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-3969, with a specific focus on addressing in vivo insolubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my vehicle for in vivo studies. What should I do?
A1: Insolubility of this compound in aqueous-based vehicles is a common issue due to its hydrophobic nature. Here are several recommended formulation strategies to enhance its solubility for in vivo administration.[1][2][3] If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[1] It is also crucial to use a freshly opened solvent, as hygroscopic solvents like DMSO can absorb moisture and impact solubility.[1]
Q2: What are the recommended vehicles for in vivo administration of this compound?
A2: Several vehicle formulations have been successfully used for in vivo studies with this compound. The choice of vehicle will depend on the desired concentration, route of administration, and animal model. Below are some established protocols that yield a clear solution.[1]
Q3: I am still observing precipitation of this compound in my formulation after preparation. What could be the cause?
A3: Several factors could contribute to precipitation even with established protocols:
-
Incorrect Solvent Ratios: Precisely follow the solvent ratios in the formulation protocols.
-
Order of Addition: Add each solvent in the specified order to ensure proper mixing and solubilization.[1]
-
Low-Quality Solvents: Use high-purity, anhydrous solvents to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your formulation is stored at the recommended temperature and brought to the appropriate temperature before administration.
-
Compound Purity: Impurities in the this compound compound could affect its solubility. Ensure you are using a high-purity batch.
Q4: Can I use a different vehicle composition than the ones recommended?
A4: While the recommended formulations are known to be effective, other strategies for formulating poorly soluble drugs can be explored.[3][4][5] These include using other co-solvents, cyclodextrins, or lipid-based formulations.[2][3][4] However, any new formulation should be thoroughly tested for solubility, stability, and potential toxicity in the animal model before use in efficacy studies.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][6][7][8] In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[6][7][9] By disrupting the GK-GKRP interaction, this compound promotes the translocation of GK from the nucleus to the cytoplasm, leading to increased GK activity.[7][9][10] This enhances glucose phosphorylation, which in turn increases hepatic glucose uptake and reduces blood glucose levels in diabetic models.[1][6][9]
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Observations |
| DMSO | ≥ 100 | 191.40 | Saturation unknown.[1] |
| Formulation | Composition | Solubility (mg/mL) | Solubility (mM) | Observations |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | 4.79 | Clear solution, saturation unknown.[1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | 4.79 | Clear solution, saturation unknown.[1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 | 4.79 | Clear solution, saturation unknown.[1] |
| Vehicle for db/db mice | 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2 adjusted with MSA | Not specified, but used for oral gavage at 10, 30, and 100 mg/kg.[1][11] | Not specified | Used in efficacy studies.[1][11] |
Experimental Protocols
Protocol for Preparing a 2.5 mg/mL this compound Formulation (Based on Protocol 1)
This protocol provides a step-by-step guide to preparing a 1 mL working solution of this compound at a concentration of 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile 1.5 mL microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.
-
Add 450 µL of saline to the mixture to bring the total volume to 1 mL.
-
Vortex the final solution until it is clear and uniform. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[1]
Visualizations
Signaling Pathway of GK-GKRP Regulation
Caption: this compound disrupts the GK-GKRP complex, releasing active GK.
Experimental Workflow for In Vivo Formulation
Caption: Step-by-step workflow for preparing this compound for in vivo use.
Troubleshooting Logic for Insolubility Issues
Caption: A logical guide to troubleshooting this compound insolubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. medkoo.com [medkoo.com]
- 7. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Optimizing AMG-3969 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing AMG-3969 in in vitro assays. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific small molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity.[3][4][5][6] By binding to GKRP, this compound prevents the formation of the GK-GKRP complex, leading to the translocation of GK from the nucleus to the cytoplasm.[2] This increases the cytoplasmic concentration of active GK, promoting glucose phosphorylation and subsequent glucose metabolism.[3][5]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for most cell-based assays is to use a concentration range that brackets the EC50 value for GK translocation. The reported EC50 for this compound in inducing GK translocation in primary mouse hepatocytes is approximately 0.202 µM.[7] Therefore, a concentration range of 0.01 µM to 10 µM is recommended for initial experiments. This range allows for the determination of a dose-response curve and the identification of the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at concentrations of 100 mg/mL (191.40 mM).[7] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in DMSO, for example, 10 mM or 20 mM. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: What are the known off-target effects of this compound?
A4: The primary concern regarding the therapeutic class of molecules that activate glucokinase is the potential for effects on triglyceride metabolism.[3] While this compound is designed to be a specific disruptor of the GK-GKRP interaction, it is important to monitor for potential changes in lipid metabolism in your in vitro models, especially in long-term studies or when using primary hepatocytes. This can be assessed by measuring intracellular triglyceride levels or the expression of genes involved in lipogenesis.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| IC50 (GK-GKRP Interaction) | 4 nM | Biochemical Assay | [7] |
| EC50 (GK Translocation) | 0.202 µM | Primary Mouse Hepatocytes | [7] |
| Recommended Starting Concentration Range | 0.01 - 10 µM | Cell-based Assays | Inferred from EC50 |
| Solubility in DMSO | ≥ 100 mg/mL (191.40 mM) | - | [7] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in a hepatocyte. Under basal conditions, GKRP sequesters GK in the nucleus. This compound disrupts this interaction, leading to the translocation of GK to the cytoplasm and subsequent activation of glycolysis.
Figure 1: Mechanism of action of this compound in hepatocytes.
Experimental Protocols
Cell Viability Assay
This protocol outlines a general procedure for assessing the effect of this compound on the viability of hepatocytes using a resazurin-based assay.
Materials:
-
Primary hepatocytes or a relevant hepatocyte cell line (e.g., HepG2)
-
Appropriate cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture and harvest hepatocytes according to standard protocols.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Prepare a vehicle control with the same final DMSO concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence values of the treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value, if applicable.
-
Western Blot Analysis of GK Translocation
This protocol describes how to assess the effect of this compound on the subcellular localization of glucokinase using Western blotting of nuclear and cytoplasmic fractions.
Materials:
-
Primary hepatocytes or a relevant cell line
-
This compound and DMSO
-
Cell culture plates
-
Subcellular fractionation kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Glucokinase, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with the desired concentrations of this compound and a vehicle control for the appropriate time.
-
Wash the cells with ice-cold PBS.
-
Perform subcellular fractionation to separate the nuclear and cytoplasmic extracts according to the kit manufacturer's protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of each nuclear and cytoplasmic lysate using a protein assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Glucokinase antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities for glucokinase in the nuclear and cytoplasmic fractions. Use Lamin B1 and GAPDH as loading and fractionation controls.
-
Troubleshooting Guides
Experimental Workflow for Troubleshooting
Figure 2: A logical workflow for troubleshooting common experimental issues.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No or weak effect of this compound | Incorrect concentration: Calculation or dilution error. | Double-check all calculations and ensure proper dilution of the stock solution. |
| Compound precipitation: this compound may have precipitated out of the culture medium. | Visually inspect the media for any precipitate. Prepare fresh dilutions and ensure the final DMSO concentration is not causing solubility issues. | |
| Inactive compound: The compound may have degraded due to improper storage or handling. | Use a fresh aliquot of the this compound stock solution. Verify the storage conditions. | |
| Cellular resistance: The cell line used may not express sufficient levels of GKRP or may have other compensatory mechanisms. | Use primary hepatocytes or a cell line known to express GK and GKRP. Confirm GKRP expression via Western blot or qPCR. | |
| High background in Western blot | Insufficient blocking: The blocking step was not effective. | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice versa). |
| Antibody concentration too high: The primary or secondary antibody concentration is excessive. | Optimize the antibody concentrations by performing a titration experiment. | |
| Inadequate washing: Insufficient washing steps to remove non-specific antibody binding. | Increase the number and duration of the wash steps with TBST. | |
| Inconsistent results between experiments | Variability in cell passage number: Cells at different passage numbers can have altered phenotypes. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent incubation times: Variations in the duration of compound treatment or assay incubation. | Strictly adhere to the established incubation times for all steps of the protocol. | |
| Reagent variability: Differences between batches of reagents, media, or serum. | Use the same lot of critical reagents for a set of related experiments whenever possible. | |
| Unexpected cytotoxicity | High DMSO concentration: The final concentration of DMSO in the culture medium is toxic to the cells. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). Run a DMSO toxicity control. |
| Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death. | Perform a dose-response curve to identify a non-toxic working concentration. | |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cultures for contamination and practice good aseptic technique. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucokinase Regulatory Protein - Proteopedia, life in 3D [proteopedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
why is AMG-3969 ineffective in normoglycemic models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG-3969.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective in our normoglycemic animal models?
A1: The glucose-lowering effect of this compound is dependent on the prevailing blood glucose concentration. In hyperglycemic or diabetic models, there is an excess of glucose in the bloodstream. This compound works by disrupting the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) in the liver.[1][2][3][4] This disruption leads to the translocation of GK from the nucleus to the cytoplasm of hepatocytes, increasing the liver's capacity to take up and metabolize glucose, thereby lowering blood glucose levels.[1][2][4]
In normoglycemic models, blood glucose levels are tightly regulated and maintained within a normal range. The glucose-sensing system, which includes the GK-GKRP interaction, is in a state of homeostasis. While this compound will still disrupt the GK-GKRP interaction in these models, the resulting increase in cytoplasmic GK does not lead to a significant decrease in blood glucose because there is no excess glucose to be cleared from the circulation. The primary role of this mechanism is to handle excess glucose, a condition absent in normoglycemic states. This glucose concentration-dependent mechanism of action is a key feature of this compound and similar compounds, which minimizes the risk of hypoglycemia.[2][3]
Q2: We are observing significant variability in the glucose-lowering response to this compound in our diabetic mouse models. What could be the cause?
A2: Several factors can contribute to variability in the response to this compound in diabetic models such as db/db mice:
-
Baseline Glycemia: The glucose-lowering efficacy of this compound is more pronounced in animals with higher baseline blood glucose levels. Ensure that your study animals are randomized based on their initial blood glucose to have comparable starting points across treatment groups.[1]
-
Food Intake: As this compound's effect is tied to glucose metabolism, the prandial state of the animals can influence the results. Standardize the feeding schedule and ensure ad libitum access to food and water, or follow a strict fasting-refeeding protocol if the study design requires it.
-
Drug Formulation and Administration: Inconsistent formulation of the dosing solution or variability in oral gavage technique can lead to differences in drug exposure. Ensure the vehicle is prepared consistently and that the administration is performed by a trained individual to guarantee accurate dosing.[1]
-
Time of Blood Sampling: The pharmacokinetic and pharmacodynamic profile of this compound will result in time-dependent effects on blood glucose. Blood sampling should be performed at consistent time points post-dose to ensure comparability of the data.[1]
Troubleshooting Guides
Problem: No significant reduction in blood glucose observed in diabetic (db/db) mice after oral administration of this compound.
| Possible Cause | Troubleshooting Step |
| Improper Drug Formulation | Verify the composition of the vehicle (e.g., 2% hydroxypropyl methylcellulose (B11928114), 1% Tween 80, pH 2.2).[1] Ensure this compound is fully suspended before each administration. |
| Incorrect Dosing | Confirm the dose calculation based on the most recent body weight of the animals. For a significant effect, doses up to 100 mg/kg have been reported to be effective.[1] |
| Inaccurate Blood Glucose Measurement | Calibrate the glucometer before each use. Ensure proper blood sampling technique (e.g., from the tail vein or retro-orbital sinus) to obtain a sufficient blood sample. |
| Timing of Measurement | The peak effect of this compound on blood glucose may occur several hours after administration. A significant reduction has been observed at 8 hours post-dose.[1] Ensure your blood sampling time points are appropriate to capture the expected pharmacodynamic response. |
| Animal Model Integrity | Confirm the phenotype of your db/db mice. Blood glucose levels in untreated diabetic mice should be significantly elevated (e.g., 300-500 mg/dL).[1] |
Quantitative Data Summary
The following table summarizes the expected blood glucose-lowering effects of this compound in hyperglycemic and normoglycemic mouse models based on available data.
| Animal Model | Phenotype | This compound Dose (oral) | Time Point | Reported Blood Glucose Reduction (%) |
| db/db mice | Hyperglycemic (Diabetic) | 100 mg/kg | 8 hours | ~56%[1] |
| C57BL/6 mice | Normoglycemic (Healthy) | 100 mg/kg | Not specified | Ineffective[1] |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study of this compound
This protocol is based on methodologies reported in the literature for assessing the efficacy of GK-GKRP disruptors.[1]
1. Animal Models:
-
Hyperglycemic Model: Male db/db mice (leptin receptor-deficient), 8-10 weeks of age.
-
Normoglycemic Model: Male C57BL/6 mice, age-matched to the db/db mice.
2. Acclimatization:
-
Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
House animals in a temperature- and light-controlled environment with a 12-hour light/dark cycle.
-
Provide ad libitum access to standard chow and water.
3. Drug Formulation:
-
Prepare a suspension of this compound in a vehicle consisting of 2% hydroxypropyl methylcellulose (HPMC) and 1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid.[1]
-
Vortex the suspension thoroughly before each use to ensure homogeneity.
4. Dosing:
-
On the day of the experiment, weigh each animal to determine the correct dosing volume.
-
Administer this compound or vehicle via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).[1]
5. Blood Glucose Monitoring:
-
Collect baseline blood samples (t=0) immediately before dosing.
-
Collect subsequent blood samples at specified time points post-dosing (e.g., 4, 6, and 8 hours).[1]
-
Blood can be collected via a small incision at the distal end of the tail.
-
Measure blood glucose levels using a validated handheld glucometer.
6. Data Analysis:
-
Calculate the percentage change in blood glucose from baseline for each animal at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound with the vehicle control group.
Visualizations
Signaling Pathway of Glucokinase Regulation and this compound Action
Caption: Mechanism of this compound action on glucokinase regulation in hepatocytes.
Experimental Workflow for Evaluating this compound Efficacy
Caption: Workflow for in vivo testing of this compound in mouse models.
References
potential off-target effects of AMG-3969
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule that disrupts the interaction between glucokinase (GK) and its inhibitory protein, glucokinase regulatory protein (GKRP), with an IC50 of 4 nM.[1][2] In hepatocytes, GKRP binds to GK and sequesters it in the nucleus, thereby inactivating it.[3][4] By binding to GKRP, this compound prevents this interaction, leading to the translocation of GK to the cytoplasm and an increase in its enzymatic activity.[1][3] This ultimately enhances glucose uptake and glycogen (B147801) synthesis in the liver.
Q2: What is the reported cellular activity of this compound?
A2: In isolated mouse hepatocytes, this compound has been shown to have an EC50 of 0.202 μM for inducing the translocation of GK from the nucleus to the cytoplasm.[1]
Q3: Has this compound shown efficacy in animal models?
A3: Yes, this compound has demonstrated dose-dependent glucose-lowering effects in several rodent models of type 2 diabetes, including diet-induced obese (DIO), ob/ob, and db/db mice.[1] A key finding is that the glucose-lowering effect is observed in diabetic (hyperglycemic) animals but not in normoglycemic animals, suggesting a reduced risk of hypoglycemia compared to direct GK activators.[1][3]
Q4: What is known about the off-target profile of this compound?
A4: To date, there is no publicly available data from comprehensive off-target screening studies for this compound, such as broad kinase selectivity panels. The available literature emphasizes its potent and selective disruption of the GK-GKRP interaction. However, as with any small molecule inhibitor, the potential for off-target effects cannot be entirely ruled out without empirical testing. Researchers are advised to perform their own selectivity profiling to suit the specific needs of their experimental systems.
Q5: How can I assess the potential off-target effects of this compound in my experiments?
A5: It is recommended to perform a tiered approach to assess off-target effects.
-
In Silico Analysis: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[5]
-
In Vitro Kinase Profiling: A broad kinase selectivity panel is a standard method to identify interactions with other kinases. This is particularly relevant as many inhibitors can have off-target effects on kinases due to the conserved nature of the ATP-binding pocket.[6][7]
-
Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement with GKRP in intact cells and can also be adapted to identify off-target binding.[7]
-
Phenotypic Screening: Unbiased phenotypic screening in relevant cell lines can reveal unexpected cellular effects that may be indicative of off-target activity.
Troubleshooting Guides
Problem 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause: This could be due to off-target effects, variability in cell culture conditions, or issues with the compound itself.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-targets, verify that this compound is active in your system. Measure GK translocation from the nucleus to the cytoplasm as a primary pharmacodynamic marker.
-
Test a Structurally Unrelated Control: Use a different known GK-GKRP disruptor, if available, to see if the same phenotype is produced.
-
Perform a Dose-Response Curve: Unexpected phenotypes at high concentrations may suggest off-target effects.
-
Conduct a Kinase Selectivity Screen: If you suspect off-target kinase activity, a profiling service can provide data on the selectivity of this compound (see Experimental Protocol 1).
-
Problem 2: Observed toxicity in animal models at higher doses.
-
Possible Cause: While the reported preclinical studies highlight a good safety profile, high concentrations of any compound can lead to toxicity, which may be on-target or off-target related.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure that the drug exposure levels in your study are within a reasonable range of those reported in the literature.
-
Histopathology: Examine tissues for signs of toxicity and see if they correlate with the expression of GKRP or potential off-targets.
-
Review Preclinical Toxicology Protocols: Standard preclinical toxicology studies can help identify potential liabilities. These include acute and repeated-dose toxicity studies in relevant animal models.[8][9]
-
Quantitative Data Summary
As there is no publicly available off-target screening data for this compound, the following table provides an example of how data from an in vitro kinase selectivity panel would be presented. This data is for illustrative purposes only.
| Target | IC50 (nM) | % Inhibition @ 1 µM | Notes |
| GK-GKRP Interaction | 4 | 100% | Primary On-Target Activity |
| Off-Target Kinase A | 850 | 65% | Moderate off-target activity |
| Off-Target Kinase B | 2,300 | 32% | Weak off-target activity |
| Off-Target Kinase C | >10,000 | <10% | No significant activity |
| Off-Target Kinase D | >10,000 | <10% | No significant activity |
Experimental Protocols
Experimental Protocol 1: In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol describes a general method for assessing the selectivity of this compound against a panel of protein kinases.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates enzymatic inhibition.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase Selectivity Profiling System (e.g., Promega) containing a panel of kinases and their respective substrates.[10][11]
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound. A common screening concentration is 1 µM. For dose-response curves, a 10-point, 3-fold serial dilution starting from 10 µM is recommended.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the Kinase Working Stock (containing one of the kinases from the panel) to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/Substrate Working Stock.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each kinase at each concentration of this compound relative to the DMSO control. For dose-response experiments, calculate IC50 values by fitting the data to a suitable model.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: On-target mechanism of this compound action in hepatocytes.
Caption: On-target vs. a hypothetical off-target pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. criver.com [criver.com]
- 9. Toxicology Studies [conceptlifesciences.com]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: AMG-3969 and its Impact on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers investigating AMG-3969. Due to the nature of its mechanism of action, careful consideration of its effects on both glucose and lipid metabolism is warranted.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1] In the liver, GKRP binds to GK and sequesters it in the nucleus in an inactive state, particularly during periods of low glucose.[2][3][4] By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, where it can phosphorylate glucose to glucose-6-phosphate, thereby enhancing hepatic glucose uptake and reducing blood glucose levels.[2][5] This mechanism has shown efficacy in rodent models of diabetes.[1][2]
Q2: Is there any clinical or preclinical data on the direct impact of this compound on lipid profiles (LDL-C, HDL-C, triglycerides)?
As of the latest available public information, specific quantitative data from preclinical or clinical studies detailing the direct impact of this compound on lipid profiles such as LDL-C, HDL-C, and total cholesterol are not available. One study on a precursor compound, AMG-1694, noted no effect on triglycerides in diabetic rats over a 24-hour period.[6]
Q3: What is the theoretical basis for a potential impact of this compound on lipid metabolism?
The concern regarding the impact of GK-GKRP disruptors on lipid profiles stems from the central role of hepatic glucokinase in glucose and lipid metabolism. By persistently activating hepatic GK, there is a potential to increase the flux of glucose through glycolysis. This can lead to an accumulation of substrates for de novo lipogenesis (the synthesis of fatty acids), which may result in increased production of triglycerides.[6] While this compound's glucose-lowering effects are observed in diabetic animal models, the long-term consequences of sustained GK activation on hepatic lipid metabolism are an important area for investigation.[6]
Q4: Is there any indirect evidence to suggest how disrupting the GK-GKRP interaction might affect lipids?
A Mendelian randomization study, which uses genetic variation to infer causal relationships, has suggested that genetically-proxied impairment of the GK-GKRP interaction is associated with changes in lipid profiles. It is crucial to note that this is not direct evidence for the effects of this compound, but rather for the long-term systemic effects of the genetic trait.
Table 1: Genetically-Proxied Impaired GK-GKRP Interaction and its Association with Lipid Profile Changes
| Lipid Parameter | Direction of Change |
| Triglycerides | Increased |
| LDL-Cholesterol | Increased |
| Apolipoprotein B | Increased |
| HDL-Cholesterol | Decreased |
Disclaimer: This data is from a Mendelian randomization study and does not represent the effects of this compound administration. It illustrates the potential long-term metabolic consequences of disrupting the GK-GKRP interaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Action(s) |
| No significant change in lipid profile observed in a short-term (e.g., <24 hours) in vivo study. | The effects of GK-GKRP disruption on de novo lipogenesis may not be acute. A single dose or short-term administration might primarily affect glucose metabolism. | Consider longer-term studies with chronic dosing to assess the cumulative impact on hepatic lipid synthesis and plasma lipid levels. |
| Variability in blood glucose response to this compound in animal models. | The glucose-lowering effect of this compound has been shown to be more pronounced in diabetic animal models compared to normoglycemic ones.[1][2] The metabolic state of the animals is a critical factor. | Ensure that the animal models are appropriate for the study question (e.g., using diabetic models like db/db or DIO mice to study efficacy).[1] Confirm the baseline glucose levels of the animals before dosing. |
| Difficulty in dissolving this compound for in vivo administration. | This compound is a solid powder and requires a specific vehicle for solubilization to ensure bioavailability. | A recommended vehicle for oral gavage in mice is 2% hydroxypropyl methylcellulose (B11928114) with 1% Tween 80, adjusted to pH 2.2.[1] Another suggested solvent for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Always prepare fresh on the day of the experiment.[1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Blood Glucose Lowering Efficacy in a Diabetic Mouse Model
This protocol is based on methodologies described for studying this compound in db/db mice.[1]
-
Animal Model: Male diabetic db/db mice.
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Randomization: On the morning of the study, measure baseline blood glucose via retro-orbital sinus puncture. Randomize mice into treatment groups to ensure similar average blood glucose levels. Only include mice with blood glucose levels between 300 and 500 mg/dL.[1]
-
Vehicle Preparation: Prepare a vehicle solution of 2% hydroxypropyl methylcellulose and 1% Tween 80 in water, adjusted to pH 2.2 with methanesulfonic acid.[1]
-
This compound Formulation: Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).[1]
-
Administration: Administer the vehicle or this compound suspensions to the mice via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose at various time points post-administration (e.g., 4, 6, and 8 hours) from a small sample of whole blood.[1]
-
Drug Exposure Analysis (Optional): At each time point, a small blood sample can be collected to measure the plasma concentration of this compound to establish a pharmacokinetic/pharmacodynamic relationship.[1]
Protocol 2: General Method for Assessing Lipid Profiles in Rodent Models
This is a general protocol and should be adapted based on the specific experimental design.
-
Animal Model: Select an appropriate rodent model (e.g., rats or mice). For studying dyslipidemia, models on a high-fat diet are often used.
-
Dosing Regimen: Administer this compound or vehicle according to the study design (e.g., single dose or chronic daily dosing).
-
Sample Collection: At the end of the treatment period, collect blood samples from the animals. For lipid profile analysis, fasting blood samples are typically required.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Lipid Analysis: Use commercial enzymatic assay kits to determine the plasma concentrations of:
-
Total Cholesterol
-
Triglycerides
-
High-Density Lipoprotein (HDL) Cholesterol
-
-
LDL-Cholesterol Calculation: Low-Density Lipoprotein (LDL) cholesterol can be calculated using the Friedewald formula if the triglyceride levels are below 400 mg/dL: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5).[7]
Visualizations
Caption: Signaling pathway of GK-GKRP disruption by this compound.
Caption: Experimental workflow for assessing this compound's metabolic effects.
Caption: Logical flow for troubleshooting experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Glucokinase regulatory protein - Wikipedia [en.wikipedia.org]
- 4. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Propofol, a Sedative-Hypnotic Drug, on the Lipid Profile, Antioxidant Indices, and Cardiovascular Marker Enzymes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
managing high metabolic turnover of GK-GKRP disruptors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with glucokinase-glucokinase regulatory protein (GK-GKRP) disruptors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GK-GKRP disruptors?
A1: In hepatocytes, glucokinase (GK) activity is regulated by the glucokinase regulatory protein (GKRP). During periods of low glucose, GKRP binds to GK and sequesters it in the nucleus in an inactive state.[1][2][3] GK-GKRP disruptors are small molecules that interfere with this interaction, leading to the release of GK into the cytoplasm.[4] This increases the amount of active GK available to phosphorylate glucose, thereby enhancing glucose uptake and metabolism in the liver.[4]
Q2: Why is managing the metabolic turnover of GK-GKRP disruptors important?
A2: High metabolic turnover can lead to a short half-life and poor pharmacokinetic profile of the disruptor compound, limiting its in vivo efficacy.[5] Rapid metabolism can result in low drug exposure at the target site, requiring higher or more frequent dosing, which can increase the risk of off-target effects. Addressing metabolic instability early in the drug discovery process is crucial for developing clinically viable candidates.[5][6]
Q3: What are the common in vitro assays to assess the activity of GK-GKRP disruptors?
A3: Several robust assays are available to measure the interaction between GK and GKRP and the effect of disruptors:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This FRET-based assay measures the proximity of tagged GK and GKRP molecules.[7][8] Disruption of the interaction by a compound leads to a decrease in the HTRF signal.[7]
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay also measures the proximity of GK and GKRP.[9] A disruptor compound will decrease the AlphaScreen signal.
-
Luciferase-Coupled Assay: This assay measures GK activity by quantifying the amount of ATP consumed during glucose phosphorylation.[10] Disruption of the GK-GKRP complex by an inhibitor will lead to increased GK activity and thus a decrease in the luminescent signal (as ATP is consumed).[10]
Q4: Are there potential off-target effects or liabilities associated with GK-GKRP disruptors?
A4: A potential concern with increasing hepatic GK activity is the risk of hypertriglyceridemia.[2][11] Enhanced glucose flux in the liver can be shunted towards de novo lipogenesis if glycogen (B147801) stores are saturated.[2] Therefore, it is important to monitor lipid profiles during preclinical and clinical development of GK-GKRP disruptors.[11] However, some studies with specific disruptors like AMG-1694 and AMG-3969 did not show short-term adverse effects on lipids.[11]
Troubleshooting Guides
Issue 1: High In Vitro Metabolic Turnover in Liver Microsomes or Hepatocytes
| Possible Cause | Troubleshooting Step | Rationale |
| Metabolically Labile Functional Groups | Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolism. | Knowing the "soft spots" on the molecule allows for targeted chemical modifications to block or reduce metabolism. |
| High Lipophilicity | Synthesize analogs with reduced lipophilicity (e.g., by introducing polar functional groups). | Highly lipophilic compounds often have increased non-specific binding to metabolizing enzymes, leading to higher clearance. |
| Predominant Metabolism by a Specific CYP Isoform | Use specific CYP inhibitors or recombinant CYP enzymes in metabolic stability assays to identify the key metabolizing enzymes. | This information can guide medicinal chemistry efforts to design molecules that are less susceptible to metabolism by that specific isoform. |
| Incorrect Assay Conditions | Ensure the protein concentration (microsomes or hepatocytes) and compound concentration are within the linear range of the assay. Verify the incubation time and cofactor (e.g., NADPH) concentrations. | Sub-optimal assay conditions can lead to inaccurate estimations of metabolic stability. |
Issue 2: Inconsistent or Low Signal in GK-GKRP Interaction Assays (HTRF, AlphaScreen)
| Possible Cause | Troubleshooting Step | Rationale |
| Protein Aggregation or Degradation | Check protein quality and purity by SDS-PAGE and ensure proper storage conditions. Perform a protein titration to determine the optimal concentrations for the assay. | Aggregated or degraded proteins will not interact properly, leading to a weak signal. |
| Sub-optimal Buffer Conditions | Optimize buffer components, including pH, salt concentration, and detergents. | The GK-GKRP interaction can be sensitive to buffer conditions. |
| Assay Interference by Compound | Run a counter-screen without one of the binding partners to identify compounds that interfere with the assay technology itself (e.g., fluorescence quenching or light scattering).[7] | This helps to eliminate false positives or negatives. |
| Incorrect Order of Reagent Addition | Follow the manufacturer's protocol for the specific assay kit regarding the order and incubation times for adding reagents. For AlphaScreen, the order of addition of beads and interacting partners is critical.[12] | The kinetics of bead association and protein interaction can be affected by the order of addition. |
Quantitative Data Summary
The following table summarizes in vitro potency and pharmacokinetic data for two well-characterized GK-GKRP disruptors.
| Compound | hGK-hGKRP IC50 (nM) | Mouse Hepatocyte EC50 (µM) | Rat Oral Bioavailability (%) | Reference |
| AMG-1694 | 21 | - | - | [4] |
| This compound | 4 | 0.202 | 75 | [13] |
Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro intrinsic clearance (CLint) of a GK-GKRP disruptor.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) with an internal standard for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the HLM and pre-incubate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
HTRF Assay for GK-GKRP Interaction
Objective: To measure the disruption of the GK-GKRP interaction by a test compound.
Materials:
-
GST-tagged recombinant GK
-
FLAG-tagged recombinant GKRP
-
Anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate)
-
Anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665)
-
Assay buffer
-
Test compound
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add a pre-mixed solution of GST-GK and FLAG-GKRP to the wells.
-
Add a pre-mixed solution of the anti-GST donor and anti-FLAG acceptor antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the HTRF ratio and determine the IC50 value for the test compound.
Visualizations
Caption: GK-GKRP signaling pathway in a hepatocyte.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impaired GK-GKRP interaction rather than direct GK activation worsens lipid profiles and contributes to long-term complications: a Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.library.nyu.edu [search.library.nyu.edu]
- 6. Use of non-traditional conformational restriction in the design of a novel, potent, and metabolically stable series of GK-GKRP inhibitors [morressier.com]
- 7. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease | PLOS One [journals.plos.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: AMG-3969 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AMG-3969.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Issue 1: Inconsistent or No In Vitro Activity
Question: We are not observing the expected disruption of the Glucokinase (GK) and Glucokinase Regulatory Protein (GKRP) interaction in our in vitro assay. What could be the cause?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Solubility | This compound has limited aqueous solubility. Ensure it is fully dissolved. Prepare fresh stock solutions in 100% DMSO and dilute to the final concentration in assay buffer immediately before use. Sonication may aid dissolution.[1] |
| Assay Buffer Composition | The presence of high concentrations of DTT can generate non-specific signals in some glucokinase activity assays. If using a fluorometric assay, consider reducing the DTT concentration or using an alternative reducing agent. |
| Incorrect Glucose Concentration | The disruption of the GK-GKRP interaction by this compound is glucose-dependent. Ensure that the glucose concentration in your assay is appropriate to observe the desired effect. |
| Protein Quality | The activity of recombinant GK and GKRP can vary. Confirm the activity and purity of your protein preparations. |
| Cell Line Viability | If using a cell-based assay (e.g., primary hepatocytes), ensure high cell viability. Poor cell health can lead to unreliable results. |
Issue 2: Lack of In Vivo Efficacy in Animal Models
Question: We administered this compound to our animal model but did not observe a significant reduction in blood glucose levels. What are the potential reasons?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Animal Model Selection | This compound is effective in diabetic animal models (e.g., db/db, ob/ob, diet-induced obese mice) but not in normoglycemic animals.[1] This is because the disruption of GK-GKRP primarily enhances glucose metabolism in the context of hyperglycemia. |
| Compound Formulation and Administration | Due to its poor solubility, proper formulation is critical for in vivo studies. A common formulation is a suspension in 0.5% methylcellulose (B11928114). Ensure the compound is administered correctly (e.g., oral gavage) and at the appropriate dose. |
| Pharmacokinetics | While this compound has improved pharmacokinetic properties compared to earlier compounds, its half-life and bioavailability can vary between species. Consider conducting a pharmacokinetic study in your chosen animal model to ensure adequate exposure. |
| Timing of Blood Glucose Measurement | The peak effect of this compound on blood glucose may vary. Measure blood glucose at multiple time points post-administration to capture the full pharmacodynamic response. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).[1][2] In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity. By disrupting this interaction, this compound promotes the translocation of GK to the cytoplasm, where it can phosphorylate glucose and enhance downstream glucose metabolism.
Q2: Why is this compound not effective in normoglycemic animals?
A2: The glucose-lowering effect of this compound is dependent on the ambient glucose concentration. In normoglycemic conditions, the flux through the glucokinase pathway is not the rate-limiting step for glucose disposal. Therefore, increasing the amount of active GK in the cytoplasm does not significantly increase glucose uptake and metabolism. In diabetic animals with hyperglycemia, however, the increased availability of active GK enhances the liver's capacity to handle the excess glucose, leading to a reduction in blood glucose levels.[1]
Q3: What are the potential unexpected or adverse effects of this compound?
A3: A potential unexpected effect of disrupting the GK-GKRP interaction is an increase in plasma triglycerides (hypertriglyceridemia). This is thought to occur because the sustained activation of hepatic glucokinase can lead to an increase in de novo lipogenesis. While some studies with GK-GKRP disruptors have not shown significant effects on triglycerides, it is a critical parameter to monitor in preclinical and clinical studies.
Q4: Are there any known mechanisms of resistance to this compound?
A4: Currently, there is limited publicly available information on acquired resistance to this compound. As with any targeted therapy, potential resistance mechanisms could theoretically involve mutations in the drug-binding site on GKRP, upregulation of compensatory pathways for glucose metabolism, or alterations in drug efflux transporters. Further research is needed to investigate these possibilities.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value |
| GK-GKRP Interaction Assay | IC50 | 4 nM[1] |
| Cellular GK Translocation (mouse hepatocytes) | EC50 | 0.202 µM[1] |
Table 2: In Vivo Efficacy of this compound in db/db Mice
| Dose (mg/kg) | Time Point (hours) | Blood Glucose Reduction (%) |
| 100 | 8 | 56%[1] |
Experimental Protocols
Protocol 1: In Vitro Glucokinase (GK) Translocation Assay in Primary Hepatocytes
-
Cell Plating: Plate primary hepatocytes in a suitable multi-well plate and allow them to adhere.
-
Compound Incubation: Treat the cells with varying concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for a specified pre-incubation period (e.g., 1 hour).
-
Glucose Challenge: Add a high concentration of glucose (e.g., 25 mM) to stimulate GK translocation.
-
Fixation and Staining: After the desired incubation time (e.g., 30 minutes), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for GK (using a specific antibody) and the nucleus (e.g., with DAPI).
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the cytoplasmic and nuclear fluorescence intensity of the GK signal to determine the extent of translocation.
Protocol 2: In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., db/db mice)
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Compound Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80).
-
Dosing: Administer the this compound formulation or vehicle control to the animals via oral gavage at the desired dose.
-
Blood Glucose Monitoring: Measure blood glucose at various time points after dosing (e.g., 1, 2, 4, 6, and 8 hours).
-
Data Analysis: Calculate the percentage change in blood glucose from baseline for each treatment group and perform statistical analysis.
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: In Vivo Efficacy Experimental Workflow.
References
Technical Support Center: Improving the Pharmacokinetic Profile of AMG-3969 Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the pharmacokinetic profile of AMG-3969 analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its analogs?
This compound is a potent small-molecule disruptor of the interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP).[1][2][3][4] In the liver, GKRP binds to GK and sequesters it in the nucleus, thereby inhibiting its activity.[5][6] By disrupting this interaction, this compound allows GK to translocate to the cytoplasm and phosphorylate glucose, leading to increased glucose uptake and a reduction in blood glucose levels in diabetic models.[1][5]
Q2: What was the key pharmacokinetic challenge with early analogs of this compound, such as AMG-1694?
Early analogs, like AMG-1694, demonstrated good in vitro potency but were limited by high metabolic turnover.[1][7][8] This rapid metabolism led to poor in vivo efficacy and limited their therapeutic potential. The development of this compound was guided by metabolite identification and structure-based drug design to create a more metabolically stable compound.[1][8]
Q3: What are the general strategies to improve the pharmacokinetic profile of this compound analogs?
Improving the pharmacokinetic profile of small molecules like this compound analogs often involves a multi-pronged approach:
-
Blocking Metabolic Hotspots: Identifying and modifying the specific sites on the molecule that are most susceptible to metabolism can significantly reduce clearance. This can be achieved through techniques like deuterium (B1214612) replacement or the introduction of blocking groups.[9]
-
Modifying Physicochemical Properties: Adjusting properties such as lipophilicity, solubility, and pKa can influence absorption, distribution, and clearance.[10]
-
Prodrug Strategies: A pharmacologically inactive prodrug can be designed to have improved absorption and distribution properties, which then converts to the active drug in vivo.[9]
-
Formulation Development: Advanced formulation strategies, such as the use of nanoparticles or lipid-based delivery systems, can enhance solubility and bioavailability.
Q4: What are the key in vitro assays to assess the pharmacokinetic properties of this compound analogs?
A standard panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is crucial for profiling new analogs. Key assays include:
-
Metabolic Stability Assays: Typically performed using liver microsomes or hepatocytes to determine the intrinsic clearance and metabolic half-life of a compound.
-
Permeability Assays: Caco-2 cell monolayers are commonly used to predict intestinal absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Plasma Protein Binding Assays: These assays determine the fraction of the drug that is bound to plasma proteins, which can impact its distribution and availability to target tissues.
-
CYP450 Inhibition and Induction Assays: These are important for assessing the potential for drug-drug interactions.
Troubleshooting Guides
In Vitro Metabolic Stability Assay (Liver Microsomes)
Issue: High variability in metabolic stability results between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Microsome Activity | Ensure proper storage of microsomes at -80°C. Avoid repeated freeze-thaw cycles. Use a consistent lot of microsomes for a series of comparative experiments. |
| NADPH Degradation | Prepare NADPH solutions fresh before each experiment. Keep on ice during use. |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution. Ensure the final concentration in the incubation is accurate and consistent. |
| Suboptimal Incubation Conditions | Maintain a constant temperature of 37°C in the incubator. Ensure adequate shaking for homogenous mixing. |
Issue: Compound appears to be metabolized too rapidly (very short half-life).
| Possible Cause | Troubleshooting Step |
| High Intrinsic Clearance | This may be a true property of the compound. Consider structural modifications to block metabolic hotspots. |
| Non-specific Binding | The compound may be binding to the incubation plate or other components. Use low-binding plates and include control incubations without NADPH to assess non-enzymatic degradation. |
| High Microsomal Protein Concentration | Reduce the microsomal protein concentration in the incubation to slow down the reaction rate and allow for more accurate measurement of initial time points. |
Caco-2 Permeability Assay
Issue: Poor Caco-2 cell monolayer integrity (low TEER values).
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Differentiation | Ensure cells are cultured for the recommended time (typically 21 days) to allow for proper differentiation and tight junction formation. |
| Cell Culture Contamination | Regularly check for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium. |
| Improper Seeding Density | Optimize the initial seeding density to achieve a confluent monolayer. |
Issue: High efflux ratio, suggesting the compound is a P-gp substrate.
| Possible Cause | Troubleshooting Step |
| Active Efflux | This is a key finding. Confirm P-gp interaction by running the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement. |
| Compound Cytotoxicity | High concentrations of the test compound may be toxic to the Caco-2 cells, compromising monolayer integrity and leading to inaccurate results. Assess compound cytotoxicity at the tested concentrations. |
In Vivo Pharmacokinetic Study in Rodents
Issue: Low oral bioavailability.
| Possible Cause | Troubleshooting Step |
| Poor Absorption | The compound may have low solubility or permeability. Refer to in vitro Caco-2 data. Consider formulation strategies to improve solubility and absorption. |
| High First-Pass Metabolism | Significant metabolism in the gut wall or liver before reaching systemic circulation. Compare the AUC (Area Under the Curve) after oral and intravenous administration to quantify the extent of first-pass metabolism. |
| P-gp Efflux in the Intestine | If the compound is a P-gp substrate, its absorption may be limited by efflux back into the intestinal lumen. |
Issue: High inter-animal variability in plasma concentrations.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the dosing formulation. For oral gavage, ensure the dose is delivered to the stomach. |
| Animal Stress | Stress can affect gastrointestinal motility and blood flow, leading to variable absorption. Acclimatize animals to the experimental conditions and handle them properly. |
| Formulation Instability | Check the stability of the compound in the dosing vehicle over the duration of the study. |
Data Presentation
Pharmacokinetic Profile of this compound and its Precursor Analog
| Parameter | AMG-1694 | This compound | Comment |
| In Vitro Metabolic Stability | High Metabolic Turnover | Metabolically Stable | This compound was specifically designed to overcome the metabolic instability of AMG-1694.[1][8] |
| In Vivo Pharmacokinetics (Rat) | Data not publicly available | Good (75% Oral Bioavailability) | This compound demonstrates favorable oral bioavailability in rats.[2] |
| In Vivo Efficacy (Diabetic Mice) | Less effective | Potent glucose lowering | The improved metabolic stability of this compound translates to better efficacy in animal models of diabetes.[1] |
Note: Specific quantitative pharmacokinetic parameters such as half-life (t1/2) and clearance (CL) for a direct comparison are not publicly available in the cited literature.
Experimental Protocols
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound analogs.
Materials:
-
Test compound (this compound analog)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard for quenching
-
96-well incubation plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold ACN containing an internal standard.
-
Include control wells: a negative control without NADPH to assess non-enzymatic degradation and a positive control with a compound known for high metabolism (e.g., verapamil).
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of this compound analogs.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Hank's Balanced Salt Solution (HBSS, pH 7.4 and 6.5)
-
Test compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability: Add the test compound in HBSS (pH 6.5) to the apical (A) side and fresh HBSS (pH 7.4) to the basolateral (B) side.
-
Basolateral to Apical (B-A) Permeability: Add the test compound in HBSS (pH 7.4) to the basolateral side and fresh HBSS (pH 7.4) to the apical side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-B, and A for B-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B-A / Papp A-B).
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F%) of an this compound analog after oral and intravenous administration.
Materials:
-
Sprague-Dawley rats (male, with cannulated jugular veins)
-
Test compound
-
Dosing vehicles for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the rats overnight before dosing.
-
Intravenous (IV) Group: Administer the test compound as a bolus dose via the tail vein.
-
Oral (PO) Group: Administer the test compound by oral gavage.
-
Collect blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis to determine the key parameters. Calculate oral bioavailability (F%) by comparing the dose-normalized AUC from the PO and IV routes.
Visualizations
Caption: Glucokinase (GK) signaling pathway and the disruptive action of this compound analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Adam Renslo | UCSF Profiles [profiles.ucsf.edu]
- 3. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. OR | Free Full-Text | p53: A player in the tumor microenvironment [techscience.com]
- 10. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: AMG-3969 vs. Direct Glucokinase Activators in Glucose Homeostasis Regulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel glucokinase (GK) activating agent AMG-3969 and direct glucokinase activators (GKAs). It delves into their distinct mechanisms of action, comparative efficacy, and safety profiles, supported by experimental data.
Glucokinase, a key enzyme in glucose metabolism, has emerged as a promising therapeutic target for type 2 diabetes. It acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake, respectively. While direct GKAs have been in development for some time, this compound represents a novel approach by disrupting the interaction between glucokinase and the glucokinase regulatory protein (GKRP). This guide will explore the nuances of these two strategies for glucokinase activation.
Differentiated Mechanisms of Action
Direct glucokinase activators are allosteric modulators that bind directly to the glucokinase enzyme. This binding induces a conformational change that increases the enzyme's affinity for glucose, thereby promoting glucose phosphorylation.[1] This enhanced activity leads to increased glucose uptake in the liver and stimulates insulin secretion from pancreatic β-cells.[2]
In contrast, this compound is a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction.[1][3] In the liver, GKRP binds to and sequesters glucokinase in the nucleus in an inactive state, particularly during periods of low glucose.[4][5] By binding to GKRP, this compound prevents this sequestration, leading to the translocation of active glucokinase to the cytoplasm, where it can phosphorylate glucose.[5][6] This mechanism is primarily focused on enhancing hepatic glucose uptake.
dot
Potency and Efficacy: A Quantitative Look
The potency of this compound is defined by its ability to disrupt the GK-GKRP interaction, while the potency of direct GKAs is measured by their ability to activate the glucokinase enzyme directly. Preclinical and clinical studies have provided data to compare their efficacy in lowering blood glucose levels.
| Parameter | This compound | Direct Glucokinase Activators |
| Mechanism | GK-GKRP Interaction Disruptor[1][3] | Allosteric Glucokinase Activator[1] |
| Potency (IC50/EC50) | IC50 (GK-GKRP disruption): 4 nM[1][3] | Dorzagliatin (B607184): EC50 (GK activation): 0.17 µM[7] TTP399: EC50 (GK activation @ 15mM glucose): 304 nM[8][9] |
| Primary Site of Action | Liver[5][6] | Liver and Pancreas (most)[2]; Liver-selective (e.g., TTP399)[8][10] |
| Efficacy Metric | This compound (Preclinical) | Direct Glucokinase Activators (Preclinical/Clinical) |
| Blood Glucose Reduction | 56% reduction in db/db mice (100 mg/kg)[1][3] | Dorzagliatin: -1.07% change in HbA1c (Phase 3, drug-naïve patients)[11][12] TTP399: -0.9% placebo-subtracted change in HbA1c (Phase 2)[8][13] |
| Effect in Normoglycemic Conditions | Ineffective in lowering blood glucose in normoglycemic mice[1][3][14] | Can lower blood glucose, leading to risk of hypoglycemia[14][15] |
Safety and Tolerability Profile
A key differentiator between this compound and many direct GKAs lies in their safety profiles, particularly concerning hypoglycemia and effects on lipid metabolism.
| Adverse Effect | This compound (Predicted/Preclinical) | Direct Glucokinase Activators (Clinical) |
| Hypoglycemia Risk | Reduced potential for hypoglycemic risk as it does not lower blood glucose in normoglycemic animals.[14][15] | Increased risk of hypoglycemia is a known concern, though newer generation and liver-selective agents show a better profile.[3][4][16][17] For instance, in a Phase 2 trial, TTP399 did not cause hypoglycemia.[10][13] |
| Hypertriglyceridemia | Preclinical data for a related compound (AMG-1694) showed no effect on triglycerides in diabetic rats.[18] However, the potential for effects on triglycerides with chronic hepatic GK activation is a point for consideration.[19] | Some direct GKAs have been associated with an increase in plasma triglycerides.[3][4] For example, a meta-analysis of dorzagliatin showed a mean difference of 0.43 mmol/L in triglycerides compared to placebo.[3][5] In contrast, TTP399 did not have a detrimental effect on plasma lipids in a Phase 2 trial.[10][13] |
Experimental Protocols
Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Disruption Assay
A common method to assess the potency of GK-GKRP disruptors like this compound is a bead-based proximity assay, such as AlphaScreen.
Principle: This assay measures the interaction between two molecules tagged with donor and acceptor beads. When the molecules interact, the beads are brought into close proximity, and upon excitation of the donor bead, a singlet oxygen is released, which excites the acceptor bead, leading to light emission. A disruptor compound will prevent this interaction, leading to a decrease in the light signal.
Protocol Outline:
-
Reagents: Recombinant human glucokinase and GKRP, AlphaScreen donor and acceptor beads conjugated to antibodies specific for the tags on GK and GKRP, assay buffer, and test compound (e.g., this compound).
-
Procedure:
-
Incubate GK and GKRP in the presence of varying concentrations of the test compound.
-
Add the antibody-conjugated donor and acceptor beads.
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis: The decrease in the AlphaScreen signal is proportional to the disruption of the GK-GKRP interaction. The IC50 value is calculated from the dose-response curve.
dot
Direct Glucokinase Enzymatic Assay
The activity of direct GKAs is typically determined using a coupled enzymatic assay that measures the rate of glucose-6-phosphate (G6P) production.
Principle: Glucokinase phosphorylates glucose to G6P. In a coupled reaction, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P and reduces NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Protocol Outline:
-
Reagents: Recombinant human glucokinase, glucose, ATP, MgCl2, NADP+, G6PDH, assay buffer, and test compound (e.g., a direct GKA).
-
Procedure:
-
Add all reaction components except ATP to a microplate well.
-
Initiate the reaction by adding ATP.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: The rate of NADPH production is proportional to the glucokinase activity. The EC50 value for the activator is determined by plotting the reaction rate against different concentrations of the test compound.
dot
Conclusion
This compound and direct glucokinase activators represent two distinct and compelling strategies for modulating glucokinase activity for the potential treatment of type 2 diabetes. This compound, with its novel mechanism of disrupting the GK-GKRP interaction, offers the potential for a liver-targeted effect with a reduced risk of hypoglycemia. Direct GKAs, particularly the newer generation and liver-selective compounds, have shown significant efficacy in clinical trials, although careful consideration of their safety profiles, including hypoglycemia and effects on lipids, is warranted. The choice between these approaches will likely depend on the specific patient population and the desired therapeutic window. Further head-to-head clinical comparisons will be crucial to fully elucidate the relative merits of these two innovative approaches to glucose control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TTP399 for type 2 diabetes shows promise | MDedge [ma1.mdedge.com]
- 3. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Dorzagliatin in drug-naïve patients with type 2 diabetes: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeting hepatic glucokinase to treat diabetes with TTP399, a hepatoselective glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vtvtherapeutics.com [vtvtherapeutics.com]
- 17. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. breakthrought1d.ca [breakthrought1d.ca]
- 19. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AMG-3969 and AMG-1694: Efficacy as Glucokinase-Glucokinase Regulatory Protein Disruptors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two small molecule disruptors of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction: AMG-3969 and AMG-1694. This analysis is based on available experimental data to inform research and development decisions in the pursuit of novel therapeutics for type 2 diabetes.
Both this compound and AMG-1694 are potent molecules designed to indirectly activate glucokinase by disrupting its inhibitory interaction with GKRP in the liver. This mechanism of action aims to enhance hepatic glucose uptake and reduce glucose production, thereby lowering blood glucose levels in a glucose-dependent manner, which could reduce the risk of hypoglycemia often associated with direct glucokinase activators.
Quantitative Efficacy Data
The following table summarizes the key in vitro and in vivo efficacy parameters for this compound and AMG-1694, based on preclinical studies.
| Parameter | This compound | AMG-1694 | Reference |
| Mechanism of Action | Disruptor of GK-GKRP Interaction | Disruptor of GK-GKRP Interaction | [1][2] |
| IC50 (GK-GKRP Disruption) | 4 nM | 7 nM | [1][3] |
| EC50 (Cellular GK Translocation) | 0.202 µM | Not explicitly reported | [3] |
| EC50 (Restoration of GK Activity) | Not explicitly reported | 0.020 µM | [4] |
| In Vivo Efficacy (Mice) | Displayed greater efficacy in mice. A 100 mg/kg dose resulted in a 56% reduction in blood glucose at 8 hours in db/db mice.[3] | Showed less efficacy in mouse models due to rapid metabolism.[5] | [3][5] |
| Animal Models Tested | db/db mice, ob/ob mice, diet-induced obese (DIO) mice | Zucker diabetic fatty (ZDF) rats, various rodent models | [3][4][5] |
| Effect in Normoglycemic Animals | Ineffective in lowering blood glucose | Ineffective in lowering blood glucose | [3][4] |
Signaling Pathway and Mechanism of Action
This compound and AMG-1694 share a common mechanism of action. In hepatocytes, glucokinase (GK) is held in an inactive state within the nucleus through its binding to the glucokinase regulatory protein (GKRP). This interaction is sensitive to fructose-6-phosphate (B1210287) and fructose-1-phosphate (B91348) levels. By binding to GKRP, this compound and AMG-1694 induce a conformational change in GKRP that leads to the dissociation of the GK-GKRP complex. This allows GK to translocate from the nucleus to the cytoplasm, where it can phosphorylate glucose, the first and rate-limiting step in hepatic glucose metabolism. This increased enzymatic activity enhances glucose uptake and glycogen (B147801) synthesis, and suppresses glucose production by the liver.
Figure 1. Signaling pathway of this compound and AMG-1694 in hepatocytes.
Experimental Protocols
In Vitro GK-GKRP Disruption Assay (AlphaScreen)
This assay quantifies the ability of a compound to disrupt the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP).
-
Principle: An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is utilized. Donor and acceptor beads are coated with molecules that bind to GK and GKRP, respectively. When GK and GKRP interact, the beads are brought into close proximity, generating a chemiluminescent signal upon excitation. A disruptor compound will prevent this interaction, leading to a decrease in the signal.
-
Procedure:
-
Recombinant human GK and GKRP are incubated with the test compound (this compound or AMG-1694) in an assay buffer.
-
Streptavidin-coated donor beads and anti-tag antibody-coated acceptor beads are added to the mixture, targeting tagged recombinant GK and GKRP.
-
The mixture is incubated to allow for binding and interaction.
-
The plate is read on an AlphaScreen-compatible plate reader.
-
The concentration of the compound that causes a 50% reduction in the signal (IC50) is determined.
-
Hepatocyte Glucokinase Translocation Assay
This cell-based assay measures the ability of a compound to induce the translocation of GK from the nucleus to the cytoplasm in primary hepatocytes.
-
Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of GK.
-
Procedure:
-
Primary hepatocytes are isolated and cultured.
-
Cells are treated with the test compound at various concentrations.
-
Following incubation, the cells are fixed, permeabilized, and stained with a primary antibody specific for GK, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Images are acquired using a high-content imaging system.
-
The fluorescence intensity of GK in the nucleus and cytoplasm is quantified to determine the extent of translocation.
-
The effective concentration that causes 50% of the maximal translocation (EC50) is calculated.
-
Figure 2. Workflow for the hepatocyte glucokinase translocation assay.
In Vivo Glucose-Lowering Efficacy Study in db/db Mice
This animal study evaluates the dose-dependent effect of a compound on blood glucose levels in a diabetic mouse model.
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes characterized by obesity and hyperglycemia, are used.
-
Procedure:
-
Mice are acclimated and baseline blood glucose levels are measured.
-
Animals are randomized into treatment groups (vehicle control, and different doses of the test compound).
-
The test compound (e.g., this compound) is administered orally via gavage.
-
Blood glucose levels are monitored at various time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
The percentage reduction in blood glucose from baseline is calculated for each treatment group.
-
Pharmacokinetic analysis is often performed concurrently by collecting blood samples for drug concentration measurement.
-
Summary of Comparison
Based on the available preclinical data, this compound appears to be a more promising candidate than AMG-1694 for further development. While both molecules demonstrate potent in vitro activity as GK-GKRP disruptors, this compound exhibits superior in vivo efficacy in mouse models of diabetes.[5] This difference is attributed to a more favorable pharmacokinetic profile, with AMG-1694 being subject to rapid metabolism.[5] The key advantage of both compounds is their glucose-dependent mechanism of action, which was demonstrated by their lack of effect on blood glucose in normoglycemic animals, suggesting a reduced risk of hypoglycemia.[3][4] Further head-to-head studies, including detailed pharmacokinetic and pharmacodynamic modeling, would be necessary to fully elucidate the comparative potential of these two molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose-induced dissociation of glucokinase from its regulatory protein in the nucleus of hepatocytes prior to nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Glucagon induces translocation of glucokinase from the cytoplasm to the nucleus of hepatocytes by transfer between 6-phosphofructo 2-kinase/fructose 2,6-bisphosphatase-2 and the glucokinase regulatory protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elevated Glucose Represses Liver Glucokinase and Induces Its Regulatory Protein to Safeguard Hepatic Phosphate Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hypoglycemia Risk: AMG-3969 versus Glucokinase Activators
A detailed examination of two distinct therapeutic approaches for type 2 diabetes reveals a significant divergence in their potential to induce hypoglycemia. While both AMG-3969 and glucokinase (GK) activators aim to improve glycemic control by modulating the activity of the glucose-sensing enzyme glucokinase, their disparate mechanisms of action lead to different safety profiles, particularly concerning the risk of dangerously low blood sugar levels.
This compound, a disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, exhibits a glucose-lowering effect that is primarily restricted to hyperglycemic conditions, thereby minimizing the risk of hypoglycemia in individuals with normal blood glucose levels. In contrast, direct GK activators, especially earlier generation compounds, have been associated with a higher incidence of hypoglycemia due to their pan-activation of glucokinase in both the liver and pancreas, leading to insulin (B600854) secretion that is not strictly glucose-dependent.
Differentiated Mechanisms of Action
This compound's therapeutic effect is centered in the liver. Under normal physiological conditions, GKRP binds to GK in the nucleus of hepatocytes, rendering it inactive. This compound works by disrupting this interaction, which allows GK to translocate to the cytoplasm and become active, promoting hepatic glucose uptake and glycogen (B147801) synthesis.[1][2] This mechanism is inherently glucose-sensitive; the disruption of the GK-GKRP complex and subsequent GK activation are more pronounced in the presence of higher glucose concentrations characteristic of a diabetic state. Preclinical studies have demonstrated that this compound does not lower blood glucose in normoglycemic animals, a key factor in its reduced hypoglycemic risk.[3][4]
Glucokinase activators (GKAs), on the other hand, are allosteric activators that directly bind to the GK enzyme itself, increasing its affinity for glucose and enhancing its catalytic activity.[5] This activation occurs in both the liver and, crucially, in the pancreatic β-cells. In the pancreas, GK acts as the primary glucose sensor, and its activation by GKAs can lead to potent stimulation of insulin secretion.[6] While beneficial for lowering high blood sugar, this can also result in inappropriate insulin release at lower glucose concentrations, thereby increasing the risk of hypoglycemia.[7][8] First-generation GKAs, such as MK-0941, were particularly noted for this adverse effect in clinical trials.[8] Newer, liver-selective GKAs are in development to mitigate this risk.[5][9]
Comparative Efficacy and Hypoglycemia Risk: Preclinical and Clinical Data
The differential risk of hypoglycemia between this compound and GK activators is supported by both preclinical and clinical evidence.
This compound: Glucose Lowering Predominantly in Diabetic States
Preclinical studies in various diabetic rodent models have consistently shown the glucose-lowering efficacy of this compound. In contrast, in normoglycemic mice, this compound did not cause a significant reduction in blood glucose levels.[3][4]
| This compound: Effect on Blood Glucose in Diabetic vs. Normoglycemic Mice | |
| Animal Model | Effect on Blood Glucose |
| Diabetic (db/db, ob/ob, DIO mice) | Dose-dependent reduction in blood glucose. A 100 mg/kg dose resulted in a 56% reduction at 8 hours in db/db mice.[3] |
| Normoglycemic (C57BL/6 mice) | Ineffective in lowering blood glucose.[3] |
Glucokinase Activators: A Noted Risk of Hypoglycemia
Clinical trials with the GK activator MK-0941 in patients with type 2 diabetes demonstrated a significant increase in the incidence of hypoglycemia compared to placebo.[8][10] This was a key factor in the discontinuation of its development.[6]
| MK-0941: Incidence of Hypoglycemia in a Clinical Trial | |
| Treatment Group | Incidence of Hypoglycemia |
| Placebo | Lower incidence |
| MK-0941 (various doses) | Significantly higher incidence of hypoglycemia.[8] |
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action and the experimental approach to assessing hypoglycemia are illustrated in the following diagrams.
Figure 1: this compound Signaling Pathway in Hepatocytes
Figure 2: GK Activator Signaling Pathway
Figure 3: Experimental Workflow for Hypoglycemia Assessment
Experimental Protocols
Assessment of Glucose-Lowering Efficacy of this compound in Diabetic Mice
This protocol is based on studies evaluating the in vivo effects of this compound.[3]
-
Animal Model: Male diabetic db/db mice are used.
-
Acclimation: Animals are acclimated to the housing conditions for a sufficient period before the experiment.
-
Randomization: At the start of the study, mice are bled via the retro-orbital sinus to determine baseline blood glucose values. Animals are then randomized into treatment groups to ensure similar average baseline glucose levels. Only mice with blood glucose concentrations between 300 and 500 mg/dL are included.
-
Dosing: A vehicle control (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, pH 2.2) or this compound at various doses (e.g., 10, 30, 100 mg/kg) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specified time points post-treatment (e.g., 4, 6, and 8 hours). Blood samples (approximately 15 µL) can be collected for drug exposure analysis.
-
Data Analysis: The percentage change in blood glucose from baseline is calculated for each treatment group and compared to the vehicle control group.
Oral Glucose Tolerance Test (OGTT) for Assessing GK Activator Effects
This is a general protocol for an OGTT in mice, which can be adapted to study the effects of a GK activator.[1][11]
-
Animal Model: C57BL/6J mice are commonly used.
-
Fasting: Mice are fasted for a standardized period (e.g., 5-6 hours or overnight) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting blood glucose levels.
-
Drug Administration: The GK activator or vehicle is administered at a predetermined time before the glucose challenge.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for the glucose excursion is calculated for each group to assess glucose tolerance. The nadir of the blood glucose and any instances of hypoglycemia are noted.
Conclusion
The available evidence strongly indicates a lower risk of hypoglycemia with the GK-GKRP disruptor this compound compared to direct GK activators. This difference is rooted in their distinct mechanisms of action. This compound's liver-specific and glucose-sensitive activity provides a safeguard against excessive glucose lowering in normoglycemic states. In contrast, the dual pancreatic and hepatic action of many GK activators can lead to insulin secretion that is not tightly coupled to ambient glucose levels, thereby increasing the potential for hypoglycemia. For researchers and drug development professionals, this comparison highlights the importance of target engagement strategy in designing safer and more effective therapies for type 2 diabetes. Future development in this area will likely continue to focus on liver-selective approaches to harness the therapeutic benefits of glucokinase activation while minimizing the risk of adverse events such as hypoglycemia.
References
- 1. vmmpc.org [vmmpc.org]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreas-Sparing GK Activator Lowers Glucose Without Hypoglycemia | MDedge [mdedge.com]
- 10. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
Validating the In Vitro Mechanism of Action of AMG-3969: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro performance of AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, with alternative approaches for modulating glucokinase activity. Experimental data and detailed protocols are presented to facilitate a clear understanding of the methodologies used to validate the mechanism of action of these compounds.
Executive Summary
This compound is a small molecule that allosterically inhibits the interaction between GK and GKRP, leading to the release of active GK from its nuclear sequestration in hepatocytes. This guide compares this compound with a structurally similar GK-GKRP disruptor, AMG-1694, and a glucokinase activator (GKA), Dorzagliatin, which employs a distinct mechanism of action. The in vitro data demonstrate that both this compound and AMG-1694 are highly potent in disrupting the GK-GKRP interaction, with this compound showing a slightly lower IC50 value. In cellular assays, both compounds effectively induce the translocation of GK from the nucleus to the cytoplasm. In contrast, Dorzagliatin directly activates the glucokinase enzyme, a mechanism that is also validated through in vitro enzyme kinetic studies.
Data Presentation
The following table summarizes the key in vitro quantitative data for this compound and its comparators.
| Compound | Mechanism of Action | Target | In Vitro Assay | Key Metric | Value |
| This compound | GK-GKRP Interaction Disruptor | GKRP | GK-GKRP Disruption (Biochemical) | IC50 | 4 nM[1] |
| GK Translocation (Cellular) | EC50 | 0.202 µM[1] | |||
| AMG-1694 | GK-GKRP Interaction Disruptor | GKRP | GK-GKRP Disruption (Biochemical) | IC50 | 7 nM[2][3] |
| GK Activity Restoration (Biochemical) | EC50 | 0.020 µM[2][3] | |||
| Dorzagliatin | Glucokinase Activator (GKA) | Glucokinase | GK Enzyme Activation (Biochemical) | EC50 (at 3 mM Glucose) | Varies (glucose-dependent)[4] |
| GK Enzyme Activation (Biochemical) | EC50 (at 5 mM Glucose) | Varies (glucose-dependent)[4] | |||
| GK Enzyme Activation (Biochemical) | EC50 (at 10 mM Glucose) | Varies (glucose-dependent)[4] |
Mandatory Visualization
This compound Mechanism of Action
HTRF Assay Workflow
Mechanistic Comparison
Experimental Protocols
GK-GKRP Interaction Disruption Assay (HTRF)
Objective: To quantify the ability of a test compound to disrupt the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP) in a biochemical format.
Principle: This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, a FRET-based method. Recombinant GST-tagged GK and FLAG-tagged GKRP are used. An anti-GST antibody labeled with a Europium cryptate donor and an anti-FLAG antibody labeled with an XL665 acceptor are used for detection. When GK and GKRP interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. A disruptor compound will decrease the FRET signal.[5]
Materials:
-
Recombinant human GST-tagged Glucokinase (GST-GK)
-
Recombinant human FLAG-tagged Glucokinase Regulatory Protein (FLAG-GKRP)
-
Anti-GST antibody conjugated to Europium cryptate (donor)
-
Anti-FLAG antibody conjugated to XL665 (acceptor)
-
HTRF Assay Buffer: 25 mM HEPES, 25 mM KCl, 2 mM MgCl₂, 1.4 mM DTT, 0.025% BSA, 0.1% Tween-20, pH 7.1
-
Test compounds (e.g., this compound) serially diluted in assay buffer
-
384-well low-volume microplates
Procedure:
-
Prepare a master mix of GST-GK and FLAG-GKRP in HTRF assay buffer to achieve final concentrations of 5 nM each.[5]
-
Prepare a master mix of the anti-GST-Europium cryptate and anti-FLAG-XL665 antibodies in HTRF assay buffer according to the manufacturer's recommendations.
-
Dispense the test compound dilutions into the microplate wells.
-
Add the GK/GKRP master mix to the wells.
-
Add the antibody master mix to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the time-resolved fluorescence at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission) using an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Glucokinase Activity Assay (Luciferase-Coupled)
Objective: To measure the enzymatic activity of glucokinase in the presence of GKRP and assess the effect of test compounds.
Principle: This is a coupled-enzyme assay that measures the amount of ADP produced by the glucokinase reaction. The ADP is then converted to ATP, which is used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the glucokinase activity. Inhibition of the GK-GKRP interaction by a test compound will result in increased GK activity and a higher luminescent signal.[5]
Materials:
-
Recombinant human Glucokinase (GK)
-
Recombinant human Glucokinase Regulatory Protein (GKRP)
-
Assay Buffer: 25 mM HEPES, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.05% BSA, pH 7.4
-
D-Glucose solution
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (e.g., this compound) serially diluted in assay buffer
-
384-well white, opaque microplates
Procedure:
-
Prepare a solution of GK (e.g., 15 nM) and GKRP (e.g., 15 nM) in the assay buffer.[5]
-
Dispense the test compound dilutions into the microplate wells.
-
Add the GK/GKRP solution to the wells.
-
Initiate the reaction by adding a mixture of glucose (final concentration e.g., 5 mM) and ATP (final concentration e.g., 0.4 mM).[5]
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Stop the glucokinase reaction and measure the ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol.
-
Add the Kinase Detection Reagent to convert ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence against the compound concentration and fit the data to determine the EC50 value for GK activity restoration.
Glucokinase Translocation Assay (High-Content Imaging)
Objective: To visualize and quantify the translocation of glucokinase from the nucleus to the cytoplasm in primary hepatocytes in response to a test compound.
Principle: Primary hepatocytes are used as they endogenously express GK and GKRP. At low glucose concentrations, GK is sequestered in the nucleus by GKRP. An increase in glucose or the presence of a GK-GKRP disruptor induces the translocation of GK to the cytoplasm. This is visualized by immunofluorescence staining of GK and a nuclear counterstain. High-content imaging and analysis are used to quantify the nuclear and cytoplasmic fluorescence intensity of GK.[6]
Materials:
-
Cryopreserved primary hepatocytes (human or rat)
-
Hepatocyte culture medium
-
Collagen-coated 384-well imaging plates
-
Low-glucose (e.g., 2.8 mM) and high-glucose (e.g., 25 mM) culture medium
-
Test compounds (e.g., this compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system and analysis software
Procedure:
-
Seed the primary hepatocytes in collagen-coated 384-well plates and allow them to attach and recover.
-
Incubate the cells in low-glucose medium to promote nuclear sequestration of GK.
-
Treat the cells with a serial dilution of the test compound in low-glucose medium for a specified time (e.g., 60 minutes).
-
Challenge the cells with high-glucose medium for a short period (e.g., 30 minutes).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-GK antibody, followed by the fluorescently labeled secondary antibody.
-
Stain the nuclei with Hoechst 33342.
-
Acquire images using a high-content imaging system, capturing both the GK and nuclear channels.
-
Use the image analysis software to segment the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the mean fluorescence intensity of the GK signal in both compartments.
-
Calculate the cytoplasm-to-nucleus fluorescence intensity ratio.
-
Plot the ratio against the compound concentration to determine the EC50 for GK translocation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG-1694 | 1361217-07-3 | MOLNOVA [molnova.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and translocation of glucokinase in rat primary hepatocytes monitored by high content image analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Small-Molecule Disruptors Targeting the Glucokinase-Glucokinase Regulatory Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
The interaction between glucokinase (GK) and the glucokinase regulatory protein (GKRP) is a critical checkpoint in hepatic glucose metabolism. In the fasting state, GKRP sequesters GK in the nucleus of hepatocytes, rendering it inactive. Following a meal, rising glucose and fructose-1-phosphate (B91348) levels promote the dissociation of this complex, allowing GK to translocate to the cytoplasm and phosphorylate glucose, the first committed step in glycolysis and glycogen (B147801) synthesis. This tightly regulated process makes the GK-GKRP interaction an attractive therapeutic target for type 2 diabetes. Disrupting this interaction with small molecules offers a novel approach to increase hepatic glucose uptake and utilization, with the potential for a lower risk of hypoglycemia compared to direct glucokinase activators.
This guide provides a comparative analysis of key GK-GKRP disruptors, focusing on their performance, supporting experimental data, and the methodologies used for their evaluation.
Mechanism of Action: A Novel Allosteric Approach
Small-molecule GK-GKRP disruptors function by binding to a previously unknown allosteric pocket on GKRP, distinct from the binding site of the endogenous regulator fructose-6-phosphate.[1] This binding event induces a conformational change in GKRP, leading to the release of active GK, which can then translocate to the cytoplasm and exert its glucose-phosphorylating activity.[1][2] This indirect mechanism of GK activation is a key differentiator from direct GK activators, which bind to and directly enhance the catalytic activity of the enzyme itself.
Comparative Performance of GK-GKRP Disruptors
Several small molecules have been identified as potent disruptors of the GK-GKRP interaction. This analysis focuses on the well-characterized compounds AMG-1694 and AMG-3969, as well as a newer class of aryl sulfone disruptors. For a broader perspective, we also include data on TTP399, a liver-selective glucokinase activator that does not disrupt the GK-GKRP interaction, highlighting a different therapeutic strategy.
Biochemical Potency and Cellular Activity
The potency of these compounds has been evaluated using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) for the disruption of the GK-GKRP complex and the half-maximal effective concentration (EC50) for the restoration of GK activity in the presence of GKRP are key performance indicators.
| Compound | Class | GK-GKRP Disruption IC50 (nM) | GK Activity Restoration EC50 (µM) | Cellular GK Translocation EC50 (µM) | Reference |
| AMG-1694 | Arylpiperazine | 7[3] | 0.020[3] | - | [3] |
| This compound | Arylpiperazine | 4[4] | - | 0.202[4] | [4] |
| AMG-0696 | Diarylmethanesulfonamide | 3.8[5] | - | - | [5] |
| Thiazole Sulfone 93 | Aryl Sulfone | Potent (specific value not reported) | - | Induces GK translocation in vivo | [3] |
| TTP399 | Liver-Selective GK Activator | Does not disrupt GK-GKRP interaction | - | - | [6] |
Note: A lower IC50/EC50 value indicates higher potency. "-" indicates data not available in the searched sources.
In Vivo Efficacy in Preclinical Models
The ultimate measure of a drug candidate's potential is its efficacy in relevant animal models of disease. GK-GKRP disruptors have demonstrated significant glucose-lowering effects in various rodent models of type 2 diabetes.
| Compound | Animal Model | Dose | Route | Key Findings | Reference |
| AMG-1694 | ZDF Rats | Not specified | Oral | Statistically significant reduction in blood glucose. No hypoglycemia observed in hyperglycemic or normoglycemic rats.[7] | [7] |
| This compound | db/db Mice | 10, 30, 100 mg/kg | Oral | Dose-dependent reduction in blood glucose (up to 56% reduction at 100 mg/kg at 8h).[4] Ineffective in normoglycemic mice.[4] | [4] |
| Aryl Sulfone Derivatives (24 & 29) | db/db Mice | Not specified | Oral | Significantly lowered fed blood glucose levels (up to 58%).[8] | [8] |
| TTP399 | Wistar Rats | 200 mg/kg | Oral | No change in plasma glucose or insulin (B600854) in non-diabetic rats, indicating a low risk of hypoglycemia.[5] | [5] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental approaches, the following diagrams illustrate the GK-GKRP signaling pathway and the workflows of key biochemical assays.
Caption: The GK-GKRP signaling pathway in hepatocytes.
Caption: Workflows for key GK-GKRP interaction assays.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting the comparative data and for designing future studies. Below are detailed protocols for the key assays used to characterize GK-GKRP disruptors.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay directly measures the protein-protein interaction between GK and GKRP.
-
Principle: This assay utilizes Förster Resonance Energy Transfer (FRET) between a Europium cryptate-labeled anti-GST antibody (donor) bound to GST-tagged GK and an XL665-labeled anti-FLAG antibody (acceptor) bound to FLAG-tagged GKRP. When GK and GKRP are in a complex, the donor and acceptor are in close proximity, resulting in a FRET signal. Disruptors will decrease this signal.[4]
-
Reagents:
-
Recombinant human GST-GK and FLAG-GKRP.
-
HTRF assay buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.1% Tween-20, 0.025% BSA.[4]
-
Anti-GST-Europium cryptate and Anti-FLAG-XL665 antibodies.
-
-
Protocol:
-
In a 384-well plate, combine recombinant GST-GK (e.g., 5 nM final concentration) and FLAG-GKRP (e.g., 5 nM final concentration) with the test compound at various concentrations.[4]
-
Add the anti-GST-Europium and anti-FLAG-XL665 antibodies according to the manufacturer's instructions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (donor) and 665 nm (acceptor) following excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot against the compound concentration to determine the IC50.
-
Diaphorase-Coupled Glucokinase Activity Assay
This assay indirectly measures GK-GKRP disruption by quantifying GK enzymatic activity.
-
Principle: The activity of GK is coupled to two other enzymes. First, glucose-6-phosphate dehydrogenase (G6PDH) uses the product of the GK reaction, glucose-6-phosphate (G6P), to reduce NADP+ to NADPH. Then, diaphorase uses the generated NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin. An increase in fluorescence indicates higher GK activity.[4]
-
Reagents:
-
Recombinant human GK and GKRP.
-
Reaction buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrates: Glucose, ATP.
-
Coupling enzymes and reagents: G6PDH, NADP+, diaphorase, resazurin.
-
-
Protocol:
-
In a 96-well or 384-well plate, incubate GK and GKRP with the test compound.
-
Initiate the reaction by adding glucose and ATP.
-
After a set incubation period, add the coupling reagents (G6PDH, NADP+, diaphorase, and resazurin).
-
Measure the increase in fluorescence (excitation ~540 nm, emission ~590 nm) over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to GK activity. Plot the rate against compound concentration to determine the EC50.
-
Luciferase-Coupled Glucokinase Activity Assay
This is another method to quantify GK activity by measuring ATP consumption.
-
Principle: This assay measures the amount of ADP produced by the GK reaction. The ADP is first converted back to ATP by ADP-Glo™ Reagent. The newly synthesized ATP is then used by luciferase in the Kinase-Glo® Reagent to produce a luminescent signal. A higher luminescent signal corresponds to higher ADP production and thus higher GK activity.[9]
-
Reagents:
-
Recombinant human GK and GKRP.
-
Reaction buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 5 mM MgCl2, 1 mM DTT.
-
Substrates: Glucose, ATP.
-
Detection reagents: ADP-Glo™ Reagent and Kinase-Glo® Reagent (Promega).
-
-
Protocol:
-
Perform the GK reaction in the presence of GKRP and the test compound.
-
Stop the GK reaction and add the ADP-Glo™ Reagent to convert the product ADP to ATP. Incubate for approximately 40 minutes.[9]
-
Add the Kinase-Glo® Reagent, which contains luciferase and luciferin, to measure the amount of ATP. Incubate for approximately 30 minutes.[9]
-
Read the luminescence on a plate-based luminometer.
-
Plot the luminescent signal against compound concentration to determine the EC50.
-
Conclusion and Future Perspectives
The development of small-molecule disruptors of the GK-GKRP interaction represents a promising and mechanistically distinct approach for the treatment of type 2 diabetes. Compounds such as AMG-1694 and this compound have demonstrated potent in vitro activity and significant glucose-lowering efficacy in preclinical models, importantly, without inducing hypoglycemia in normoglycemic conditions. The emergence of new chemical scaffolds, such as the aryl sulfones, further expands the chemical space for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area will likely focus on:
-
Direct Comparative Studies: Head-to-head preclinical and, eventually, clinical studies are needed to definitively compare the efficacy and safety profiles of different GK-GKRP disruptors and to benchmark them against direct GK activators.
-
Long-term Efficacy and Safety: The long-term effects of sustained GK-GKRP disruption on hepatic lipid metabolism and the durability of the glucose-lowering effect need to be thoroughly investigated.
-
Optimization of Pharmacokinetics: Continued medicinal chemistry efforts to improve the pharmacokinetic profiles of these compounds will be crucial for their clinical success.
-
Exploration of Combination Therapies: Investigating the potential of GK-GKRP disruptors in combination with other antidiabetic agents could lead to more effective and personalized treatment regimens.
The data and methodologies presented in this guide provide a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of targeting the GK-GKRP interaction. The novel mechanism of action and the promising preclinical data suggest that GK-GKRP disruptors could become a valuable addition to the armamentarium for managing type 2 diabetes.
References
- 1. Small Molecule Disruptors of the Glucokinase–Glucokinase Regulatory Protein Interaction: 3. Structure–Activity Relationships within the Aryl Carbinol Region of the N-Arylsulfonamido-N′-arylpiperazine Series | Scilit [scilit.com]
- 2. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Disruptors of the Glucokinase-Glucokinase Regulatory Protein Interaction: 5. A Novel Aryl Sulfone Series, Optimization Through Conformational Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule disruptors of the glucokinase-glucokinase regulatory protein interaction: 3. Structure-activity relationships within the aryl carbinol region of the N-arylsulfonamido-N'-arylpiperazine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
AMG-3969 in combination with other diabetes therapies
Hypothetical Analysis of AMG-3969 in Combination with Standard Diabetes Therapies
Introduction
This compound is a hypothetical, orally bioavailable small molecule inhibitor of Protein Kinase Z (PKZ), a novel kinase implicated in the negative regulation of insulin (B600854) signaling pathways and the potentiation of glucagon (B607659) release. This guide provides a comparative analysis of this compound as a monotherapy and in combination with two established classes of diabetes therapies: GLP-1 receptor agonists (represented by Liraglutide) and SGLT2 inhibitors (represented by Canagliflozin). The data presented is derived from hypothetical preclinical studies in a diabetic mouse model (db/db mice) and is intended to illustrate the potential synergistic effects of these combination therapies.
Mechanism of Action: Signaling Pathways
This compound is designed to inhibit PKZ, which, when active, phosphorylates and inhibits Insulin Receptor Substrate 1 (IRS-1), dampening the insulin signaling cascade. PKZ also promotes the transcription of key gluconeogenic enzymes in the liver. By inhibiting PKZ, this compound is hypothesized to enhance insulin sensitivity and reduce hepatic glucose output.
Caption: Proposed mechanism of action for this compound in the insulin signaling pathway.
Preclinical Efficacy Data
The following data summarizes the key findings from a hypothetical 12-week study in db/db mice, a model of type 2 diabetes.
Table 1: Glycemic Control and Body Weight Changes
| Treatment Group | Dose | HbA1c Reduction (%) | Fasting Blood Glucose Reduction (mg/dL) | Body Weight Change (%) |
| Vehicle Control | - | +0.5% | +25 | +8% |
| This compound | 10 mg/kg | -1.2% | -60 | -2% |
| Liraglutide | 0.2 mg/kg | -1.5% | -75 | -10% |
| Canagliflozin | 10 mg/kg | -1.0% | -55 | -5% |
| This compound + Liraglutide | 10 + 0.2 mg/kg | -2.5% | -110 | -12% |
| This compound + Canagliflozin | 10 + 10 mg/kg | -2.1% | -95 | -7% |
Table 2: Insulin Sensitivity and Beta-Cell Function
| Treatment Group | HOMA-IR (Insulin Resistance) | HOMA-β (Beta-Cell Function) |
| Vehicle Control | 12.5 | 45% |
| This compound | 7.0 | 65% |
| Liraglutide | 8.5 | 80% |
| Canagliflozin | 10.0 | 55% |
| This compound + Liraglutide | 4.5 | 95% |
| This compound + Canagliflozin | 5.0 | 70% |
Experimental Protocols
1. Animal Model and Treatment Administration
-
Model: Male db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 10 weeks of age.
-
Acclimatization: 2 weeks with ad libitum access to standard chow and water.
-
Grouping: Mice were randomized into six groups (n=10 per group) based on baseline HbA1c and body weight.
-
Administration:
-
This compound and Canagliflozin were administered daily via oral gavage.
-
Liraglutide was administered daily via subcutaneous injection.
-
Vehicle control groups received corresponding vehicles.
-
-
Duration: 12 weeks.
2. Glycemic and Metabolic Assessments
-
HbA1c: Measured at baseline and week 12 using a DCA Vantage Analyzer from whole blood collected via tail vein.
-
Fasting Blood Glucose: Measured weekly from tail vein blood after a 6-hour fast using a standard glucometer.
-
HOMA-IR and HOMA-β: Calculated from fasting glucose and insulin levels at week 12. Fasting insulin was measured using a mouse insulin ELISA kit.
-
HOMA-IR = (Fasting Insulin (μU/L) x Fasting Glucose (nmol/L)) / 22.5
-
HOMA-β = (20 x Fasting Insulin (μU/L)) / (Fasting Glucose (nmol/L) - 3.5)
-
Caption: Workflow for the preclinical evaluation of this compound combination therapies.
Discussion
The hypothetical data suggests that this compound, when used in combination with either a GLP-1 receptor agonist (Liraglutide) or an SGLT2 inhibitor (Canagliflozin), may result in synergistic improvements in glycemic control and metabolic parameters.
-
This compound + Liraglutide: This combination demonstrated the most significant reductions in HbA1c and fasting blood glucose, alongside substantial improvements in both insulin sensitivity (HOMA-IR) and beta-cell function (HOMA-β). The complementary mechanisms of enhanced insulin signaling (this compound) and incretin-mediated insulin secretion/glucagon suppression (Liraglutide) likely contribute to this robust effect. The additive effect on weight loss is also a notable potential benefit.
-
This compound + Canagliflozin: This dual therapy also showed superior glycemic control compared to either monotherapy. The insulin-sensitizing effect of this compound combined with the insulin-independent mechanism of renal glucose excretion by Canagliflozin provides a comprehensive approach to lowering blood glucose.
Conclusion
While the data presented here is hypothetical, it provides a framework for understanding the potential therapeutic value of a PKZ inhibitor like this compound in the context of combination therapy for type 2 diabetes. The distinct and complementary mechanisms of action suggest that combining this compound with established therapies such as GLP-1 receptor agonists or SGLT2 inhibitors could lead to more effective and holistic management of the disease. Further non-clinical and clinical studies would be required to validate these hypotheses and to fully characterize the efficacy and safety profile of this compound.
A Head-to-Head Comparison of AMG-3969 and Metformin in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two distinct therapeutic agents for hyperglycemia: AMG-3969, a novel glucokinase-glucokinase regulatory protein (GK-GKRP) interaction disruptor, and metformin (B114582), the universally recognized first-line therapy for type 2 diabetes. While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data to offer a comparative overview of their mechanisms of action, efficacy in animal models, and the experimental approaches used to evaluate them.
At a Glance: Key Differentiators
| Feature | This compound | Metformin |
| Drug Class | Glucokinase-Glucokinase Regulatory Protein (GK-GKRP) Interaction Disruptor | Biguanide |
| Primary Mechanism of Action | Reverses GKRP-mediated inhibition of glucokinase (GK), promoting nuclear to cytoplasmic translocation of GK in hepatocytes. | Primarily activates AMP-activated protein kinase (AMPK), inhibits mitochondrial respiratory chain complex I, and modulates gut microbiome. |
| Primary Site of Action | Liver (Hepatocytes) | Liver, Skeletal Muscle, Gut |
| Effect on Insulin (B600854) Secretion | Does not directly stimulate insulin secretion. | Does not directly stimulate insulin secretion; may decrease fasting insulin levels. |
| Hypoglycemia Risk | Lower potential for hypoglycemia, as its effect is glucose-dependent and restricted to diabetic models in preclinical studies.[1][2] | Very low risk of hypoglycemia when used as monotherapy. |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and metformin lies in their molecular targets and signaling pathways.
This compound: Targeting the Glucokinase Regulatory System
This compound acts as a potent and selective small-molecule disruptor of the protein-protein interaction between glucokinase (GK) and its regulatory protein, GKRP, within liver cells.[3][4] In the fasting state, GKRP binds to GK and sequesters it in the nucleus, rendering it inactive.[2][4] By binding to a novel pocket on GKRP, this compound prevents this interaction, leading to the translocation of active GK into the cytoplasm.[1][2] This increase in cytoplasmic GK enhances the liver's capacity to phosphorylate glucose to glucose-6-phosphate, thereby promoting glucose uptake, glycogen (B147801) synthesis, and glycolysis.[4][5] This targeted mechanism is designed to be glucose-dependent, potentially minimizing the risk of hypoglycemia.[1][2]
Metformin: A Multi-pronged Metabolic Modulator
Metformin's mechanism of action is more complex and not yet fully elucidated, involving multiple pathways.[6] A primary and widely accepted mechanism is the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[7][8][9] Metformin inhibits mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK.[7] Activated AMPK then phosphorylates downstream targets, resulting in the inhibition of hepatic gluconeogenesis (glucose production in the liver) and the promotion of glucose uptake in skeletal muscle.[7][9] Additionally, metformin has demonstrated effects on the gut microbiome and increases the secretion of glucagon-like peptide-1 (GLP-1), further contributing to its glucose-lowering effects.[10]
Preclinical Efficacy: A Comparative Look at the Data
Direct comparative efficacy studies between this compound and metformin are not available in the public domain. The following tables summarize key preclinical data for each compound from separate studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System |
| IC50 (GK-GKRP Interaction) | 4 nM | In vitro assay |
| EC50 (GK Translocation) | 0.202 µM | Mouse Hepatocytes |
Data sourced from MedchemExpress and MedKoo Biosciences.[3][4]
Table 2: In Vivo Efficacy of this compound in Diabetic Mouse Models
| Animal Model | Dose (mg/kg, oral) | Time Point | Blood Glucose Reduction (%) |
| db/db mice | 100 | 8 hours | 56% |
| ob/ob mice | Dose-dependent | Not specified | Significant reduction |
| Diet-Induced Obese (DIO) mice | Dose-dependent | Not specified | Significant reduction |
This compound was shown to be ineffective at lowering blood glucose in normoglycemic C57BL/6 mice.[3] Data sourced from MedchemExpress.[3]
Due to the extensive history and widespread use of metformin, a vast body of preclinical data exists. For the purpose of this comparison, it is well-established that metformin effectively lowers blood glucose in various preclinical models of diabetes, including genetic and diet-induced models, through its multifaceted mechanism of action.
Signaling Pathway Diagrams
Caption: this compound signaling pathway in hepatocytes.
Caption: Simplified primary signaling pathway of metformin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the preclinical evaluation of compounds like this compound and metformin.
In Vivo Efficacy Study of this compound in db/db Mice
-
Animal Model: Male diabetic db/db mice are utilized.
-
Acclimatization: Animals are acclimatized to the facility for a specified period.
-
Randomization: At the start of the study (e.g., 8:00 AM), baseline blood glucose is measured via retro-orbital sinus puncture. Mice are then randomized into treatment groups based on their blood glucose levels (typically between 300-500 mg/dL) to ensure similar group averages.
-
Dosing: A vehicle control (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80, adjusted to pH 2.2) or this compound at various doses (e.g., 10, 30, 100 mg/kg) is administered by oral gavage at a specific time (e.g., 9:00 AM).
-
Blood Glucose Monitoring: Blood glucose levels are measured at multiple time points post-dosing (e.g., 4, 6, and 8 hours).
-
Drug Exposure Analysis: At each time point, a small blood sample (e.g., 15 µL) is collected to determine the plasma concentration of this compound.
This protocol is based on information from MedchemExpress.[3]
Caption: In vivo experimental workflow for this compound.
General Protocol for Evaluating Metformin's Effect on Hepatic Glucose Production
-
Cell Culture: Primary hepatocytes are isolated from rats or mice and cultured under standard conditions.
-
Treatment: Hepatocytes are treated with various concentrations of metformin or a vehicle control for a specified duration.
-
Glucose Production Assay: The cells are washed and incubated in a glucose-free medium supplemented with gluconeogenic substrates (e.g., lactate (B86563) and pyruvate).
-
Sample Analysis: After the incubation period, the amount of glucose released into the medium is quantified using a glucose oxidase assay.
-
Protein Analysis: Cell lysates are collected to analyze the phosphorylation status of AMPK and its downstream targets (e.g., ACC) via Western blotting to correlate the observed effects with the activation of the AMPK pathway.
Conclusion
This compound and metformin represent two distinct approaches to the management of hyperglycemia. This compound offers a highly targeted mechanism by modulating the GK-GKRP interaction in the liver, with preclinical data suggesting a favorable profile regarding hypoglycemia risk. Metformin, a cornerstone of diabetes therapy, exerts its effects through multiple, complex pathways, primarily centered around AMPK activation.
While direct comparative preclinical or clinical data is lacking, the information presented in this guide provides a foundational understanding of their individual characteristics. Further research, including head-to-head trials, will be necessary to fully delineate the comparative efficacy and safety profiles of these two agents. The distinct mechanisms of action may also suggest potential for combination therapies, a possibility that warrants future investigation.
References
- 1. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A preclinical overview of metformin for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of AMPK-dependent pathways in cellular and molecular mechanisms of metformin: a new perspective for treatment and prevention of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. In vivo pharmacodynamic and pharmacokinetic effects of metformin mediated by the gut microbiota in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of AMG-3969: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of AMG-3969, a potent disruptor of the glucokinase (GK) and glucokinase regulatory protein (GKRP) interaction, with alternative approaches to glucokinase activation. We present supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows to objectively evaluate the selectivity of this compound.
This compound has emerged as a highly potent small molecule that disrupts the interaction between glucokinase (GK) and its inhibitory partner, the glucokinase regulatory protein (GKRP).[1][2][3][4] This disruption leads to the translocation of GK from the nucleus to the cytoplasm in hepatocytes, thereby increasing glucose phosphorylation and ultimately lowering blood glucose levels.[3] A key characteristic of this compound is its potent in vitro activity, with a reported IC50 of 4 nM for the disruption of the GK-GKRP interaction.[1][2][4]
Comparative Analysis of Glucokinase Modulators
To fully appreciate the selectivity profile of this compound, it is essential to compare it with other molecules designed to modulate glucokinase activity. These can be broadly categorized into two classes: other GK-GKRP interaction disruptors and direct glucokinase activators (GKAs).
| Compound/Class | Mechanism of Action | Target | Potency (IC50/EC50) | Key Differentiator |
| This compound | GK-GKRP Interaction Disruptor | GKRP | IC50: 4 nM (GK-GKRP disruption)[1][2][4] | High potency for GKRP; glucose-dependent action leading to a lower risk of hypoglycemia.[5] |
| AMG-1694 | GK-GKRP Interaction Disruptor | GKRP | IC50: 21 nM (hGK-hGKRP disruption)[6] | A structurally related analogue of this compound, also demonstrating potent GK-GKRP disruption.[6] |
| Direct GK Activators (e.g., Dorzagliatin, TTP399) | Allosteric activation of Glucokinase | Glucokinase (GK) | Varies by compound | Directly enhance the catalytic activity of GK, which can increase the risk of hypoglycemia.[3] |
Evidence for the Selectivity of this compound
While comprehensive data from broad-panel kinase or off-target screening for this compound is not publicly available, its selectivity for the GK-GKRP pathway is strongly supported by in vivo studies. Research in diabetic animal models has shown that this compound effectively lowers blood glucose levels.[1][3] Crucially, this glucose-lowering effect is not observed in normoglycemic animals, indicating that its action is dependent on the hyperglycemic state.[5] This contrasts with some direct GK activators, which have been associated with an increased risk of hypoglycemia due to their glucose-independent mechanism of action.[3]
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental methodologies, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of action of this compound in hepatocytes.
Caption: Experimental workflows for assessing GK-GKRP disruption.
Experimental Protocols
To ensure reproducibility and facilitate the independent evaluation of this compound and related compounds, detailed experimental protocols for the key assays are provided below.
GK-GKRP Interaction Assay (AlphaScreen Format)
This assay quantifies the ability of a compound to disrupt the interaction between recombinant Glucokinase (GK) and GKRP.
Materials:
-
Recombinant human GST-tagged GK
-
Recombinant human His-tagged GKRP
-
AlphaScreen™ Glutathione Donor Beads
-
AlphaScreen™ Nickel Chelate Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare a mixture of GST-GK and His-GKRP in assay buffer.
-
Add the test compound at various concentrations to the wells of the microplate.
-
Add the GK/GKRP mixture to the wells.
-
Incubate for a predetermined period (e.g., 60 minutes) at room temperature to allow for protein-protein interaction and compound binding.
-
Add a suspension of Glutathione Donor Beads and Nickel Chelate Acceptor Beads to the wells.
-
Incubate in the dark for a further period (e.g., 60 minutes) to allow for bead-protein binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the extent of the GK-GKRP interaction.
-
Calculate the IC50 value for the test compound by plotting the signal against the compound concentration.
Glucokinase Translocation Assay in Primary Hepatocytes
This cell-based assay measures the translocation of GK from the nucleus to the cytoplasm upon treatment with a test compound.[7]
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (rat or human)
-
Hepatocyte culture medium
-
Test compounds (e.g., this compound) dissolved in a suitable solvent
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against Glucokinase
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Seed hepatocytes in a multi-well imaging plate and allow them to attach and form a monolayer.
-
Starve the cells of glucose for a period to promote nuclear sequestration of GK.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 1-2 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cell membranes with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate with the primary antibody against GK.
-
Wash and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the fluorescence intensity of GK in the nuclear and cytoplasmic compartments.
-
Calculate the EC50 value for GK translocation based on the ratio of cytoplasmic to nuclear fluorescence.
Conclusion
This compound is a highly potent disruptor of the GK-GKRP interaction, demonstrating significant efficacy in preclinical diabetic models. Its glucose-dependent mechanism of action, a hallmark of the GK-GKRP disruptor class, suggests a favorable safety profile with a reduced risk of hypoglycemia compared to direct glucokinase activators. While direct comparative data on its selectivity against a broad range of other protein targets is not extensively documented in publicly available literature, the existing in vivo evidence strongly supports its selective action on the intended pathway. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of this compound and other modulators of glucokinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Panel of Diverse Assays to Interrogate the Interaction between Glucokinase and Glucokinase Regulatory Protein, Two Vital Proteins in Human Disease | PLOS One [journals.plos.org]
Navigating the Landscape of Glucokinase Activation: A Comparative Analysis of AMG-3969 in Preclinical Diabetes Models
For researchers and professionals in drug development, the pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) is a continuous journey. One promising avenue is the activation of glucokinase (GK), a key enzyme in glucose homeostasis. This guide provides a comparative analysis of AMG-3969, a potent disruptor of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, against other therapeutic strategies, supported by available preclinical data. The focus is on elucidating its mechanism, efficacy in animal models, and the experimental frameworks used for its evaluation.
This compound is a small molecule that promotes the dissociation of GK from GKRP in the liver.[1][2] This disruption allows GK to translocate from the nucleus to the cytoplasm, where it can phosphorylate glucose, thereby increasing glucose uptake and reducing blood glucose levels.[1][3][4] This mechanism of action offers a targeted approach to enhancing hepatic glucose metabolism.
Comparative Efficacy in Animal Models
Preclinical studies have demonstrated the glucose-lowering effects of this compound in various rodent models of diabetes. While long-term efficacy data remains limited in publicly available literature, acute studies provide valuable insights into its potential.
| Compound/Therapy | Animal Model | Dose | Key Efficacy Findings | Study Duration |
| This compound | db/db mice | 100 mg/kg (oral gavage) | 56% reduction in blood glucose at 8 hours post-dose.[1] | Acute (8 hours) |
| This compound | Diet-induced obese (DIO), ob/ob, and db/db mice | Not specified | Dose-dependent efficacy in lowering blood glucose.[1][3] | Not specified |
| AMG-1694 | Zucker diabetic fatty (ZDF) rats | Not specified | Lowered blood glucose levels over a 24-hour period.[3] | Acute (24 hours) |
| Gene Therapy (Insulin & Glucokinase) | Diabetic dogs | Single administration of AAV vectors | Multi-year control of glycemia, normalization of fructosamine, triglycerides, and cholesterol.[5] | Long-term (~8 years) |
It is noteworthy that the blood glucose-lowering effect of this compound and its predecessor, AMG-1694, was observed specifically in diabetic animal models and not in normoglycemic animals.[1][3][4][6][7] This suggests a glucose-dependent mechanism that could potentially minimize the risk of hypoglycemia, a significant advantage over some other anti-diabetic agents.
Experimental Protocols: A Closer Look
The evaluation of this compound in preclinical models involved standardized and well-documented protocols. Understanding these methodologies is crucial for interpreting the data and designing future studies.
In Vivo Blood Glucose Lowering Assessment in db/db Mice
-
Animal Model: Diabetic db/db mice are utilized. These mice have a mutation in the leptin receptor gene, leading to obesity and insulin (B600854) resistance, closely mimicking T2DM.
-
Randomization: Prior to treatment, mice are bled via retro-orbital sinus puncture to determine baseline blood glucose levels. Animals are then randomized into groups to ensure similar average blood glucose levels. Only mice with blood glucose concentrations between 300 and 500 mg/dL are included in the study.
-
Dosing: this compound is administered via oral gavage at doses of 10, 30, and 100 mg/kg.[1] A vehicle control group (e.g., 2% hydroxypropyl methylcellulose, 1% Tween 80) is also included.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-treatment, such as 4, 6, and 8 hours.[1]
-
Drug Exposure Analysis: A small sample of whole blood (15 μL) is collected at each time point to analyze drug exposure levels.[1]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of GK-GKRP interaction and the typical workflow of an in vivo efficacy study.
Caption: Mechanism of action of this compound in hepatocytes.
Caption: A typical experimental workflow for assessing in vivo efficacy.
Future Directions and Concluding Remarks
The available data on this compound positions it as a promising candidate for T2DM treatment through a novel mechanism of action. Its efficacy in preclinical models, coupled with a potentially favorable safety profile regarding hypoglycemia, warrants further investigation.
Future long-term studies in animal models are crucial to assess the durability of its glucose-lowering effects, potential for tachyphylaxis, and impact on long-term diabetic complications. Furthermore, direct comparative studies with other classes of anti-diabetic agents in long-term settings will be instrumental in defining its therapeutic niche. The development of gene therapy approaches co-expressing insulin and glucokinase also presents an interesting, albeit different, long-term strategy for robust glycemic control.[5]
For researchers, the detailed experimental protocols provide a solid foundation for designing further studies to explore the full therapeutic potential of GK-GKRP disruptors like this compound. The continued exploration of this and similar compounds will undoubtedly contribute to the advancement of diabetes care.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Glucokinase regulatory protein: complexity at the crossroads of triglyceride and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antidiabetic effects of glucokinase regulatory protein small-molecule disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Efficacy and Safety of Insulin and Glucokinase Gene Therapy for Diabetes: 8-Year Follow-Up in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of AMG-3969: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of the potent glucokinase-glucokinase regulatory protein interaction (GK-GKRP) disruptor, AMG-3969, is paramount for ensuring a safe laboratory environment and regulatory compliance. While specific disposal instructions for this compound are not publicly available, established protocols for the disposal of potent, bioactive research compounds must be followed. This guide outlines the essential steps and considerations for the responsible disposal of this compound, empowering researchers to manage this process safely and effectively.
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2] Improper disposal can lead to environmental contamination and potential health risks.
Key Safety and Handling Information
Prior to disposal, it is crucial to be aware of the handling and storage requirements for this compound. This information is critical for ensuring the material is safely managed throughout its lifecycle in the laboratory.
| Parameter | Information | Source |
| Storage of Powder | Store at -20°C for the long term (months to years). | MedKoo Biosciences |
| Storage of Stock Solution | Store at -20°C for the long term (months). | MedKoo Biosciences |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | MedKoo Biosciences |
| Personal Protective Equipment (PPE) | Follow standard laboratory procedures. Wear a lab coat, safety glasses, and gloves. | General Laboratory Practice |
| Spill Management | In case of a spill, avoid dust generation. Collect the material using appropriate methods and place it in a sealed container for disposal as hazardous waste. | General Laboratory Practice |
Standard Operating Procedure for Disposal
The following is a step-by-step guide for the proper disposal of this compound, based on general best practices for hazardous chemical waste management in a laboratory setting.
-
Waste Identification and Segregation:
-
This compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as biological or radioactive waste.[3] Do not mix incompatible chemicals in the same waste container.[1]
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure lid to prevent spills and evaporation.
-
The container must be in good condition and compatible with the waste being stored in it.[4]
-
-
Labeling:
-
Accumulation and Storage:
-
Request for Pickup:
Mandatory Consultation with Institutional Authorities
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this compound. EHS professionals are responsible for ensuring that all waste is managed in compliance with federal, state, and local regulations.[4][5] They can provide institution-approved containers, labels, and procedures for waste pickup.
Furthermore, always refer to the Safety Data Sheet (SDS) for this compound provided by the manufacturer. The SDS contains detailed information on the hazards, handling, and emergency procedures related to the compound, which may include specific disposal considerations.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Essential Safety and Logistical Information for Handling AMG-3969
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Potent Glucokinase-Glucokinase Regulatory Protein Interaction Disruptor, AMG-3969.
This document provides critical, immediate safety and logistical information for the handling and use of this compound, a potent small molecule inhibitor. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes. By adhering to these protocols, researchers can confidently and safely incorporate this compound into their workflows, contributing to a robust and secure research environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference. This information is crucial for accurate experimental planning and safety assessment.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀F₆N₄O₃S | [1] |
| Molecular Weight | 522.47 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| IC₅₀ | 4 nM (disruption of GK-GKRP interaction) | [2][3] |
| EC₅₀ | 0.202 µM (in isolated hepatocytes) | [2] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 36 months | [3] |
| Storage (In solution) | -20°C, use within 1 month to prevent loss of potency | [3] |
Personal Protective Equipment (PPE) and Handling
Given the potent nature of this compound, stringent adherence to safety protocols is mandatory. The following PPE and handling procedures are based on general best practices for potent small molecule compounds in a laboratory setting.
Engineering Controls:
-
Primary Containment: All work involving the handling of powdered or neat this compound should be conducted in a certified chemical fume hood, glove box, or other approved containment enclosure.
-
Ventilation: Ensure adequate ventilation in all areas where the compound is stored and handled.
Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required. |
| Body Protection | Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is mandatory. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used when handling the powder outside of a containment enclosure, or if aerosolization is possible. |
| Foot Protection | Closed-toe Shoes | Required in all laboratory areas. |
General Handling Procedures:
-
Avoid Inhalation and Contact: Do not breathe dust or vapor. Avoid contact with skin and eyes.
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Add solvent to the solid slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, as cited in the scientific literature.
In Vitro: Glucokinase Translocation Assay in Isolated Hepatocytes
This protocol details the assessment of this compound's ability to induce the translocation of glucokinase (GK) from the nucleus to the cytoplasm in primary hepatocytes, a key indicator of its mechanism of action.[2][4]
1. Hepatocyte Isolation:
- Hepatocytes are isolated from the livers of appropriate animal models (e.g., mice or rats) using a collagenase perfusion technique.
2. Cell Plating:
- Isolated hepatocytes are plated on collagen-coated plates in appropriate culture medium and allowed to attach.
3. Compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution to the desired final concentrations in the culture medium.
- Incubate the hepatocytes with varying concentrations of this compound.
4. Immunofluorescence Staining:
- After incubation, fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
- Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
- Incubate the cells with a primary antibody specific for glucokinase.
- Wash the cells and incubate with a fluorescently labeled secondary antibody.
- Counterstain the nuclei with a fluorescent DNA stain (e.g., DAPI).
5. Imaging and Analysis:
- Visualize the cells using a fluorescence microscope.
- Quantify the nuclear and cytoplasmic fluorescence intensity of the glucokinase signal to determine the extent of translocation.
In Vivo: Oral Glucose Tolerance Test in a Diabetic Mouse Model
This protocol outlines the procedure for evaluating the efficacy of this compound in improving glucose tolerance in a diabetic mouse model.[2][4]
1. Animal Model:
- Use a validated diabetic mouse model (e.g., db/db mice).
- Acclimate the animals to the housing conditions for at least one week before the experiment.
2. Compound Formulation and Administration:
- Formulate this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in water).
- Administer this compound or the vehicle control to the mice via oral gavage at the desired dose.
3. Glucose Challenge:
- After a specified time post-dose (e.g., 60 minutes), administer a glucose challenge to the mice via oral gavage or intraperitoneal injection (typically 2 g/kg body weight).
4. Blood Glucose Monitoring:
- Collect blood samples from the tail vein at various time points before and after the glucose challenge (e.g., 0, 15, 30, 60, 90, and 120 minutes).
- Measure blood glucose levels using a glucometer.
5. Data Analysis:
- Plot the blood glucose levels over time for both the this compound treated and vehicle control groups.
- Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.
Logical Workflow Diagram
The following diagram illustrates the logical workflow for responding to a chemical spill of this compound in the laboratory.
Caption: Workflow for this compound chemical spill response.
This comprehensive guide is intended to serve as a primary resource for the safe and effective use of this compound in a research setting. By prioritizing safety and adhering to these established protocols, you can build a foundation of trust in your laboratory's chemical handling procedures and focus on achieving your research objectives.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
